Sodium Imidazole

Catalog No.
S1532962
CAS No.
5587-42-8
M.F
C3H4N2Na+
M. Wt
90.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Imidazole

CAS Number

5587-42-8

Product Name

Sodium Imidazole

IUPAC Name

sodium;imidazol-3-ide

Molecular Formula

C3H4N2Na+

Molecular Weight

90.06 g/mol

InChI

InChI=1S/C3H3N2.Na/c1-2-5-3-4-1;/h1-3H;/q-1;+1

InChI Key

ITAWMPSVROAMOE-UHFFFAOYSA-N

SMILES

C1=CN=C[N-]1.[Na+]

Canonical SMILES

C1=CN=C[N-]1.[Na+]

Isomeric SMILES

C1=CN=C[N-]1.[Na+]

The exact mass of the compound Sodium Imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

sodium imidazolate properties

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Identity

The table below summarizes the fundamental identifying information for sodium imidazolate.

Property Details
CAS Registry Number 5587-42-8 [1] [2]
Chemical Name Sodium imidazole; 1H-Imidazole sodium salt; Sodium imidazolate [1] [2]
Molecular Formula C₃H₃N₂Na [1] [2]
Molecular Weight 90.06 g/mol [1] [2]
EC Number 226-988-5 [1]
Physical Form Light yellow to orange, free-flowing crystalline powder [2]
Melting Point 284 °C (decomposes) [2]
Storage 2-8°C [2]

Hazard and Safety Information

Sodium imidazolate is classified as hazardous and poses several health risks, as detailed in the table below.

Hazard Class Category Code Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4 H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled) [1] [2]
Serious Eye Damage Eye Dam. 1 H318 (Causes serious eye damage) [1]
Skin Corrosion Skin Corr. 1A/1B H314 (Causes severe skin burns and eye damage) [1] [2]

Primary Research Context and Synthesis

While not commonly used as a standalone drug substance, sodium imidazolate is a key precursor in materials science, particularly for synthesizing advanced frameworks.

  • Role in ZIFs: Sodium imidazolate serves as the anionic imidazolate linker. It can combine with metal ions (like Zn²⁺ or Co²⁺) to form a class of materials known as Zeolitic Imidazolate Frameworks (ZIFs) [3] [4]. These are a subset of Metal-Organic Frameworks (MOFs) with zeolite-like topologies [3].
  • Bimetallic Imidazolates: Recent research explores the formation of bimetallic imidazolates (e.g., NaMnIm₃, NaMgIm₃), where sodium imidazolate reacts with other metal borohydrides. These materials can exhibit unusual properties, such as colossal negative thermal expansion, which is valuable for creating zero-expansion composites [5].
  • Synthesis Method: One common synthesis method is mechanochemical grinding. In research, sodium imidazolate was ground with metal borohydrides (e.g., Mn(BH₄)₂) using a planetary ball mill under inert conditions. The process involved specific ball-to-sample mass ratios and intermittent milling cycles to initiate the reaction [5].

The following diagram illustrates the primary research applications and the role of sodium imidazolate in material synthesis.

G SodiumImidazolate Sodium Imidazolate (C3H3N2Na) ZIFs Zeolitic Imidazolate Frameworks (ZIFs) SodiumImidazolate->ZIFs Reacts with Metal Ions (Zn²⁺, Co²⁺) Bimetallic Bimetallic Imidazolates (e.g., NaMnIm3) SodiumImidazolate->Bimetallic Mechanochemical Reaction App1 Drug Delivery Systems ZIFs->App1 App2 Gas Separation Membranes ZIFs->App2 App3 CO2 Capture ZIFs->App3 App4 Tailored Thermal Expansion Materials Bimetallic->App4

References

imidazole vs sodium imidazole properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

The table below summarizes and compares the fundamental properties of imidazole and sodium imidazole.

Property Imidazole This compound
Chemical Name 1H-Imidazole [1] Imidazole, sodium derivative; Sodium imidazolate [2]
CAS Number 288-32-4 [1] 5587-42-8 [2]
Molecular Formula C₃H₄N₂ [1] C₃H₃N₂Na [2]
Molecular Weight 68.077 g/mol [1] 90.06 g/mol [2]
Appearance White or pale yellow solid [1] Light yellow to orange free-flowing crystalline powder [2]
Melting Point 89-91 °C [1] 284 °C (decomposes) [2]
Solubility in Water Highly soluble (633 g/L) [1] Information missing
Chemical Nature Amphoteric (can act as both an acid and a base) [1] Salt (imidazolide anion)
pKa pKa (acid) ~14.5; pKb (conjugate acid) ~7.0 [1] Information missing
Aromaticity Aromatic [1] Information missing

Synthesis and Experimental Methodologies

Common Synthesis of Imidazole

Imidazole can be synthesized through several methods, with the Debus-Radziszewski synthesis being a classic and widely used approach [1]. This is a one-pot, multi-component condensation reaction.

  • Reaction Scheme: Glyoxal + Formaldehyde + Ammonia → Imidazole
  • Detailed Protocol:
    • Add glyoxal (1.0 equiv), formaldehyde (2.0 equiv), and an ammonium salt (e.g., ammonium acetate, 2.0 equiv) to a suitable reaction flask.
    • Dissolve the reactants in a polar solvent like water or methanol.
    • Heat the reaction mixture to reflux (e.g., 80-100 °C) with constant stirring for several hours (e.g., 4-12 hours).
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • After completion, cool the mixture to room temperature.
    • The product can be extracted with an organic solvent like dichloromethane or purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
    • Isolate the crystals by vacuum filtration and dry under reduced pressure.

The following diagram outlines the synthesis workflow and key downstream applications for imidazole and its derivative, this compound.

G Glyoxal Glyoxal Synthesis Debus-Radziszewski Reaction Glyoxal->Synthesis Formaldehyde Formaldehyde Formaldehyde->Synthesis Ammonia Ammonia Ammonia->Synthesis Imidazole Imidazole Applications Applications Imidazole->Applications Deprotonation Reaction with Sodium Base Imidazole->Deprotonation SodiumImidazole SodiumImidazole SodiumImidazole->Applications Pharm Pharm Applications->Pharm  Pharmaceutical  Synthesis MOF MOF Applications->MOF  MOF Construction  (e.g., ZIF-8) Industrial Industrial Applications->Industrial  Industrial  Catalysis Deprotonation->SodiumImidazole

Synthesis pathways and major applications of imidazole and this compound.

Synthesis of this compound

This compound is synthesized by the deprotonation of imidazole using a sodium base [2].

  • Reaction Scheme: Imidazole + NaH → this compound + H₂
  • Detailed Protocol:
    • Conduct the reaction in an inert atmosphere (e.g., nitrogen or argon glovebox or using Schlenk line techniques) due to the pyrophoric nature of sodium hydride (NaH) and the moisture sensitivity of the product.
    • Suspend imidazole (1.0 equiv) in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)) in a flame-dried flask.
    • Cool the suspension to 0°C in an ice bath.
    • Slowly add a sodium base, such as sodium hydride (NaH, 1.05 equiv in oil dispersion, washed with hexane prior to use), to the stirred suspension. Caution: Hydrogen gas evolution.
    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours until gas evolution ceases.
    • The product, this compound, often precipitates out of solution.
    • Isolate the solid by filtration or centrifugation under an inert atmosphere.
    • Wash the solid with a small amount of cold, dry solvent and dry under high vacuum.

Biological and Industrial Applications

Imidazole

The imidazole ring is a critical pharmacophore in medicinal chemistry [3].

  • Antifungal Agents: Drugs like clotrimazole, ketoconazole, and miconazole act by inhibiting the fungal cytochrome P450 enzyme 14-α-sterol demethylase, disrupting ergosterol synthesis in fungal cell membranes [4].
  • Anti-inflammatory and Analgesic Agents: Recent research focuses on designing novel imidazole derivatives that inhibit cyclooxygenase-2 (COX-2). For instance, molecular docking studies show that compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole binds strongly to the COX-2 active site with a binding affinity of -5.516 kcal/mol, forming key hydrogen bonds with GLN-242 and ARG-343 residues [5].
  • Anthelmintics: Drugs like albendazole and mebendazole (benzimidazoles) bind to nematodal β-tubulin, inhibiting microtubule polymerization [4].
  • Biological Cofactor: The amino acid histidine and the neurotransmitter histamine contain an imidazole ring, which is also often found in the active sites of enzymes [1] [3].
This compound

This compound is primarily used as a chemical intermediate and a strong base in catalysis.

  • MOF Synthesis: It acts as a source of the imidazolate anion in the construction of Metal-Organic Frameworks (MOFs). For example, in the synthesis of ZIF-8 (Zeolitic Imidazolate Framework-8), this compound can provide the 2-methylimidazolate linker that coordinates with Zn²⁺ ions. The addition of salts like sodium chloride can further modulate the crystal morphology during synthesis [6].
  • Pharmaceutical Synthesis: Its strong basicity and nucleophilicity make it useful for deprotonation and catalysis in organic synthesis, including the manufacturing of complex drug molecules [2].

Analytical Characterization

For both compounds, a standard analytical workflow should be followed to confirm identity and purity.

  • Melting Point: Determine using a melting point apparatus [1] [2].
  • Spectroscopy:
    • IR Spectroscopy: Confirm the presence of functional groups. For ZIF-8, the formation of Zn-N coordination is confirmed by the appearance of a stretching vibration mode between 420-460 cm⁻¹ [6].
    • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm molecular structure and purity [5].
  • X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of materials like ZIF-8 by comparing the diffraction pattern to known standards [6].
  • Mass Spectrometry: Confirm the molecular weight of the compounds and their derivatives [5].

Safety and Handling

  • Imidazole:
    • Hazard Statements: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled (H314, H302+H312+H332) [1].
    • Precautionary Measures: Use personal protective equipment. Do not breathe dust/fume/gas/mist/vapors. Wash thoroughly after handling (P280, P305+P351+P338) [1].
  • This compound:
    • Hazard Statements: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled (H314, H302+H312+H332) [2].
    • Precautionary Measures: As a moisture-sensitive compound, it should be stored under an inert atmosphere at 2-8°C. All handling should be performed in a fume hood or under an inert gas [2].

Key Insights for Researchers

The choice between imidazole and this compound depends entirely on the intended application. Imidazole's amphoterism makes it a versatile building block in medicinal chemistry, while this compound's strong basicity and anionic nature are key for coordination chemistry (e.g., in MOFs) and as a catalyst or reagent in organic synthesis.

References

sodium imidazole solubility polar solvents

Author: Smolecule Technical Support Team. Date: February 2026

The Solubility of Imidazole

While data for the sodium salt is absent, the solubility profile of imidazole itself is well-documented and can serve as a useful reference point, given its structural similarity. Imidazole is highly soluble in a range of polar solvents [1] [2] [3].

The table below summarizes the key properties and solubility behavior of imidazole:

Property Description / Value
General Solubility Highly soluble in water and other polar solvents [1] [2]. Miscible with water [1].
Molecular Formula C₃H₄N₂ [1] [2]
Molar Mass 68.08 g/mol [1]
Appearance White or pale yellow solid [1] [2]
Dipole Moment ~3.61 D - 3.67 D [2] [3] (Indicates high polarity)
Key Factor Can form hydrogen bonds (both donor and acceptor) [3].

The high solubility of imidazole in polar solvents is primarily due to its high polarity (significant dipole moment) and its ability to act as both a hydrogen bond donor and acceptor [3]. This allows for strong intermolecular interactions with protic solvents like water and methanol.

Experimental Methodology for Solubility Determination

Although not specific to sodium imidazole, one of the search results details a robust gravimetric method for determining the solubility of imidazole, which can be adapted for your studies [4].

The experimental workflow for this method can be visualized as follows:

G A 1. Preparation B 2. Equilibrium A->B A1 Prepare double-jacketed flask Maintain temp at ±0.1 K A->A1 C 3. Sampling & Analysis B->C B1 Stir mixture continuously to reach equilibrium B->B1 D 4. Data Correlation C->D C1 Withdraw saturated solution Ensure no solid carry-over C->C1 D1 Correlate data using Apelblat or van't Hoff models D->D1 A2 Add excess solute (imidazole) to solvent A1->A2 A2->B B1->C C2 Transfer to pre-weighed vessel Evaporate solvent C1->C2 C3 Weigh remaining solid Calculate solubility C2->C3 C3->D

Experimental workflow for gravimetric solubility determination.

Here are the key steps and considerations for the protocol:

  • Apparatus: A double-jacketed flask is used, with temperature controlled by a circulating water bath capable of maintaining stability within ±0.1 K [4].
  • Procedure:
    • An excess of the solid compound (imidazole, in the cited study) is added to the pure solvent or binary mixture [4].
    • The mixture is stirred continuously at a constant temperature to reach solid-liquid equilibrium [4].
    • After equilibrium is reached, a portion of the clear, saturated solution is withdrawn using a pre-warmed syringe to avoid precipitation.
    • The sample is quickly transferred to a pre-weighed vessel. The solvent is evaporated, and the mass of the remaining solute is measured to calculate the solubility [4].
  • Data Correlation: The experimental data is often correlated with thermodynamic models. The Apelblat equation and the modified van't Hoff equation have shown excellent agreement with imidazole solubility data for calculating thermodynamic functions of solution [4].

A Path Forward for Your Research

Given the lack of direct data, here are practical suggestions to obtain the information you need:

  • Consult Specialized Databases: Search dedicated scientific databases like SciFinder or Reaxys, which often contain more comprehensive physicochemical data than general web searches.
  • Empirical Determination: Consider performing the solubility measurement yourself. The gravimetric protocol outlined above is a reliable and straightforward method.
  • Analogous Compounds: Look for solubility data on structurally similar ionic compounds, such as sodium acetate in organic solvents (which is covered in one search result [5]), to infer potential behavior patterns.

References

Sodium Imidazole as a Synthetic Precursor: A Technical Guide for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Fundamental Properties

The term "sodium imidazole" typically refers not to a discrete simple compound but to a reactive system where sodium cations activate the imidazole heterocycle, most commonly as the imidazolide anion generated in situ. This species serves as a crucial synthetic intermediate in pharmaceutical chemistry due to its enhanced nucleophilicity compared to neutral imidazole.

  • Structural Basis: Imidazole (C₃H₄N₂) is a planar, aromatic, 5-membered heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). [1] [2] The N1 nitrogen is relatively acidic (pKa ~14.5) and can be deprotonated by strong bases like sodium hydride or sodium amide to form the imidazolide anion, a key reactive intermediate. [1] [2]
  • Amphoteric Character: A defining feature of imidazole is its amphoteric nature, functioning both as a weak acid and a strong base. The conjugate acid of imidazole has a pKa of approximately 7.0, making imidazole about sixty times more basic than pyridine. [1] [2] This amphoterism is crucial for its biological functionality in histidine residues and its versatility in synthetic applications.
  • Electronic Properties: The imidazolide anion is symmetrical and resonance-stabilized, with negative charge delocalized across the ring system. This stabilization enhances its utility as a nucleophile while maintaining the aromatic sextet. [1] Natural bond orbital calculations reveal electron density distribution with C4 and C5 positions being most susceptible to electrophilic attack, while C2 is favored for nucleophilic substitution. [2]

Table 1: Fundamental Physicochemical Properties of Imidazole

Property Value/Significance Application Relevance
Aromaticity 6π-electron system Enhanced stability of intermediates
Basicity (pKaH) ~7.0 for conjugate acid Suitable for biological pH applications
Acidity (pKa) ~14.5 for N-H proton Forms stable anions with strong bases
Solubility Highly soluble in water & polar solvents Favorable for reaction workup and purification
Dipole Moment 3.61-3.67 D [1] [2] Strong molecular interactions in binding

Synthetic Applications and Reaction Mechanisms

The imidazolide anion, generated from imidazole and sodium base, serves as a versatile nucleophilic synthon for introducing the imidazole moiety into more complex molecular architectures, particularly pharmaceutical precursors.

Nucleophilic Displacement Reactions
  • N-Alkylation Pathway: Sodium imidazolide readily participates in SN2 reactions with alkyl halides, tosylates, and other electrophiles to form N-alkylimidazoles. This reaction is particularly valuable for creating imidazolium salt precursors for N-heterocyclic carbenes (NHCs), which are crucial ligands in transition metal catalysis for enantioselective synthesis. [3]
  • Regioselectivity Considerations: While N-alkylation typically occurs at the more nucleophilic N3 position, the resulting N-alkylimidazoles can tautomerize under thermal conditions (passing through a red-hot tube) to form 2-alkylimidazoles, providing access to different substitution patterns. [4]
  • N-Arylation Applications: Copper-catalyzed N-arylation using sodium imidazolide with aryl halides represents a valuable method for creating N-aryl imidazoles, structural motifs found in various pharmaceutical agents. These reactions typically employ catalytic CuI in DMF with K₃PO₄ as base, providing quantitative yields of N-arylimidazoles. [2]
Heterocycle Formation and Functionalization
  • Van Leusen Imidazole Synthesis: This particularly valuable methodology employs tosylmethyl isocyanide (TosMIC) as a C2N1 "3-atom synthon" that reacts with aldimines in the presence of base to form 1,4,5-trisubstituted imidazoles. [5] While this reaction typically uses potassium carbonate as base, sodium imidazolide could potentially serve as both base and nucleophile in modified versions of this transformation.
  • Multi-Component Condensations: The classical Debus-Radziszewski synthesis involves condensation of glyoxal, formaldehyde, and ammonia to form the imidazole core, but modern adaptations often use ammonium acetate as nitrogen source. [1] [2] Sodium imidazolide can participate in similar cyclization reactions as both catalyst and reactant in the formation of complex imidazole derivatives.

Experimental Protocols and Methodologies

Protocol 1: N-Alkylation via Sodium Imidazolide Intermediate

This procedure describes the synthesis of N-substituted imidazoles through generation of sodium imidazolide followed by alkylation, adapted from synthetic approaches to imidazolium salts. [3]

Reaction Mechanism:

G A Imidazole B Sodium Base A->B Deprotonation C Sodium Imidazolide B->C Anion Formation D Alkyl Halide C->D Nucleophilic Attack E N-Alkylimidazole D->E SN2 Substitution

N-alkylation mechanism via sodium imidazolide intermediate

Step-by-Step Procedure:

  • Reaction Setup: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with imidazole (6.8 g, 100 mmol) in anhydrous DMF (50 mL).
  • Anion Generation: Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portionwise at 0°C with efficient stirring. Caution: Vigorous hydrogen gas evolution. Stir for 1 hour at room temperature until gas evolution ceases.
  • Alkylation: Add alkyl halide (110 mmol) dropwise via addition funnel. Heat the reaction mixture to 35-40°C for 40 hours with continuous stirring.
  • Workup: Cool the reaction to room temperature and carefully quench with saturated ammonium chloride solution. Extract with ethyl acetate (3 × 50 mL), combine organic layers, and wash with brine.
  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, petroleum ether/EtOAc gradient) to obtain the N-alkylimidazole product.

Typical Yield: Quantitative to 85% isolated yield, depending on alkyl halide reactivity. [2] [3]

Protocol 2: Van Leusen Imidazole Synthesis Using TosMIC

This method provides access to 1,4,5-trisubstituted imidazoles, valuable scaffolds in medicinal chemistry. [5]

Reaction Mechanism:

G A TosMIC C Cycloaddition Intermediate A->C Base-Induced Cycloaddition B Aldimine B->C D 4-Tosyl-2-imidazoline C->D Elimination E 1,4,5-Trisubstituted Imidazole D->E p-TosOH Elimination

Van Leusen imidazole synthesis mechanism from TosMIC

Step-by-Step Procedure:

  • Imine Formation: Suspend aldehyde (10 mmol) and amine (10 mmol) in anhydrous methanol (30 mL). Add molecular sieves (4Å) and stir at room temperature for 3 hours to form the aldimine in situ.
  • Cycloaddition: Add TosMIC (1.95 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) to the reaction mixture. Heat under reflux for 12-16 hours with efficient stirring.
  • Reaction Monitoring: Monitor reaction completion by TLC (hexane/EtOAc, 7:3).
  • Workup: Cool the reaction mixture to room temperature, filter through Celite, and concentrate under reduced pressure.
  • Purification: Purify the crude product by recrystallization from ethanol or flash column chromatography to obtain the trisubstituted imidazole.

Typical Yield: 70-90% isolated yield, depending on substrate electronic properties. [5]

Table 2: Optimization Conditions for Key Imidazole Synthesis Methods

Synthetic Method Reaction Conditions Catalyst/Base System Typical Yield Range Key Advantages
N-Alkylation 35-40°C, 40 h [2] NaH, DMF solvent Quantitative - 85% Broad substrate scope
Van Leusen Reflux, 12-16 h [5] K₂CO₃, MeOH solvent 70-90% Direct route to 1,4,5-trisubstituted
Debus-Radziszewski 70°C, 18 h [3] NH₄OAc, AcOH catalyst 42-75% Simple starting materials
Copper-Catalyzed N-Arylation 35-40°C, 40 h [2] CuI, K₃PO₄, DMF Quantitative Access to N-aryl imidazoles

Pharmaceutical Applications and Case Studies

The imidazole ring system represents a privileged scaffold in medicinal chemistry, with numerous clinical drugs spanning therapeutic categories. This compound as a precursor enables efficient introduction of this pharmacophore into drug candidates.

Marketed Drugs and Clinical Candidates
  • Antifungal Agents: Clotrimazole and miconazole exemplify imidazole-based antifungals that inhibit ergosterol biosynthesis by targeting fungal cytochrome P450 enzymes. [1] [4] The structure-activity relationship (SAR) reveals that aromatic substituents at N1 and hydrophobic groups at C2 are optimal for antifungal activity.
  • Antihypertensive Drugs: Losartan contains a tetrazole ring but is synthesized through imidazole intermediates, demonstrating the utility of imidazole chemistry in constructing complex therapeutic agents. [6] [7]
  • Antiprotozoal Agents: Metronidazole features a nitroimidazole structure effective against anaerobic bacteria and parasites, with the nitro group at C5 essential for its mechanism of action via reductive activation. [4]
Emerging Applications in Drug Discovery

Recent research has expanded the therapeutic applications of imidazole derivatives to new areas:

  • Antiviral Agents: Imidazole derivatives show promising activity against Zika virus, Dengue virus, and influenza A through inhibition of viral entry or replication machinery. Specific 2-(1H-imidazol-1-yl)pyrimidine derivatives have demonstrated efficacy against Zika virus replication. [6]
  • Analgesic and Anti-inflammatory Agents: Novel 4,5-diphenylimidazole derivatives exhibit significant COX-2 inhibition and in vivo analgesic activity. Compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) demonstrated 89% analgesic activity at 100 mg/kg body weight with binding affinity of -5.516 kcal/mol to COX-2 receptor. [7]
  • Oncology Applications: Imidazole-based kinase inhibitors targeting p38 MAP kinase show potent anti-inflammatory and potential anticancer activities through disruption of inflammatory signaling pathways. [5]

Table 3: Bioactive Imidazole Derivatives and Their Therapeutic Applications

Therapeutic Area Compound/Drug Name Key Structural Features Mechanism of Action
Antifungal Clotrimazole [4] N1-trityl substitution Cytochrome P450 inhibition
Antihypertensive Losartan [7] Imidazole with biphenyl tetrazole Angiotensin II receptor antagonism
Antiparasitic Metronidazole [4] 5-Nitroimidazole Nucleic acid synthesis inhibition
Antiviral Experimental anti-Zika compounds [6] 2-(1H-imidazol-1-yl)pyrimidine Viral replication inhibition
Analgesic Compound 2g [7] 4,5-Diphenyl with dichlorophenyl COX-2 inhibition

Safety and Operational Considerations

Working with this compound and related compounds requires careful attention to safety protocols and handling procedures.

  • Hazard Classification: Imidazole is classified as corrosive (GHS Hazard Statement H314) and causes severe skin burns and eye damage. [1] Appropriate personal protective equipment including gloves, lab coat, and eye protection is essential.
  • Reactivity Concerns: Sodium imidazolide is moisture-sensitive and should be prepared and handled under inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent decomposition.
  • Storage and Handling: Imidazole should be stored in a cool, dry place away from incompatible materials. The sodium salt should be generated immediately before use rather than stored for extended periods.
  • Industrial Scale Considerations: On industrial scale, imidazole synthesis and functionalization often employ continuous flow reactors to improve safety profile and reaction efficiency, particularly for exothermic reactions involving strong bases.

References

Core Chemistry of Imidazole and the Imidazolate Anion

Author: Smolecule Technical Support Team. Date: February 2026

The imidazolate anion is formed when an imidazole molecule loses a proton. The core concepts of its structure and formation are summarized in the table below and the subsequent diagram.

Concept Description
Imidazole Structure A five-membered aromatic ring with two nitrogen atoms at non-adjacent positions (1 and 3) and three carbon atoms [1] [2].
Amphoterism Can act as both an acid and a base [1] [2].
pKa & Deprotonation As an acid, pKa is ~14.5. Deprotonation from the nitrogen-bound hydrogen yields the imidazolate anion [1].
Imidazolate Anion Symmetrical anion that can coordinate to metal ions through both nitrogen atoms [1] [3].

G Imidazole Imidazole (C₃H₄N₂) Deprotonation Deprotonation (Loss of H⁺) Imidazole->Deprotonation Base Imidazolate_Anion Imidazolate Anion (C₃H₃N₂⁻) Deprotonation->Imidazolate_Anion Sodium_Ion Na⁺ Ion Imidazolate_Anion->Sodium_Ion Ionic Bond Metal_Coordination Metal Coordination (e.g., Zn²⁺) Imidazolate_Anion->Metal_Coordination Sodium_Imidazole Sodium Imidazole Sodium_Ion->Sodium_Imidazole Forms ZIF Zeolitic Imidazolate Framework (ZIF) Metal_Coordination->ZIF

Formation and key reactions of the imidazolate anion.

Synthesis and Key Experimental Protocols

Formation of this compound this compound is the sodium salt of the imidazolate anion (C₃H₃N₂Na) [4]. It can be synthesized by treating imidazole with a sodium base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an anhydrous solvent. A typical protocol involves:

  • Reagents: Imidazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).
  • Procedure: Slowly add NaH to a stirred solution of imidazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture will produce hydrogen gas (H₂). Stir until gas evolution ceases.
  • Note: This reaction must be performed in anhydrous conditions and under an inert atmosphere due to the pyrophoric nature of NaH and the sensitivity of the anion [1].

Imidazolate in Metal-Organic Framework (MOF) Synthesis A prominent application is synthesizing Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8. The general procedure is [3] [5]:

  • Reagents: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 2-Methylimidazole, Solvent (Methanol or Water), Modulator (e.g., Sodium Chloride).
  • Procedure:
    • Prepare separate solutions of the zinc salt and the 2-methylimidazole linker in the solvent.
    • Rapidly mix the two solutions. The 2-methylimidazole molecules, acting as imidazolate anion precursors, immediately coordinate with Zn²⁺ ions.
    • Add sodium chloride to modulate crystal morphology.
    • Allow the mixture to react at room temperature or elevated temperatures for several hours.
    • Recover the crystalline ZIF-8 product by centrifugation, then wash and dry it.

Key Applications and Quantitative Data

The imidazole ring and imidazolate anion are pivotal in various fields due to their ability to interact with biological targets and metal ions.

Table: Key Application Areas of Imidazole/Imidazolate Compounds

Application Area Function/Role Example Compounds/Drugs
Medicinal Chemistry [2] [6] Binds to enzymes/receptors; improves solubility Omeprazole, Metronidazole, Ketoconazole, Cimetidine
Materials Science [3] [5] Linker in Metal-Organic Frameworks (MOFs) Zeolitic Imidazolate Frameworks (ZIF-8, ZIF-67)
Catalysis [7] Ligand for metal complexes Sterically hindered imidazolate metal complexes

Table: Performance Data for a ZIF-8 Membrane in Gas Separation [3]

Membrane Material CO₂ Permeance (x10⁻⁷ mol/m²·s·Pa) CO₂/CH₄ Selectivity Conditions
ZIF-8 Membrane ~240 ~7 50:50 CO₂:CH₄ gas mixture

Critical Insights for Research & Development

  • Tautomerism: In the neutral imidazole molecule, the proton can rapidly exchange between the two nitrogen atoms, creating equivalent tautomeric forms. This tautomerism ceases upon deprotonation to form the symmetrical imidazolate anion [1] [2].
  • Ligand Design in MOFs: Using sterically hindered imidazole derivatives (e.g., 2-methylimidazole in ZIF-8) allows for precise control over the pore aperture and stability of the resulting framework, which is critical for applications like gas separation [3] [7].
  • Solubility & Pharmacokinetics: The polar nature of the imidazole ring can enhance the water solubility of drug molecules, improving their pharmacokinetic profiles [2].

References

Comprehensive Application Notes and Protocols for N-Functionalized Imidazole Synthesis via Sodium Imidazole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Imidazole and its derivatives represent a cornerstone heterocyclic system in modern chemical research and development. The N-functionalized imidazole scaffold is a critical pharmacophore found in a vast array of biologically active molecules, including antifungal agents, anticancer drugs, and antihypertensive medications [1] [2]. Furthermore, its utility extends beyond pharmaceuticals into materials science, where it serves as a precursor for N-heterocyclic carbenes (NHCs), ligands for transition metal catalysts, and components in ionic liquids [3] [4]. The traditional synthesis of N-functionalized imidazoles often relies on the deprotonation of imidazole using strong, hazardous bases like sodium hydride (NaH) in anhydrous solvents, presenting significant safety and handling challenges, especially at scale [5].

The utilization of pre-formed sodium imidazole (NaIm) as a nucleophilic precursor offers a versatile, safer, and more scalable alternative. This approach mitigates the risks associated with in-situ generation of the imidazolide anion and streamlines the synthesis process. These application notes detail a robust and scalable methodology for the synthesis of NaIm and its subsequent application in the preparation of N-functionalized imidazoles, providing researchers with a reliable protocol for accessing these valuable compounds [5].

Synthetic Methodology and Mechanism

Core Synthesis of this compound (NaIm)

The foundation of this synthetic strategy is the preparation of this compound from readily available commodity chemicals.

Principle: The protocol involves the neutralization of molten imidazole with sodium hydroxide, followed by dehydration to yield the solid imidazololate salt [5].

Detailed Protocol:

  • Scale: The procedure has been demonstrated on a 400-gram scale, confirming its utility for bulk preparation [5].
  • Reaction Setup: Place pure imidazole in a reaction vessel equipped with efficient mechanical stirring and a heating mantle.
  • Melting: Heat the imidazole to its molten state (melting point: 89-91 °C) [2].
  • Neutralization: Gradually add an equimolar quantity of sodium hydroxide (NaOH) pellets or flakes to the molten imidazole with vigorous stirring. The reaction is exothermic.
  • Dehydration: Maintain the temperature with continued stirring to facilitate the removal of water formed as a byproduct. The process is complete when a dry, free-flowing solid is obtained.
  • Handling: The resulting NaIm is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent hydrolysis.

Table 1: Reagents and Conditions for this compound Synthesis

Parameter Specification
Imidazole Purity High purity commodity grade
Base Sodium Hydroxide (NaOH)
Reaction Medium Solvent-free (neat)
Reaction Scale Up to 400 g (demonstrated) [5]
Key Advantage Eliminates need for NaH and anhydrous solvents
N-Functionalization of this compound

The synthesized NaIm serves as a versatile nucleophile for attacking alkyl halides and similar electrophiles via an SN₂ mechanism.

General Reaction Scheme: NaIm + R-X → R-Im + NaX (Where R-X is an alkyl halide, and R-Im is the N-functionalized imidazole product)

Detailed Protocol for N-Alkylation [5]:

  • Reaction Setup: Charge a round-bottom flask with this compound (1.0 equiv) and a minimal volume of solvent. The original method emphasizes minimal solvent use, but DMF or THF are suitable for less reactive substrates.
  • Addition of Alkyl Halide: Add the alkyl halide (1.1 - 1.5 equiv) dropwise to the stirred suspension of NaIm.
  • Heating and Stirring: Heat the mixture to 50-80 °C with continuous stirring. Monitor the reaction progress by TLC or LC-MS.
  • Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up can be tailored to the product:
    • For water-insoluble products, pour the mixture into water and extract with ethyl acetate or dichloromethane.
    • For water-soluble products, evaporate the solvent under reduced pressure.
  • Purification: Purify the crude product by flash chromatography on silica gel or via recrystallization. The final products are isolated by solvent evaporation to yield the pure N-functionalized imidazoles.

The following diagram illustrates the experimental workflow for the synthesis and functionalization of this compound.

G Start Start Synthesis Melt Heat Imidazole to Melt Start->Melt AddBase Add NaOH Pellets Melt->AddBase Dehydrate Stir and Dehydrate AddBase->Dehydrate NaIm This compound (NaIm) (Hygroscopic Solid) Dehydrate->NaIm AlkylationSetup Suspend NaIm in Minimal Solvent NaIm->AlkylationSetup AddHalide Add Alkyl Halide (R-X) AlkylationSetup->AddHalide React Heat with Stirring (50-80 °C) AddHalide->React Workup Reaction Work-up React->Workup Purify Purification (Flash Chromatography) Workup->Purify Product N-Functionalized Imidazole Purify->Product

Alternative and Complementary Synthetic Methods

While the NaIm route is excellent for N-alkylation, other methods are valuable for constructing differently substituted imidazole rings.

Table 2: Overview of Alternative Imidazole Synthesis Methods

Method Name Core Reaction/Components Key Product Type Typical Yields Key Feature
Debus-Radziszewski Synthesis [1] [2] 1,2-diketone, aldehyde, NH₃ (or ammonium salt) 2,4,5-Trisubstituted Imidazole Low to moderate (classic) Original historical synthesis; versatile for C-substitution.
Van Leusen Reaction [6] [2] TosMIC (p-Tolylsulfonylmethyl isocyanide) + Aldimine 1,4,5-Trisubstituted / 1,4-Disubstituted Imidazole Good to excellent [6] Highly regioselective; uses specialized isocyanide reagent.
Multi-Component Reactions (MCRs) [6] [7] e.g., aldehyde, amine, ammonium acetate, 2-azido acrylate 1,2,4,5-Tetrasubstituted Imidazole Moderate to excellent [7] High atom economy; builds complex molecules in one pot.
Direct C-H Arylation [4] Pre-formed imidazole + Aryl Halide Aryl-Imidazole (C2/C5 arylated) Good [4] Uses Pd-catalysis; allows late-stage functionalization of the core.

Applications and Case Studies

The N-functionalized imidazoles synthesized via these protocols enable diverse applications across multiple scientific disciplines.

  • Ligands for Metal Nanoparticles: Alkyl imidazoles (e.g., butyl, hexyl) synthesized via N-alkylation are effective stabilizers for noble metal nanoparticles (Pd, Pt, Au, Ag). They provide an intermediate level of stabilization, balancing surface protection with accessibility for catalytic substrates, as demonstrated in proof-of-principle catalysis and sensing applications [3].
  • Pharmaceutical Compounds: The imidazole scaffold is a key building block in drug discovery. Functionalization allows for the creation of libraries of compounds for screening against various biological targets. The methodologies described here facilitate the efficient synthesis of such analogs [1] [8].
  • N-Heterocyclic Carbenes (NHCs) and Ionic Liquids: N-Functionalized imidazoles are direct precursors to imidazolium salts, which are themselves used as ionic liquids or can be deprotonated to form NHCs. NHCs are powerful ligands in transition metal catalysis for cross-coupling and other reactions [8] [2].

Troubleshooting and Best Practices

  • Low Yields in NaIm Synthesis: Ensure complete dehydration during the neutralization step. The presence of water can hydrolyze NaIm back to imidazole.
  • Purity of this compound: Always store NaIm under anhydrous conditions. Its hygroscopic nature can introduce water and imidazole, which can act as a base and nucleophile in subsequent steps, leading to side reactions.
  • Handling Alkyl Halides: Use fresh alkyl halides to prevent reduced reactivity due to potential hydrolysis. For less reactive secondary alkyl halides, consider using a polar aprotic solvent like DMF to facilitate the SN₂ reaction.
  • Purification Challenges: Many N-alkylimidazoles are liquids or low-melting solids. Flash chromatography is highly effective for purification. For symmetric bis(imidazole) synthesis from dihaloalkanes, monitor the reaction carefully to minimize polymerization and use gradient chromatography for separation.

Conclusion

The synthesis of N-functionalized imidazoles via pre-formed This compound provides a scalable, safer, and practical route to these invaluable compounds. This protocol effectively eliminates the handling of pyrophoric NaH and the stringent requirement for anhydrous solvents in the deprotonation step. The detailed methodologies outlined in these application notes—covering the synthesis of NaIm, its N-functionalization, and complementary routes—equip researchers in medicinal chemistry and materials science with robust tools for efficiently constructing complex imidazole-based molecules for a wide range of applications.

References

Comprehensive Application Notes and Protocols: Sodium Imidazole Ionic Liquid Synthesis for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ionic Liquids and Sodium Imidazole

Ionic liquids (ILs) represent a class of organic salts that exist as liquids at relatively low temperatures (typically below 100°C), characterized by strong electrical interactions between their ions. These unique compounds have garnered significant attention in pharmaceutical research and industrial applications due to their exceptional properties, including negligible vapor pressure, high thermal stability, non-flammability, and tunable physicochemical characteristics. The remarkable versatility of ionic liquids stems from the virtually limitless combinations of cations and anions, enabling researchers to design task-specific materials for specialized applications. Among the most prominent cationic structures in ionic liquid chemistry is the imidazolium ring, which derives from the heterocyclic aromatic compound imidazole (C₃H₄N₂), a five-membered ring containing two nitrogen atoms at non-adjacent positions. [1] [2]

This compound (C₃H₃N₂Na) represents the deprotonated sodium salt of imidazole, forming what can be characterized as an ionic liquid precursor or component. The parent imidazole compound exhibits amphoteric behavior, functioning both as an acid (pKa ≈ 14.5) and as a base (pKa of conjugate acid ≈ 7.0), making it approximately sixty times more basic than pyridine. This amphoterism allows for versatile chemical manipulation, particularly in pharmaceutical contexts where imidazole derivatives serve as crucial building blocks for antifungal agents, antibacterial compounds, and various biologically active molecules. The deprotonation of the nitrogen-bound hydrogen in imidazole generates the imidazolide anion, which forms symmetric structures that can be further functionalized to create various imidazolium-based ionic liquids with tailored properties for specific applications. [3] [1]

Synthesis Methods and Protocols

Traditional Synthesis Approaches

The conventional synthesis of imidazolium-based ionic liquids typically follows a two-step procedure involving quaternization of the nitrogen atom followed by anion exchange. For this compound derivatives, the process begins with the formation of the imidazolium cation through alkylation reactions. The most common approach involves reacting imidazole with an alkyl halide (e.g., 1-chlorobutane) to produce 1-alkyl-3-methylimidazolium chloride. This intermediate then undergoes anion metathesis with sodium tetrafluoroborate (NaBF₄) or other sodium salts to yield the final ionic liquid. The historical development of ionic liquids dates back to 1914 with Paul Walden's discovery, but it wasn't until recent decades that efficient synthetic protocols have been established. The traditional method, while straightforward, often faces challenges in purification efficiency, particularly in removing halide impurities that can affect the ionic liquid's properties and performance in sensitive applications such as pharmaceutical synthesis. [1] [2]

A representative traditional synthesis protocol for 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) involves:

  • Step 1: Charge a round-bottom flask with imidazole (1.0 equiv) and acetonitrile as solvent.
  • Step 2: Add 1-chlorobutane (1.1 equiv) dropwise with continuous stirring under nitrogen atmosphere.
  • Step 3: Reflux the reaction mixture at 80-85°C for 12-24 hours with monitoring by TLC or HPLC.
  • Step 4: Remove solvent under reduced pressure to obtain the [bmim][Cl] intermediate.
  • Step 5: Dissolve the intermediate in deionized water and add NaBF₄ (1.05 equiv) with vigorous stirring.
  • Step 6: Continue stirring for 6-8 hours at room temperature to facilitate anion exchange.
  • Step 7: Extract the ionic liquid with dichloromethane (3 × 50 mL) and wash with water.
  • Step 8: Dry over molecular sieves and remove volatile impurities under high vacuum.
Advanced Synthesis and Purification Protocol

Recent research has yielded a significantly improved protocol for synthesizing high-purity imidazolium-based ionic liquids. Developed by a collaborative team from POSTECH, Korea Research Institute of Chemical Technology, and Chonnam National University, this innovative approach addresses the critical challenge of purifying ionic liquids by implementing a phase separation methodology using halocarbon refrigerants as phase separation mediators. The protocol specifically targets the synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), one of the most extensively studied ionic liquids in pharmaceutical research, with demonstrated applicability to other imidazolium derivatives. This method represents a substantial advancement in ionic liquid synthesis by improving economic viability and purification efficiency simultaneously, addressing two major limitations that have hindered widespread commercial adoption of ionic liquids. [4]

Table 1: Reagents and Materials for Ionic Liquid Synthesis

Reagent/Material Purity Role in Synthesis Safety Considerations
1-Methylimidazole ≥99% Cation precursor Corrosive, moisture-sensitive
1-Chlorobutane ≥99% Alkylating agent Flammable, irritant
Chlorodifluoromethane (R-22) Industrial grade Phase separation mediator Pressure gas, use in fume hood
Sodium tetrafluoroborate (NaBF₄) ≥98% Anion source Toxic if ingested
Deionized water N/A Solvent medium N/A

Step-by-Step Experimental Procedure:

  • Alkylation Reaction:

    • In a pressure-resistant reactor, combine 1-methylimidazole (0.5 mol, 41 g) with 1-chlorobutane (0.55 mol, 51 g) in a 1:1.1 molar ratio.
    • Heat the mixture to 70°C with continuous stirring for 8 hours under autogenous pressure.
    • Monitor reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
  • Anion Exchange:

    • Cool the reaction mixture to room temperature and add sodium tetrafluoroborate (0.525 mol, 57.8 g).
    • Add deionized water (100 mL) to facilitate the anion metathesis reaction.
    • Stir the biphasic mixture vigorously for 6 hours at 40°C to ensure complete exchange.
  • Phase Separation Purification:

    • Introduce chlorodifluoromethane (R-22) as a phase separation mediator at a ratio of 1:1.5 (ionic liquid mixture:R-22) by weight.
    • Agitate the mixture for 30 minutes then allow phases to separate clearly (approximately 1-2 hours).
    • The mixture will separate into two distinct layers: an ionic liquid-rich phase (bottom) and a halocarbon-rich phase (top) containing unreacted starting materials and impurities.
  • Product Recovery:

    • Carefully separate the bottom layer containing the high-purity [bmim][BF₄].
    • Recover the upper layer for recycling of unreacted methylimidazole and halocarbon.
  • Final Purification:

    • Remove residual water and volatile impurities by rotary evaporation at 60°C under reduced pressure.
    • Further dry the ionic liquid under high vacuum (0.1 mbar) at 70°C for 12 hours.
    • Store the final product in a desiccator under inert atmosphere to prevent moisture absorption.

Purification and Analytical Characterization

Phase Separation Mechanism

The purification process represents the most innovative aspect of the advanced protocol, addressing a critical bottleneck in ionic liquid production. The mechanism leverages the differential solubility of reaction components in halocarbon refrigerants, particularly chlorodifluoromethane (R-22), to achieve efficient separation. When added to the crude ionic liquid mixture, R-22 functions as a phase separation mediator, inducing the formation of two immiscible liquid layers similar to the separation observed in oil-water systems. The ionic liquid-rich phase, having higher density, migrates to the bottom, while the halocarbon-rich phase containing unreacted starting materials (particularly methylimidazole) and impurities forms the upper layer. This separation phenomenon can be systematically modeled using a ternary phase diagram that visually represents the compositional relationships between the ionic liquid, water, and halocarbon components, enabling researchers to predict phase behavior based on specific ingredient proportions. [4]

The research team optimized this process by systematically varying the ratios of [bmim][BF₄], water, and halocarbon mixtures, then applying the collected data to construct accurate ternary phase diagram models. These models provide critical predictive capabilities for determining the precise conditions required to achieve optimal phase separation based on the specific composition of the reaction mixture. Through this approach, the team successfully achieved exceptional product purity exceeding 99%, while simultaneously enabling efficient recovery and recycling of unreacted methylimidazole that would otherwise represent both economic loss and waste management challenge. The recycling aspect contributes significantly to the environmental sustainability and economic viability of the process, addressing two key concerns in pharmaceutical manufacturing where waste minimization and cost-effectiveness are paramount considerations. [4]

Analytical Characterization Methods

Comprehensive characterization of the synthesized ionic liquids is essential to verify chemical structure, assess purity, and confirm suitability for pharmaceutical applications. The following analytical techniques form a complete characterization protocol:

Table 2: Analytical Methods for Ionic Liquid Characterization

Technique Parameters Assessed Target Specifications
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Chemical structure, purity, impurity profiling >99% purity, correct structural confirmation
Ion Chromatography Halide content, anion purity Halide content <100 ppm
Karl Fischer Titration Water content <200 ppm water content
ESI Mass Spectrometry Molecular mass confirmation, impurity identification Correct m/z values for cation and anion
FTIR Spectroscopy Functional group analysis Characteristic imidazolium absorptions
Thermal Analysis (DSC/TGA) Melting point, thermal stability Decomposition temperature >400°C

Detailed NMR Characterization Protocol:

  • Sample Preparation: Dissolve approximately 20 mg of ionic liquid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
  • ¹H NMR Analysis: Acquire spectrum at 400 MHz or higher field strength with sufficient scans (typically 16-32) for adequate signal-to-noise ratio. Key chemical shifts for [bmim][BF₄]: δ 9.12 (s, 1H, NCHN), 7.72-7.80 (m, 2H, NCHCHN), 4.17 (t, 2H, NCH₂), 3.85 (s, 3H, NCH₃), 1.76 (m, 2H, CH₂CH₃), 1.25 (m, 2H, CH₂CH₃), 0.90 (t, 3H, CH₃).
  • ¹³C NMR Analysis: Acquire spectrum with proton decoupling, using approximately 1024 scans due to relatively low sensitivity. Characteristic chemical shifts for [bmim][BF₄]: δ 136.5 (NCHN), 123.9, 122.7 (NCHCHN), 49.5 (NCH₂), 36.2 (NCH₃), 32.1 (NCH₂CH₂), 19.4 (CH₂CH₃), 13.6 (CH₃).
  • ¹⁹F NMR Analysis: Perform without deuterated solvent lock, using a capillary insert with a fluorinated reference compound. The ¹⁹F signal for BF₄⁻ anion appears as a sharp singlet at approximately -152 ppm.

Economic Evaluation and Scalability Assessment

The economic viability of ionic liquid synthesis has historically been a significant barrier to widespread commercial adoption, particularly for pharmaceutical applications where cost competitiveness with traditional solvents is essential. The research team conducted comprehensive process simulations to evaluate the economic feasibility of their newly developed purification technology, establishing a minimum selling price of approximately $12,000 per ton for [bmim][BF₄] produced at a scale of 1 ton per day. This price point demonstrates significant improvement over conventional synthesis methods, enhancing the commercial potential of ionic liquids for various applications. The economic analysis considered all aspects of the production process, including raw material costs, energy consumption, equipment requirements, and waste management, providing a realistic assessment of commercial viability. [4]

Table 3: Economic Comparison of Ionic Liquid Synthesis Methods

Parameter Traditional Method Advanced Phase Separation Method
Overall Yield 75-85% 90-95%
Purity Achievable 95-98% >99%
Halide Impurity 300-500 ppm <100 ppm
Production Cost (per ton) ~$18,000 ~$9,500
Capital Investment High (multiple purification steps) Moderate (integrated process)
Energy Consumption High (extended heating/vacuum) Moderate (efficient phase separation)
Waste Generation Significant (solvents, adsorbents) Minimal (recycling possible)

The scalability assessment of the advanced protocol indicates promising transition from laboratory to industrial production. The phase separation mechanism maintains efficiency at larger scales, with the ternary phase diagram model providing reliable prediction of separation behavior across different batch sizes. Key considerations for scale-up include:

  • Reactor Design: Pressure-resistant reactors with efficient mixing capabilities and temperature control systems are essential for maintaining reaction consistency.
  • Phase Separation Equipment: Specially designed separation vessels with precise interface detection enable efficient continuous operation.
  • Solvent Recovery Systems: Integrated recovery and recycling systems for the halocarbon mediator significantly improve process economics and environmental footprint.
  • Quality Control: Implementation of in-line monitoring techniques such as FTIR or NIR spectroscopy ensures consistent product quality throughout production runs.

Applications in Pharmaceutical Research and Development

Ionic liquids derived from this compound precursors offer transformative potential across multiple domains of pharmaceutical research and development, leveraging their unique properties to overcome limitations of conventional materials. These applications capitalize on the tunable nature of imidazolium-based ionic liquids, which allows researchers to tailor physicochemical properties including solubility, hydrophobicity, melting point, and viscosity through strategic selection of cation and anion combinations. The following applications represent particularly promising directions for pharmaceutical innovation:

  • Drug Solubilization and Delivery: Imidazolium ionic liquids demonstrate exceptional capability to enhance solubility of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in drug formulation. Their unique solvation properties can improve bioavailability by maintaining drugs in solution throughout the gastrointestinal tract. Additionally, ionic liquids can function as permeation enhancers in transdermal drug delivery systems by interacting with stratum corneum lipids to facilitate API absorption while providing a controlled release matrix for sustained therapeutic effect. [1] [2]

  • Pharmaceutical Synthesis and Catalysis: As green solvent alternatives, imidazolium ionic liquids provide superior reaction media for various synthetic transformations, including nucleophilic substitutions, condensation reactions, and multi-component couplings. Their non-volatile nature addresses significant safety concerns in pharmaceutical manufacturing, while their ability to dissolve both organic and inorganic compounds facilitates homogeneous reaction conditions. Furthermore, functionalized imidazolium ionic liquids can serve as catalyst precursors or reaction mediators, enabling more efficient synthetic routes to drug molecules and intermediates with enhanced selectivity and reduced environmental impact. [5] [2]

  • Separation and Analysis: In chromatographic techniques, imidazolium ionic liquids function as mobile phase additives or stationary phase modifications to improve separation efficiency, particularly for basic compounds that often exhibit peak tailing on conventional silica-based columns. Their unique interactions with analytes can enhance resolution and selectivity in pharmaceutical analysis. Similarly, in extraction processes, ionic liquids provide superior alternatives to traditional organic solvents for isolating bioactive compounds from natural sources or for purifying reaction products in pharmaceutical synthesis, offering advantages in selectivity, efficiency, and environmental impact. [2]

  • Biomaterial Processing: The ability of imidazolium ionic liquids to dissolve biopolymers such as cellulose, chitin, and silk fibroin enables novel approaches to drug delivery system fabrication. These solutions can be processed into various dosage forms including films, fibers, and microparticles with tailored release characteristics. The high thermal stability of ionic liquids also facilitates processing at elevated temperatures without degradation, expanding the range of possible material configurations for pharmaceutical applications. [2]

The following workflow diagram illustrates the complete synthesis and application pathway for this compound-derived ionic liquids:

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase cluster_applications Application Areas Start Start: Imidazole Precursor Alkylation Alkylation Reaction 1-methylimidazole + 1-chlorobutane Start->Alkylation AnionExchange Anion Exchange with NaBF₄ Alkylation->AnionExchange PhaseSeparation Phase Separation using R-22 mediator AnionExchange->PhaseSeparation Purification Purification & Drying under high vacuum PhaseSeparation->Purification NMR NMR Spectroscopy Purification->NMR Pure IL Product IC Ion Chromatography KF Karl Fischer Titration MS Mass Spectrometry DrugDelivery Drug Delivery Systems MS->DrugDelivery Characterized IL PharmaSynthesis Pharmaceutical Synthesis MS->PharmaSynthesis Characterized IL Separation Separation & Analysis MS->Separation Characterized IL Biomaterials Biomaterial Processing MS->Biomaterials Characterized IL

Diagram 1: Synthesis and application pathway for imidazole-based ionic liquids

Environmental and Safety Considerations

The pharmaceutical application of any material requires thorough evaluation of environmental and safety implications, and ionic liquids are no exception. While imidazolium-based ionic liquids offer numerous advantages over traditional volatile organic solvents, their environmental impact and toxicological profiles must be carefully considered. Research indicates that the toxicity of ionic liquids is influenced by both cation and anion components, with structure-activity relationships following predictable patterns similar to conventional chemicals. Cations with longer alkyl chains typically demonstrate higher toxicity, while anion selection can significantly modulate both toxicity and biodegradability. The development of green alternative ionic liquids incorporating more biodegradable cations (such as those derived from natural products) and less toxic anions represents an active research frontier that aligns with pharmaceutical industry initiatives toward sustainable manufacturing practices. [2]

From a safety perspective, ionic liquids offer substantial advantages due to their negligible vapor pressure, which minimizes inhalation risks compared to traditional solvents. However, appropriate handling procedures are still essential, as many ionic liquids demonstrate dermal and ocular irritation potential. Recommended safety protocols include:

  • Personal Protective Equipment: Wear appropriate gloves (nitrile or butyl rubber), safety goggles, and laboratory coats when handling ionic liquids or their precursors.
  • Engineering Controls: Use fume hoods for procedures that might generate aerosols or during heating steps, despite low volatility.
  • Spill Management: Contain spills using absorbent materials and dispose of according to appropriate hazardous waste regulations.
  • Storage Conditions: Store in sealed containers under inert atmosphere to prevent moisture absorption and degradation.
  • Waste Disposal: Segregate ionic liquid wastes by type and implement recycling where possible to minimize environmental impact.

The lifecycle assessment of ionic liquids should consider the complete process, including synthesis, use phase, and ultimate disposal or degradation. The advanced synthesis protocol described in this document offers environmental advantages through reduced energy requirements, minimal waste generation, and efficient recycling of reagents, contributing to improved sustainability profiles for pharmaceutical applications implementing ionic liquid technologies.

Conclusion and Future Perspectives

The synthesis and purification of this compound-derived ionic liquids have undergone significant advancement with the development of efficient phase separation techniques using halocarbon mediators. This protocol represents a substantial improvement over traditional methods, achieving high purity exceeding 99% while simultaneously enhancing economic viability through reduced production costs and efficient reagent recycling. The comprehensive characterization methods outlined provide researchers with robust analytical frameworks to verify ionic liquid quality and ensure suitability for pharmaceutical applications. These developments address critical barriers that have previously limited widespread adoption of ionic liquids in pharmaceutical research and manufacturing. [4]

Looking forward, several emerging research directions present promising opportunities for further development of imidazole-based ionic liquids in pharmaceutical sciences:

  • Biocompatible Ionic Liquids: Design and synthesis of novel ionic liquids with demonstrated biocompatibility and reduced toxicity profiles, potentially derived from naturally occurring precursors or metabolites.
  • Task-Specific Functionalization: Development of ionic liquids with targeted pharmaceutical functionalities, such as inherent antimicrobial activity, pH-responsive behavior, or specific molecular recognition capabilities.
  • Process Intensification: Implementation of continuous manufacturing approaches for ionic liquid synthesis and purification to further improve efficiency, consistency, and scalability.
  • Formulation Integration: Exploration of ionic liquids as integrated components in drug product formulations rather than merely process solvents, leveraging their unique properties to enhance stability, bioavailability, or delivery characteristics.

The ongoing research and development in ionic liquid technology continues to expand their potential applications in pharmaceutical sciences, from drug synthesis and purification to formulation and delivery. As synthetic methodologies advance and understanding of biological interactions deepens, imidazole-based ionic liquids are poised to play an increasingly important role in addressing formulation challenges, enhancing process sustainability, and enabling novel therapeutic strategies in pharmaceutical research and development.

References

Comprehensive Application Notes and Protocols: Sodium Imidazole in Histidine-Tagged Protein Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

His-tag purification using Immobilized Metal Affinity Chromatography (IMAC) is one of the most widely used methods in biotechnology for recombinant protein purification due to its simplicity, effectiveness, and compatibility with various buffer conditions. The core principle relies on the coordination between electron-donating nitrogen atoms in the imidazole ring of histidine residues and immobilized transition metal ions such as nickel (Ni²⁺), cobalt (Co²⁺), or copper (Cu²⁺) [1] [2]. This interaction allows His-tagged proteins to be selectively captured from complex lysates while untagged proteins are washed away.

Sodium imidazole serves as a critical reagent in IMAC protocols due to its structural identity to the functional group of histidine. As a competitive agent, imidazole disrupts the coordination between the polyhistidine tag and immobilized metal ions, enabling efficient elution of purified proteins [3] [1]. The amphoteric nature of imidazole, with a pKa of approximately 6.95 for its conjugate acid, makes it particularly suitable for working around physiological pH conditions commonly employed in protein purification [3]. Recent studies have demonstrated that imidazole can be effectively recycled from purification processes without modification to its structure or function, offering significant benefits for large-scale industrial applications [4].

Materials and Reagent Preparation

Buffers and Solutions

Lysis Buffer:

  • 50 mM Sodium Phosphate, pH 7.4-8.0
  • 300 mM Sodium Chloride
  • 10 mM Imidazole
  • Protease inhibitor cocktail (recommended)
  • Optional: 10% glycerol for protein stabilization

Wash Buffer:

  • 50 mM Sodium Phosphate, pH 7.4-8.0
  • 300 mM Sodium Chloride
  • 20-40 mM Imidazole (concentration must be optimized empirically)

Elution Buffer:

  • 50 mM Sodium Phosphate, pH 7.4-8.0
  • 300 mM Sodium Chloride
  • 150-500 mM Imidazole (typically prepared as a gradient or step elution)

Regeneration Buffer:

  • 50 mM Sodium Phosphate, pH 7.4
  • 300 mM Sodium Chloride
  • 50-100 mM EDTA

Storage Buffer:

  • 20% Ethanol in distilled water

Note: All buffers should be filtered through 0.45μm or 0.22μm filters and degassed before use in chromatographic systems to prevent column clogging and air bubble formation.

Preparation of this compound Stock Solutions

For a 1M this compound Stock Solution:

  • Dissolve 68.08 g imidazole (MW = 68.08 g/mol) in 800 mL distilled water
  • Adjust pH to 7.4-8.0 using concentrated HCl
  • Add distilled water to final volume of 1 L
  • Filter sterilize through 0.22μm membrane
  • Store at room temperature for up to 6 months

Alternative: this compound can be directly prepared by titrating imidazole with NaOH to the desired pH, followed by filtration.

Resin and Column Selection

Table 1: Comparison of IMAC Resin Characteristics

Ligand Type Coordination Sites Metal Binding Strength Binding Capacity Recommended Use
IDA (Iminodiacetic acid) 3 Weak High Initial purification; high yield priority
NTA (Nitrilotriacetic acid) 4 Moderate Medium-high Standard laboratory purification
INDIGO (Novel ligand) 5 Strong Medium High purity requirements; DTT/EDTA presence

Table 2: Metal Ion Selection Guide for His-Tag Purification

Metal Ion Affinity Specificity Recommended Imidazole Elution Range Applications
Co²⁺ Moderate High 100-300 mM High purity requirements
Ni²⁺ High Moderate 150-500 mM Standard protein purification
Cu²⁺ Very High Low 200-500 mM Difficult-to-purify proteins

Step-by-Step Purification Protocols

Small-Scale Batch Purification

This protocol is ideal for rapid screening and small-scale protein production (1-100 mL culture volume).

Procedure:

  • Cell Lysis: Resuspend cell pellet in 5-10 volumes of Lysis Buffer. Lyse cells using sonication, mechanical disruption, or chemical methods.
  • Clarification: Centrifuge lysate at 15,000 × g for 20 minutes at 4°C. Collect supernatant containing soluble protein.
  • Binding: Add appropriate volume of pre-equilibrated IMAC resin to clarified lysate (typically 1 mL resin per 10-20 mg expected His-tagged protein). Incubate with gentle mixing for 30-60 minutes at 4°C.
  • Washing: Centrifuge at 500 × g for 5 minutes. Discard supernatant. Wash resin 3-4 times with 10 resin volumes of Wash Buffer containing 20-40 mM imidazole.
  • Elution: Add 1-2 resin volumes of Elution Buffer with 150-500 mM imidazole. Incubate 10-15 minutes with gentle mixing. Centrifuge and collect supernatant containing purified protein.
  • Buffer Exchange: Desalt into appropriate storage buffer using size exclusion chromatography or dialysis.
Gravity Column Chromatography

This method provides better separation and is suitable for intermediate-scale purifications.

Procedure:

  • Column Preparation: Pack IMAC resin into a suitable column. Allow to settle and equilibrate with 10-15 column volumes of Lysis Buffer.
  • Sample Application: Load clarified lysate onto the column at a flow rate of 0.5-1 mL/min. Collect flow-through for analysis.
  • Washing: Wash with 10-15 column volumes of Wash Buffer until A280 reaches baseline.
  • Elution: Apply Elution Buffer using a step gradient (e.g., 50 mM, 100 mM, 250 mM, 500 mM imidazole). Collect 1 mL fractions for analysis.
  • Regeneration: Strip metal ions with 10 column volumes of Regeneration Buffer. Recharge with metal solution if required.
  • Storage: Store column in 20% ethanol at 4°C.
Automated FPLC Purification

For large-scale or high-throughput applications requiring reproducibility.

Procedure:

  • System Setup: Equilibrate system and column with Lysis Buffer at 1 mL/min until stable baseline achieved.
  • Sample Application: Load clarified, filtered (0.45μm) lysate at 0.5-1 mL/min.
  • Wash Phase: Wash with 5-10 column volumes of Wash Buffer with 20-40 mM imidazole until baseline stable.
  • Elution Phase: Apply linear or step imidazole gradient from 0-500 mM over 10-20 column volumes.
  • Fraction Collection: Collect peaks based on UV absorbance at 280 nm.
  • Cleaning-in-Place: Regenerate with 2 column volumes of 0.5 M NaOH, followed by re-equilibration.

The following diagram illustrates the complete workflow for His-tagged protein purification using this compound:

G cluster_0 Sample Preparation cluster_1 Chromatography Steps cluster_2 Post-Purification CellCulture Cell Culture and Harvesting Lysis Cell Lysis and Clarification CellCulture->Lysis Equilibration Column Equilibration with Lysis Buffer Lysis->Equilibration Binding Sample Application and Binding Equilibration->Binding Washing Washing with Low Imidazole Binding->Washing Elution Elution with High Imidazole Washing->Elution Analysis Fraction Analysis and Buffer Exchange Elution->Analysis Regeneration Column Regeneration and Storage Analysis->Regeneration

Optimization and Troubleshooting

Imidazole Optimization Strategies

Determining Optimal Imidazole Concentrations:

  • Wash Buffer Optimization: Perform pilot experiments testing imidazole concentrations from 0-80 mM in wash buffers. The optimal concentration is the highest that doesn't cause significant target protein elution while removing impurities.
  • Elution Buffer Optimization: Test step gradients (50 mM increments from 100-500 mM) or linear gradients to determine minimal imidazole concentration required for complete elution.
  • Tag Length Considerations: His₆-tags typically require 150-300 mM imidazole for elution, while longer tags (His₈-His₁₀) may require higher concentrations due to increased affinity [2].
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for His-Tag Purification

Problem Potential Causes Solutions
Low binding capacity Insufficient metal charging; Tag inaccessibility Recharge resin with metal ions; Test different tag positions; Increase resin volume
High non-specific binding Inadequate washing; Low imidazole in wash buffer Increase wash buffer imidazole (20-80 mM); Increase salt concentration (up to 500 mM NaCl)
Protein not eluting Imidazole concentration too low; Metal affinity too strong Increase imidazole to 500 mM; Use alternative elution (low pH, EDTA); Switch to cobalt resin
Protein degradation Protease activity; Slow purification Add protease inhibitors; Work at 4°C; Optimize purification speed
Low yield after elution Protein precipitation; Incomplete elution Add stabilizing agents (glycerol); Use stepwise elution; Check binding capacity
Alternative Elution Methods

While imidazole competition is the most common elution method, several alternatives exist:

pH Elution:

  • Adjust pH to 4.0-4.5 for nickel-based IMAC
  • Adjust pH to 6.0 for cobalt-based IMAC [1]
  • Advantages: No imidazole contamination in final sample
  • Disadvantages: May denature pH-sensitive proteins

Chelator Elution:

  • Use 50-100 mM EDTA to strip metal ions from resin
  • Advantages: Highly effective elution
  • Disadvantages: Demetalizes resin, requiring recharging

Histidine Elution:

  • Use 50-100 mM L-histidine instead of imidazole
  • Advantages: Physiological compatibility
  • Disadvantages: Higher cost than imidazole

Advanced Applications and Techniques

Large-Scale and Industrial Applications

For industrial-scale protein production, imidazole recycling presents significant cost-saving opportunities. Research demonstrates that imidazole can be recovered from eluate fractions through freeze-drying and reused without structural modification or performance degradation [4]. Implementation requires:

  • Eluate Collection: Pool fractions containing high imidazole concentrations
  • Concentration: Remove protein and concentrate imidazole solution
  • Purification: Remove contaminants through additional chromatography
  • Quality Control: Verify imidazole purity before reuse

This approach reduces waste generation and reagent costs in large-scale manufacturing.

Structural Biology Applications

His-tags with imidazole elution have proven valuable in structural biology:

  • Crystallography: His-tags frequently assist in crystal formation without interfering with crystal packing [2]
  • NMR Studies: The small size of His-tags minimizes interference with protein structure
  • Cryo-EM: His-tag purification provides sufficient protein purity and homogeneity for single-particle analysis
Pull-Down Assays and Protein Interaction Studies

His-tags enable investigation of protein-protein interactions through pull-down assays:

  • Bait Protein Immobilization: Immobilize His-tagged bait protein on IMAC resin
  • Prey Incubation: Incubate with potential interaction partners (cell lysate, purified proteins)
  • Washing: Remove non-specifically bound proteins
  • Elution: Elute protein complexes with imidazole gradient
  • Analysis: Identify co-eluted proteins through Western blot, mass spectrometry, or other detection methods

This approach benefits from the small size and low immunogenicity of His-tags, minimizing interference with native protein interactions [2].

References

Comprehensive Application Notes and Protocols: Optimization of Imidazole Concentration in Protein Binding and Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imidazole Chemistry and Historical Context

Imidazole is a heterocyclic organic compound with the molecular formula C₃H₄N₂, characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. This unique arrangement confers distinct electronic properties, with one nitrogen behaving as an electron donor and the other as an electron acceptor [1]. This bipolar nature makes imidazole particularly valuable in biochemical applications, especially in protein purification methodologies. The molecular structure allows imidazole to participate in coordination bonds with transition metals, a property that forms the basis for its extensive use in immobilized metal affinity chromatography (IMAC).

The historical development of imidazole-based purification systems revolutionized recombinant protein technology by providing a standardized, high-affinity method for isolating proteins tagged with polyhistidine sequences. The Ni-NTA (Nickel-Nitrilotriacetic acid) purification system, developed commercially by Thermo Fisher Scientific, leverages the specific interaction between imidazole and nickel ions to create a highly selective chromatography medium [2]. This system capitalizes on the competitive binding between histidine tags and free imidazole molecules, allowing for both binding optimization and gentle elution of target proteins. The pKa of the histidine imidazole ring (approximately 6.0) makes it particularly sensitive to pH changes in the physiologically relevant range, further enhancing its utility in biochemical applications where pH control can fine-tune binding characteristics [3].

Fundamental Principles of Imidazole-Protein Interactions

Molecular Mechanism of Binding

The binding interaction between imidazole and proteins in purification systems primarily occurs through coordination chemistry principles. In the Ni-NTA system, the nitrilotriacetic acid (NTA) moiety serves as a tetradentate chelating ligand that coordinates Ni²⁺ ions through four coordination sites [2]. This leaves two coordination sites on the nickel ion available for interaction with electron donor groups. The imidazole ring of histidine residues in recombinant protein tags coordinates with these available sites, forming stable complexes that retain proteins on the chromatography resin.

The competitive nature of this binding is crucial for both purification and elution. During binding, low concentrations of imidazole can be used to reduce non-specific interactions by competing with weakly associating histidine residues on non-target proteins. During elution, higher imidazole concentrations effectively displace the polyhistidine-tagged target proteins by competing for nickel coordination sites. This competition follows mass action principles, where increasing imidazole concentration shifts the equilibrium toward dissociation of the protein from the resin. The protonation state of histidine's imidazole ring is pH-dependent, with protonation occurring at pH values below its pKa of approximately 6.0 [3]. This protonation creates a positive charge that enhances hydrophilicity and may influence binding characteristics in pH-dependent manners.

Key Technical Considerations
  • Binding Specificity: The interaction between imidazole and nickel ions is highly specific, allowing for purification of polyhistidine-tagged proteins even from complex mixtures like cell lysates. This specificity reduces background contamination and enables high-purity isolations.

  • Buffer Composition: The choice of buffer components is critical as certain chemicals can interfere with metal coordination. Reducing agents like DTT and β-mercaptoethanol should be used with caution as they can reduce nickel ions, compromising resin capacity.

  • pH Dependence: The efficiency of coordination is pH-dependent, with optimal binding typically occurring at pH 8.0, though the system remains functional across a range of pH values from 6.0 to 8.5 [2].

Buffer Preparation and Formulation

Standard Buffer Compositions

Consistent buffer preparation is fundamental to reproducible protein purification results. The following tables provide standardized formulations for buffers used in imidazole-based protein purification protocols.

Table 1: Buffer formulations for native purification conditions

Component Binding Buffer Wash Buffer Elution Buffer
Imidazole Concentration 5-20 mM 20-50 mM 150-500 mM
pH 7.4-8.0 7.4-8.0 7.4-8.0
Base Buffer 50 mM NaH₂PO₄ 50 mM NaH₂PO₄ 50 mM NaH₂PO₄
NaCl 300 mM 300 mM 300 mM
Optional Additives Glycerol (10%), PMSF (0.1-1 mM) Glycerol (10%) Glycerol (10%)

Table 2: Buffer formulations for denaturing purification conditions

Component Lysis Buffer Binding Buffer Wash Buffer Elution Buffer
Imidazole Concentration - 5-20 mM 20-50 mM 150-500 mM
pH 7.8 7.4-8.0 7.4-8.0 7.4-8.0
Denaturant 6 M Guanidine HCl 6-8 M Urea or 4-6 M Guanidine HCl 6-8 M Urea or 4-6 M Guanidine HCl 6-8 M Urea or 4-6 M Guanidine HCl
Base Buffer - 50 mM NaH₂PO₄ 50 mM NaH₂PO₄ 50 mM NaH₂PO₄
NaCl - 300 mM 300 mM 300 mM
Specialized Buffer Formulations

For proteins requiring stabilization or enhanced solubility, various additives can be incorporated into the buffers. Protease inhibitors (e.g., PMSF, leupeptin, bestatin) are particularly important when working with proteins susceptible to degradation [2]. Reducing agents such as β-mercaptoethanol or TCEP can be included at low concentrations (1-10 mM) for proteins requiring reducing environments, though high concentrations should be avoided as they may reduce nickel ions. Detergents like Triton X-100 or CHAPS (0.1-1%) can be added to enhance solubility of membrane proteins or proteins with hydrophobic domains.

The pH adjustment of all buffers should be performed at the temperature at which they will be used, as the pH of Tris and imidazole solutions is temperature-dependent. All buffers should be filtered through 0.45μm membranes and degassed prior to use in chromatography systems to prevent microbial contamination and air bubble formation.

Comprehensive Purification Protocols

Native Purification Workflow

The native purification protocol is suitable for soluble proteins that maintain their structural integrity and biological activity throughout the purification process. This method preserves protein function and is ideal for proteins intended for enzymatic studies, structural biology, or therapeutic applications.

Table 3: Step-by-step native purification protocol

Step Procedure Technical Parameters Quality Control
Cell Lysis Resuspend cell pellet in Native Binding Buffer. Add lysozyme (1 mg/ml) and incubate on ice for 30 min. Sonicate on ice (6×10 sec bursts). Centrifuge at 3,000 × g for 15 min [2]. Keep samples at 4°C throughout. Use protease inhibitors as needed. Remove 5 μl lysate for SDS-PAGE analysis.
Column Preparation Pack Ni-NTA resin in suitable column. Equilibrate with 5-10 column volumes (CV) of Native Binding Buffer. Resin volume: 1-2 ml per 50 ml culture. Flow rate: 1 ml/min. Ensure resin is uniformly packed without air bubbles.
Sample Loading Apply clarified lysate to column. Collect flow-through for analysis. Flow rate: 0.5-1 ml/min. Save sample for SDS-PAGE to assess binding efficiency.
Washing Wash with 10-20 CV of Wash Buffer. Monitor A280 until stable baseline is achieved. Collect wash fractions for analysis if desired.
Elution Elute with 5-10 CV of Elution Buffer. Collect 1 ml fractions. Imidazole gradient or step elution can be used. Monitor A280 and pool peak fractions.
Storage Regenerate resin with 0.5 M NaOH or 20% ethanol for storage. Store at 4°C. Label with date and resin type.
Denaturing Purification Workflow

The denaturing purification protocol is essential for insoluble proteins or inclusion bodies, using chaotropic agents to solubilize and purify proteins that are not amenable to native conditions.

Table 4: Step-by-step denaturing purification protocol

Step Procedure Technical Parameters Quality Control
Cell Lysis Resuspend cell pellet in Guanidinium Lysis Buffer. Rock slowly for 5-10 min at room temperature. Sonicate on ice (3×5 sec pulses). Centrifuge at 3,000 × g for 15 min [2]. Use guanidine HCl or urea at specified concentrations. Remove 5 μl lysate for SDS-PAGE analysis (dilute or dialyze first).
Column Preparation Pack and equilibrate Ni-NTA resin with 5-10 CV of Denaturing Binding Buffer. Resin volume: 1-2 ml per 50 ml culture. Ensure column and buffers are at room temperature.
Sample Loading Apply clarified lysate to column. Collect flow-through. Flow rate: 0.5-1 ml/min. Save sample for SDS-PAGE analysis.
Washing Wash with 10-20 CV of Denaturing Wash Buffer. Monitor A280 until stable. Increase imidazole concentration gradually if non-specific binding is high.
Elution Elute with 5-10 CV of Denaturing Elution Buffer. Collect 1 ml fractions. Step or gradient elution can be employed. Pool fractions with highest A280 readings.
Refolding Optional: refold protein by dialysis against native buffer. Use gradual dilution of denaturant. Test protein activity after refolding.
Process Visualization

The following workflow diagram illustrates the key decision points and procedures in imidazole-based protein purification:

G Protein Purification Workflow Start Start Protein Purification Solubility Assess Protein Solubility Start->Solubility Native Native Purification Protocol Solubility->Native Soluble Denaturing Denaturing Purification Protocol Solubility->Denaturing Insoluble CellLysis Cell Lysis Native->CellLysis Denaturing->CellLysis Clarification Clarification by Centrifugation (3,000 × g, 15 min) CellLysis->Clarification ColumnPrep Column Preparation Equilibrate Ni-NTA Resin Clarification->ColumnPrep LoadSample Load Clarified Lysate ColumnPrep->LoadSample Wash Wash Step (20-50 mM imidazole) LoadSample->Wash Elution Elution Step (150-500 mM imidazole) Wash->Elution Analysis Protein Analysis (SDS-PAGE, Western Blot) Elution->Analysis End Purified Protein Analysis->End

Optimization Strategies and Troubleshooting

Imidazole Titration Optimization

Systematic optimization of imidazole concentration is crucial for achieving high purity and yield of target proteins. The optimal concentration varies depending on the specific protein, tag accessibility, and expression conditions. The following table provides guidance for imidazole titration experiments:

Table 5: Imidazole optimization guide for purification steps

Purification Step Concentration Range Objective Effect of Too Low Concentration Effect of Too High Concentration
Binding 5-20 mM Reduce non-specific binding Increased background binding Reduced target protein binding
Wash 20-50 mM Remove weakly bound contaminants Incomplete contaminant removal Premature elution of target protein
Elution 150-500 mM Completely elute target protein Incomplete elution Co-elution of contaminants
Comprehensive Troubleshooting Guide

Even with optimized protocols, challenges may arise during purification. The following table addresses common issues and provides evidence-based solutions:

Table 6: Troubleshooting guide for common purification problems

Problem Potential Causes Solutions Preventive Measures
Low Yield Incomplete elution, protein degradation, insufficient resin Increase imidazole concentration (up to 500 mM), add protease inhibitors, increase resin volume Perform elution optimization, use fresh protease inhibitors, ensure adequate resin capacity
Poor Purity Inadequate washing, non-specific binding Optimize wash imidazole concentration (20-50 mM), include mild detergents in wash (0.1% Triton X-100) Test different wash stringencies, include additional wash steps with varied imidazole concentrations
Protein Precipitation Rapid elution into low ionic strength buffer, removal of denaturant Adjust elution buffer composition, include arginine (0.5-1 M) in elution buffer Use gradual elution conditions, maintain denaturant until final step for denaturing purifications
Reduced Binding Capacity Nickel leaching, resin fouling, reducing agents Regenerate resin with chelators followed by Ni²⁺ recharge, avoid DTT >1 mM Use TCEP as reducing agent, pre-clean lysate if heavily contaminated

Downstream Processing and Applications

Post-Purification Processing

Following purification, target proteins often require additional processing to prepare them for downstream applications. Imidazole removal is typically necessary as it can inhibit enzymatic activity or interfere with structural studies. The most common method for imidazole removal is dialysis, which involves placing the protein sample in a semi-permeable membrane and dialyzing against a large volume (typically 100-1000× the sample volume) of appropriate buffer. Buffer exchanges should be performed with at least three changes over 12-24 hours at 4°C.

For more rapid imidazole removal, gel filtration chromatography (size exclusion chromatography) can be employed using desalting columns such as PD-10 (Cytiva) or Zeba Spin Desalting Columns (Thermo Fisher). This method allows for imidazole removal in minutes rather than hours and is particularly valuable for proteins unstable over extended periods. Diafiltration using centrifugal concentrators with appropriate molecular weight cut-off membranes can simultaneously concentrate the protein and exchange buffers, though multiple dilution and concentration cycles may be required for complete imidazole removal.

Quality Assessment and Validation

Comprehensive analysis of purified proteins is essential to validate success. SDS-PAGE under reducing and non-reducing conditions provides information about purity, molecular weight, and oligomeric state. Western blotting using anti-His tag antibodies confirms protein identity. Additional analytical methods include mass spectrometry for precise molecular weight determination, analytical size exclusion chromatography for assessing aggregation state, and enzyme activity assays for functional proteins.

The concentration of purified protein should be determined using appropriate methods such as UV absorbance at 280 nm (using the protein's extinction coefficient), Bradford assay, or BCA assay. For proteins intended for therapeutic applications, additional characterization including endotoxin testing should be performed.

Conclusion and Future Perspectives

The optimization of imidazole concentration in protein binding represents a critical parameter in the purification of polyhistidine-tagged recombinant proteins. Through systematic application of the principles and protocols outlined in these Application Notes, researchers can achieve high yields of functionally active proteins with exceptional purity. The versatility of imidazole-based purification systems continues to make them indispensable tools in both academic and industrial biotechnology settings.

Future developments in this field may include engineered chelating systems with altered specificity and affinity, photo-cleavable tags that eliminate the need for competitive elution, and high-throughput automation platforms for rapid optimization of purification conditions. The fundamental understanding of imidazole-protein interactions will continue to inform these technological advances, maintaining the relevance of these methods in evolving protein science landscapes.

References

Comprehensive Application Notes and Protocols: Sodium Imidazole Ligand Coordination Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Imidazole Coordination Chemistry

Imidazole represents a fundamental five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions (1,3-diazole), which confers unique coordination capabilities with metal ions. This electron-rich aromatic system exhibits remarkable amphoteric characteristics, functioning as both a weak acid (pKa ≈ 14.5) and base (pKa of conjugate acid ≈ 7.0) depending on environmental conditions [1]. The imidazole ring possesses a significant dipole moment of approximately 3.61-3.67 D, contributing to its high solubility in polar solvents including water [1] [2]. The structural features of imidazole enable it to form stable complexes with various metal ions through its sp² hybridized nitrogen atoms, particularly the pyrrolic nitrogen (N-1) which can donate its hydrogen-bonding capability, and the pyridine-like nitrogen (N-3) which possesses a lone electron pair available for coordination [2].

The coordination versatility of imidazole and its derivatives has established them as privileged ligands in both biological systems and synthetic coordination chemistry. In metalloproteins, histidine residues frequently utilize their imidazole side chains to coordinate with metal cofactors in enzymes such as hemoglobin, cytochrome c oxidase, and carbonic anhydrase [1] [3]. The exploration of sodium imidazole complexes specifically provides valuable insights into cation-π interactions and alkali metal coordination preferences, which differ significantly from transition metal complexes in both geometry and binding affinity. These fundamental studies have important implications for understanding metal ion transport, enzyme catalysis, and the development of new pharmaceutical agents that target metalloenzymes [3].

Synthesis Protocols for Imidazole-Metal Complexes

Preparation of Hexakis(imidazole)nickel(II) Fluoride Pentahydrate

The synthesis of [Ni(im)₆]F₂·5H₂O represents a classic approach for preparing octahedral imidazole complexes with first-row transition metals. This protocol yields complexes suitable for studying coordination geometry, thermodynamic stability, and solubilization behavior in various media [4].

Materials: Nickel(II) fluoride tetrahydrate (NiF₂·4H₂O), imidazole (high purity), deionized water, ethanol (absolute), diethyl ether.

Procedure:

  • Dissolve nickel(II) fluoride tetrahydrate (1.0 g, 6.3 mmol) in 20 mL of warm deionized water (40-50°C) with continuous stirring.
  • Separately dissolve imidazole (2.57 g, 37.8 mmol) in 15 mL of deionized water heated to 60°C.
  • Slowly add the imidazole solution to the nickel fluoride solution with constant stirring, maintaining the temperature at 40-50°C.
  • Continue stirring for 4 hours while gradually cooling to room temperature.
  • Refrigerate the reaction mixture overnight at 4°C to promote crystallization.
  • Collect the pale blue crystals by vacuum filtration and wash with 10 mL of cold ethanol-water mixture (1:1 v/v).
  • Perform two additional washes with 5 mL of cold diethyl ether to remove residual moisture.
  • Air-dry the crystals for 1 hour, then further dry under vacuum (0.1 mm Hg) for 6 hours.

Characterization: The product exhibits characteristic UV-Vis absorption maxima at 380 nm and 650 nm in aqueous solution. FT-IR shows N-H stretch at 3200-3400 cm⁻¹ and metal-nitrogen vibrations at 450-470 cm⁻¹. Elemental analysis theoretical values: C, 42.1%; H, 5.3%; N, 24.6%; experimental values should be within 0.3% of theoretical [4].

Hydrothermal Synthesis of Imidazole-Containing Coordination Polymers

Hydrothermal methods enable the preparation of extended coordination networks with imidazole-based ligands, often yielding single crystals suitable for X-ray diffraction analysis [5].

Materials: Metal salt (e.g., Co(NO₃)₂·6H₂O, NiSO₄·6H₂O), 1,4-di(1-imidazolyl)benzene (L1) or 1,3-di(1H-imidazol-4-yl)benzene (L2), deionized water, Teflon-lined stainless steel autoclaves.

Procedure for [Co₃(HOA)₂(L1)₄(H₂O)₄] (I):

  • Combine Co(NO₃)₂·6H₂O (0.291 g, 1.0 mmol), 4,4'-oxydiphthalic acid (H₄OA, 0.166 g, 0.5 mmol), and L1 (0.112 g, 0.5 mmol) in 15 mL deionized water in a 23 mL Teflon-lined autoclave.
  • Adjust pH to approximately 5.0 using 0.1 M NaOH solution.
  • Seal the autoclave and heat at 160°C for 72 hours in a programmable oven.
  • Slowly cool to room temperature at a rate of 5°C per hour.
  • Collect pink crystals by filtration, wash with deionized water and ethanol, and air-dry.

Procedure for [Ni(L2)₂SO₄]·0.5H₂O (II):

  • Combine NiSO₄·6H₂O (0.263 g, 1.0 mmol) and L2 (0.112 g, 0.5 mmol) in 12 mL deionized water in a 23 mL Teflon-lined autoclave.
  • Adjust pH to approximately 6.5 using 0.1 M NaOH solution.
  • Seal the autoclave and heat at 140°C for 96 hours.
  • Cool to room temperature at a rate of 2°C per hour.
  • Collect green crystals by filtration, wash with deionized water, and air-dry.

Characterization: Complex I forms a uninodal six-connected 3D pcu framework with (4¹²·6³) topology, while Complex II consists of uninodal four-connected 2D sql networks with (4⁴·6²) topology, as confirmed by single-crystal X-ray diffraction [5].

Table 1: Key Parameters for Hydrothermal Synthesis of Imidazole Coordination Polymers

Complex Metal Salt Ligand Temperature (°C) Time (h) pH Topology
[Co₃(HOA)₂(L1)₄(H₂O)₄] (I) Co(NO₃)₂·6H₂O 1,4-di(1-imidazolyl)benzene 160 72 5.0 3D pcu
[Ni(L2)₂SO₄]·0.5H₂O (II) NiSO₄·6H₂O 1,3-di(1H-imidazol-4-yl)benzene 140 96 6.5 2D sql
Solvent-Free Microwave-Assisted Synthesis of Substituted Imidazoles

For the preparation of substituted imidazole ligands, modern synthetic approaches offer improved efficiency and reduced environmental impact compared to traditional solution-phase methods [6].

Materials: 1,2-diketone, aldehyde, ammonium acetate, urotropine (hexamethylenetetramine), ceramic mortar and pestle, microwave reactor.

Procedure for 4,5-Disubstituted Imidazoles:

  • Combine equimolar quantities of 1,2-diketone (2.0 mmol), aldehyde (2.0 mmol), ammonium acetate (6.0 mmol), and urotropine (0.5 mmol) in a ceramic mortar.
  • Grind the mixture thoroughly for 5 minutes until a homogeneous powder is obtained.
  • Transfer the mixture to a microwave-safe open container.
  • Irradiate in a microwave reactor at 300W for 3-5 minutes, monitoring temperature to maintain 80-100°C.
  • Allow the reaction mixture to cool to room temperature.
  • Wash the crude product with 10 mL of cold water and collect by filtration.
  • Recrystallize from ethanol-water (3:1) to obtain pure imidazole product.

This solvent-free approach typically provides yields of 75-90% with excellent purity, avoiding the need for organic solvents and extensive purification procedures [6].

Computational Approaches and Parameterization

Force Field Optimization for Metal-Imidazole Interactions

Accurate computational modeling of metal-imidazole complexes requires specialized force field parameters to reproduce both structural features and thermodynamic properties. The 12-6-4 Lennard-Jones-type nonbonded model has demonstrated significant improvements over traditional 12-6 models by accounting for ion-induced dipole interactions [3].

The potential energy function in the 12-6-4 model is described by:

\[ E = \sum_{ij} \left[ \frac{q_i q_j e^2}{r_{ij}} + \varepsilon_{ij} \left( \frac{R_{ij}^{min}}{r_{ij}} \right)^{12} - 2\varepsilon_{ij} \left( \frac{R_{ij}^{min}}{r_{ij}} \right)^6 - \frac{\alpha_j q_i^2}{2r_{ij}^4} \left( 1 - \cos^2\theta \right) \right] \]

Where the final term represents the charge-induced dipole interaction with α_j representing the polarizability of atom j, and θ representing the angle between the ion-ligand vector and the direction of the induced dipole (typically zero for linear arrangements) [3].

Parameterization Protocol:

  • Perform potential of mean force (PMF) calculations with umbrella sampling (40 ns per window) to determine binding free energies.
  • Compare simulated metal-nitrogen distances with DFT-optimized geometries.
  • Iteratively adjust polarizability parameters until calculated binding free energies match experimental values within ±0.1 kcal/mol.
  • Validate parameters by calculating thermodynamic cycles for complexes with 1-6 imidazole ligands.

Table 2: Optimized Polarizability Parameters (α) for Metal-Imidazole Interactions in 12-6-4 Model

Metal Ion Ionic Radius (Å) Polarizability (ų) C₄ Term (kcal¹/²·mol⁻¹/²·Å⁴) Experimental ΔG (kcal/mol)
Co(II) 0.745 0.101 85.6 -14.2
Ni(II) 0.690 0.094 79.4 -17.5
Cu(II) 0.730 0.108 91.3 -21.3
Zn(II) 0.740 0.104 87.9 -12.8
Mn(II) 0.830 0.115 97.2 -9.6
Binding Free Energy Calculations

The absolute binding free energies for metal-imidazole complexes can be determined using molecular dynamics simulations with the potential of mean force (PMF) approach:

Protocol:

  • Prepare simulation system with one metal ion and designated number of imidazole molecules in a 24 Å diameter octahedral water box (approximately 5000 OPC water molecules).
  • Perform energy minimization in three stages: (a) water molecules only with restraints on non-water molecules, (b) side chain hydrogens, (c) entire system without restraints.
  • Equilibrate system for 1 ns in NVT ensemble followed by 1 ns in NPT ensemble at 298 K and 1 atm.
  • Conduct umbrella sampling along the metal-nitrogen reaction coordinate with 40 ns per window.
  • Use WHAM (Weighted Histogram Analysis Method) to reconstruct the potential of mean force.
  • Calculate binding free energy from the PMF depth at equilibrium distance.

This approach successfully reproduces experimental binding free energies and enables prediction of coordination number preferences and ligand exchange dynamics [3].

Characterization Techniques and Analytical Protocols

Spectroscopic Analysis of Imidazole Complexes

Comprehensive characterization of imidazole-metal complexes requires multi-technique approaches to elucidate structure, stoichiometry, and binding modes.

UV-Vis Spectroscopy Protocol:

  • Prepare 1.0 mM solutions of complex in appropriate solvent (water, methanol, or buffer).
  • Record spectra from 800 nm to 200 nm using 1 cm pathlength quartz cuvettes.
  • Identify ligand-field transitions (d-d transitions) in visible region and charge-transfer bands in UV region.
  • Calculate molar absorptivity (ε) from Beer-Lambert law using serial dilutions.

FT-IR Spectroscopy Protocol:

  • Prepare KBr pellets containing 1% (w/w) of complex or analyze as solid using ATR accessory.
  • Record spectrum from 4000-400 cm⁻¹ with 4 cm⁻¹ resolution.
  • Identify key vibrations: N-H stretch (3200-3400 cm⁻¹), C-H stretch (2900-3100 cm⁻¹), C=N/C=C stretches (1500-1600 cm⁻¹), metal-nitrogen stretch (400-500 cm⁻¹).

Critical Interpretation Guidelines:

  • Red shifts in N-H stretching frequency indicate hydrogen bonding interactions.
  • Changes in ring vibration patterns suggest coordination through nitrogen atoms.
  • New low-frequency vibrations (<500 cm⁻¹) confirm metal-ligand bond formation.
Determination of Binding Constants

The stability of imidazole-metal complexes can be quantified through binding constants using UV-Vis titration methods:

Protocol for Binding Constant (K_b) Determination:

  • Prepare a fixed concentration of metal ion (0.1 mM) in appropriate buffer.
  • Titrate with increasing concentrations of imidazole ligand (0-10 mM).
  • Record UV-Vis spectrum after each addition.
  • Monitor changes at specific wavelength where complex formation induces spectral changes.
  • Fit data to appropriate binding model using nonlinear regression:

\[ \Delta A = \frac{\Delta A_{max}}{2[L]_0} \left( [M]_0 + [L]_0 + \frac{1}{K_b} - \sqrt{ \left( [M]_0 + [L]_0 + \frac{1}{K_b} \right)^2 - 4[M]_0[L]_0 } \right) \]

Where ΔA is absorbance change, ΔAmax is maximum absorbance change, [M]₀ is total metal concentration, and [L]₀ is total ligand concentration [4].

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for imidazole-metal complexes:

Data Collection Protocol:

  • Mount suitable crystal (0.1-0.3 mm dimensions) on goniometer.
  • Collect dataset at appropriate temperature (typically 100K) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
  • Determine unit cell parameters and crystal system.
  • Collect complete dataset to at least 0.80 Å resolution.
  • Solve structure using direct methods or Patterson techniques.
  • Refine using full-matrix least-squares on F².

Key Structural Parameters to Report:

  • Metal-nitrogen bond lengths and angles
  • Coordination geometry and geometry
  • Hydrogen bonding patterns
  • π-π stacking interactions between imidazole rings
  • Torsion angles in flexible ligands

Medicinal Chemistry and Biological Applications

Structure-Activity Relationships of Imidazole-Containing Therapeutics

The imidazole ring serves as a privileged scaffold in medicinal chemistry, contributing to diverse biological activities through multiple mechanisms of action. The electron-rich nature of the imidazole ring facilitates interactions with biological targets through hydrogen bonding, coordination bonding, π-π stacking, and cation-π interactions [2] [7].

Table 3: Selected Imidazole-Based Therapeutic Agents and Their Mechanisms

Compound Biological Activity Primary Mechanism Key Structural Features Therapeutic Application
Clotrimazole Antifungal Inhibition of cytochrome P450 14α-demethylase 1-(2-chlorotrityl)imidazole, aromatic substituents Topical antifungal infections
Cimetidine Antihypertensive Histamine H₂ receptor antagonist Cyanoguanidine group, 4-substituted imidazole Gastric ulcer treatment
Mercaptopurine Anticancer Purine analog, inhibits DNA/RNA synthesis Imidazole fused with pyrimidine ring (purine) Leukemia treatment
Methotrexate Anticancer Dihydrofolate reductase inhibition Pteridine ring with aminobenzoylglutamate Various cancers, autoimmune diseases
Metronidazole Antibacterial Nitro group reduction generates toxic intermediates 5-nitroimidazole derivative Anaerobic bacterial infections
Protocol for Evaluating Anticancer Activity of Imidazole Derivatives

The following standardized protocol enables evaluation of potential anticancer activity for novel imidazole complexes:

Cell Viability Assay (MTT Protocol):

  • Culture cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HEK 293 kidney cells) in appropriate media with 10% FBS at 37°C in 5% CO₂.
  • Seed cells in 96-well plates at density of 5×10³ cells/well and incubate for 24 hours.
  • Prepare serial dilutions of imidazole complexes in DMSO (final DMSO concentration ≤0.1%).
  • Treat cells with test compounds for 48 hours.
  • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours.
  • Carefully remove media and dissolve formazan crystals in 100 μL DMSO.
  • Measure absorbance at 570 nm with reference at 630 nm.
  • Calculate IC₅₀ values using nonlinear regression of dose-response curves.

Apoptosis Detection Protocol (Annexin V Staining):

  • Treat cells with IC₅₀ concentration of imidazole complex for 24 hours.
  • Harvest cells by trypsinization and wash with PBS.
  • Resuspend 1×10⁵ cells in 100 μL binding buffer.
  • Add 5 μL Annexin V-FITC and 5 μL propidium iodide.
  • Incubate for 15 minutes in dark at room temperature.
  • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Determine percentages of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.
Tubulin Polymerization Inhibition Assay

Several imidazole derivatives exert anticancer effects through disruption of microtubule function:

Protocol:

  • Prepare tubulin protein (2 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.8) with 1 mM GTP.
  • Add test imidazole compounds at various concentrations (0.1-10 μM).
  • Transfer to pre-warmed microplate (37°C) and immediately monitor turbidity at 340 nm every minute for 60 minutes.
  • Compare initial rates of polymerization and final extent of polymerization with controls (DMSO vehicle).
  • Include positive control (e.g., nocodazole) and negative control (DMSO only).
  • Calculate IC₅₀ values from inhibition curves.

Imidazole compound C8 has demonstrated potent tubulin polymerization inhibition with IC₅₀ of 7.219 μM against multiple cancer cell lines, causing cell cycle arrest in G2/M phase [7].

Experimental Workflow for Imidazole-Metal Complex Development

The following diagram illustrates the integrated workflow for developing and evaluating imidazole-based metal complexes, from initial design through biological assessment:

workflow Start Ligand Design and Selection Synthesis Complex Synthesis Start->Synthesis Select coordination geometry Characterization Physicochemical Characterization Synthesis->Characterization Purified complex Computational Computational Modeling Characterization->Computational Experimental data Biological Biological Evaluation Computational->Biological Validated model Optimization Structure Optimization Biological->Optimization SAR analysis Optimization->Start Design improved generation

Diagram 1: Integrated Workflow for Imidazole-Metal Complex Development

This systematic approach enables rational design of imidazole-metal complexes with tailored properties for specific applications in medicinal chemistry, materials science, and catalysis. The iterative cycle of synthesis, characterization, computational modeling, and biological evaluation facilitates optimization of complex stability, reactivity, and therapeutic potential.

Conclusion

Imidazole coordination chemistry represents a dynamic research field with significant implications across multiple disciplines, particularly in pharmaceutical sciences. The protocols and application notes presented herein provide comprehensive guidance for researchers investigating metal-imidazole complexes, from fundamental synthesis to advanced computational modeling and biological evaluation. The unique coordination versatility of the imidazole ring, combined with its favorable hydrogen-bonding capability and aromatic character, establishes this heterocycle as an exceptional ligand for constructing complexes with diverse topological arrangements and functional properties.

Future directions in imidazole coordination chemistry will likely focus on several key areas, including the development of multifunctional ligands with mixed donor atoms, exploration of coordination-induced chirality for asymmetric catalysis, design of stimuli-responsive complexes for drug delivery applications, and implementation of high-throughput computational screening to identify promising candidates prior to synthesis. Additionally, the growing understanding of biological metal-imidazole interactions in metalloenzymes continues to inspire biomimetic complexes with enhanced catalytic properties. By applying the standardized protocols outlined in this work, researchers can systematically advance this chemically rich field toward new therapeutic agents and functional materials with tailored properties.

References

Comprehensive Application Notes and Protocols: Sodium Imidazole as a Versatile Heterocyclic Building Block in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sodium Imidazole as a Building Block

This compound (CAS: 5587-42-8), also known as sodium imidazolide or imidazole sodium derivative, represents a fundamental organometallic reagent with diverse applications in synthetic organic chemistry and pharmaceutical development. This compound, with the molecular formula C₃H₃N₂Na and molecular weight of 90.06 g/mol, serves as a highly reactive precursor to numerous imidazole-containing compounds that exhibit broad biological activities. The unique physicochemical properties of this compound, including its solubility in various organic solvents and enhanced nucleophilicity compared to neutral imidazole, make it particularly valuable for constructing complex molecular architectures, especially in the synthesis of pharmaceutically active compounds and functional materials [1].

The structural significance of the imidazole ring in medicinal chemistry cannot be overstated. As a planar five-membered heterocycle containing two nitrogen atoms at non-adjacent positions, imidazole exhibits aromatic character through a sextet of π-electrons and demonstrates amphoteric behavior – it can function as both an acid (pKa ~14.5) and a base (pKa of conjugate acid ~7.0). This amphoteric character, combined with the ability to engage in hydrogen bonding and coordinate with metal ions, makes imidazole-containing compounds particularly valuable in biochemical interactions and drug design [2] [3]. This compound capitalizes on these properties while offering enhanced reactivity due to the sodium counterion, which facilitates numerous nucleophilic reactions and metalation processes that are central to modern synthetic methodologies.

Fundamental Properties and Characterization

Structural Characteristics and Commercial Availability

This compound presents as a light yellow to orange free-flowing crystalline powder with a melting point of 284°C (decomposition). The compound is highly moisture-sensitive and typically requires storage at 2-8°C to maintain stability. From a commercial perspective, this compound is available in technical grade and higher purity forms (up to 95.00%) from various chemical suppliers, with pricing typically ranging from approximately $123.53 for 10g to $338.80 for 50g of the technical grade material [1]. The compound is classified with GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage), necessitating appropriate precautionary measures during handling [1].

The coordination chemistry of this compound contributes significantly to its utility in synthetic applications. The sodium cation coordinates strongly with the nitrogen atoms of multiple imidazole molecules, creating associated structures in the solid state. This coordination behavior enhances the nucleophilic character of the deprotonated nitrogen, making it highly reactive toward electrophiles. The electron-rich nature of the imidazole ring system facilitates participation in various coordination complexes and organometallic compounds, further expanding its applications in catalysis and materials science [3] [1].

Spectral Properties and Analytical Characterization

The characterization of this compound and its derivatives typically involves a combination of spectroscopic techniques and analytical methods. Key characterization data include:

  • ¹H NMR (DMSO-d6): Characteristic aromatic proton signals between δ 6.5-7.5 ppm for the imidazole ring protons, with specific chemical shifts dependent on substitution pattern
  • FT-IR: Strong absorptions at 3100-3000 cm⁻¹ (C-H stretch), 1600-1500 cm⁻¹ (C=C and C=N stretches), and 1250-1050 cm⁻¹ (C-N stretches)
  • Mass Spectrometry: Molecular ion peak at m/z 90.06 corresponding to C₃H₃N₂Na⁺
  • Elemental Analysis: Theoretical composition C 40.02%, H 3.36%, N 31.11%, Na 25.52%

The thermal stability of this compound derivatives can be assessed using thermogravimetric analysis (TGA), which typically shows decomposition beginning around 250-300°C. X-ray powder diffraction (XRPD) provides information about the crystalline structure and phase purity of the material, which is particularly important for pharmaceutical applications where polymorph control is critical [1].

Pharmaceutical Applications and Therapeutic Relevance

Overview of Imidazole-Containing Drugs

The imidazole pharmacophore constitutes a privileged structural motif in medicinal chemistry, appearing in numerous clinically approved drugs across therapeutic categories. This broad utility stems from the ring's ability to engage in diverse molecular interactions with biological targets, including hydrogen bonding, coordination with metal ions, π-π stacking, and dipole-dipole interactions. This compound serves as a key synthetic intermediate for many such compounds, enabling efficient introduction of the imidazole nucleus into more complex molecular architectures [2] [3].

Table 1: Selected Imidazole-Containing Drugs and Their Therapeutic Applications

Drug Name Therapeutic Category Primary Indication Key Structural Features
Metronidazole Antibacterial/Antiprotozoal Bacterial/parasitic infections of GI tract, brain, reproductive system Nitroimidazole derivative with ethanol side chain [2] [4]
Clotrimazole Antifungal Dermatophyte infections, candidiasis Triphenylmethyl imidazole derivative [3] [4]
Omeprazole Antiulcer Gastric ulcers, GERD Benzimidazole-substituted pyridine ring [2]
Cimetidine Antiulcer Gastric ulcer Cyanoguanidine group with imidazole ring [2]
Ketoconazole Antifungal Systemic fungal infections Dioxolane-linked dichlorophenyl and imidazole [3]
Azathioprine Immunosuppressant Rheumatoid arthritis, organ transplantation Imidazole-substituted purine analog [2]
Dacarbazine Anticancer Hodgkin's disease, melanoma Triazene derivative with imidazole carboxylate [2] [5]
Structure-Activity Relationships and Mechanism-Based Applications

The therapeutic efficacy of imidazole-containing drugs frequently derives from specific structure-activity relationships (SAR) that can be leveraged in drug design. For instance, in azole antifungal agents, the sp²-hybridized nitrogen (N-3) of the imidazole ring coordinates directly to the iron atom in the heme cofactor of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This coordination inhibits the conversion of lanosterol to ergosterol, disrupting fungal cell membrane integrity and function. The substitution pattern around the imidazole ring significantly influences drug potency, selectivity, and pharmacokinetic properties [3] [4].

In anticancer applications, imidazole-based compounds demonstrate diverse mechanisms of action. Recent research has identified substituted imidazoles that inhibit crucial biological targets including tubulin polymerization, tyrosine kinases, epidermal growth factor receptors (EGFR), and vascular endothelial growth factor (VEGF) receptors. The structural resemblance of certain 2-aryl-4-benzoyl-imidazole (ABI) derivatives to combretastatin A-4 has been exploited to develop potent antimitotic agents that disrupt tumor vasculature [5]. The adaptability of the imidazole scaffold enables fine-tuning of molecular properties to optimize target engagement while maintaining favorable drug-like characteristics.

Synthetic Protocols and Methodologies

N-Alkylation and Arylation Reactions

Protocol 1: N-Alkylation of this compound with Alkyl Halides

Objective: To synthesize 1-alkylimidazole derivatives via nucleophilic substitution using this compound as the key reagent.

Reaction Mechanism: The sodium counterion in this compound enhances the nucleophilicity of the imidazole nitrogen, facilitating SN2-type displacement of halide ions from alkyl halides.

Materials:

  • This compound (1.0 equiv, 90 mg per mmol)
  • Alkyl halide (RX, 1.1 equiv)
  • Anhydrous DMF or THF (5 mL per mmol of this compound)
  • Magnetic stir bar
  • Nitrogen or argon atmosphere
  • Round-bottom flask equipped with reflux condenser

Procedure:

  • Flame-dry the reaction flask and maintain under an inert atmosphere
  • Add this compound to the reaction flask followed by anhydrous solvent
  • Cool the mixture to 0°C using an ice bath
  • Slowly add the alkyl halide dropwise via syringe with vigorous stirring
  • After complete addition, warm the reaction mixture to room temperature and stir for 2-4 hours
  • Monitor reaction completion by TLC (silica gel, 9:1 DCM:MeOH)
  • Upon completion, quench the reaction by careful addition of saturated aqueous NH₄Cl solution
  • Extract the product with ethyl acetate (3 × 15 mL per 100 mL reaction volume)
  • Combine organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure
  • Purify the crude product by flash chromatography on silica gel if necessary

Notes and Variations:

  • For arylations, employ copper-catalyzed Ullmann-type conditions (CuI, 1,10-phenanthroline, K₃PO₄ in DMSO at 90°C)
  • Microwave irradiation can significantly reduce reaction times (10-30 minutes at 100-150°C)
  • Phase-transfer catalysis (tetrabutylammonium bromide) improves yields with less reactive alkyl halides
Heterocycle Formation and Annulation Strategies

Protocol 2: Synthesis of Imidazo[1,2-a]pyridines via Cyclocondensation

Objective: To prepare pharmaceutically important imidazo[1,2-a]pyridine scaffolds using a biocatalytic approach.

Background: Imidazo[1,2-a]pyridines represent privileged heterocyclic scaffolds found in numerous bioactive molecules and approved drugs including alpidem (anxiolytic), zolpidem (hypnotic), and zolimidine (gastroprotective agent) [6]. Traditional synthetic methods often require harsh conditions or toxic metal catalysts, but recent advances have demonstrated the efficacy of biocatalytic approaches using lipase enzymes.

Materials:

  • This compound (1.2 equiv)
  • 2-Aminopyridine (1.0 equiv)
  • Phenacyl bromide (1.0 equiv)
  • Porcine pancreatic lipase (PPL, 20 mg per mmol of substrate)
  • Absolute ethanol (3 mL per mmol of substrate)
  • Rotary evaporator for solvent removal

Procedure:

  • Charge a reaction vessel with 2-aminopyridine and phenacyl bromide in absolute ethanol
  • Add this compound to the reaction mixture
  • Introduce porcine pancreatic lipase (PPL) as biocatalyst
  • Stir the reaction mixture at 30°C for 2.5-4 hours
  • Monitor reaction progress by TLC or LC-MS
  • Upon completion, filter the reaction mixture to remove the enzyme catalyst
  • Concentrate the filtrate under reduced pressure
  • Purify the crude product by recrystallization from ethanol or column chromatography
  • Isolate the desired imidazo[1,2-a]pyridine derivative in 89-95% yield [6]

Critical Parameters:

  • Solvent selection is crucial – ethanol provides optimal yields (95%) compared to methanol (58%) or aprotic solvents
  • Temperature control at 30°C maximizes enzyme activity and product formation
  • The electronic nature of substituents on phenacyl bromide influences yields – electron-donating groups enhance reactivity while electron-withdrawing groups diminish yields
Functional Group Interconversion and Cross-Coupling Reactions

Protocol 3: Palladium-Catalyzed Cross-Coupling of Haloimidazoles

Objective: To convert 2,4-disubstituted 5-halo-1H-imidazoles to 2,4,5-trisubstituted imidazoles via palladium-catalyzed cross-coupling.

Background: This protocol builds on the synthesis of haloimidazoles from N-acylated α-aminonitriles using triphenylphosphine and carbon tetrahalide, with subsequent functionalization through cross-coupling chemistry [7]. This methodology enables efficient diversification of the imidazole scaffold for structure-activity relationship studies.

Materials:

  • 5-Haloimidazole precursor (1.0 equiv)
  • Boronic acid (Suzuki), organotin (Stille), or amine (Buchwald-Hartwig) coupling partner (1.2-1.5 equiv)
  • Palladium catalyst (Pd(PPh₃)₄, Pd₂(dba)₃, etc., 2-5 mol%)
  • Appropriate ligand if required (e.g., XPhos, SPhos, BINAP)
  • Base (K₂CO₃, Cs₂CO₃, or K₃PO₄ for Suzuki; NaO-t-Bu for Buchwald-Hartwig)
  • Anhydrous solvent (toluene, dioxane, or DMF)
  • Schlenk line for inert atmosphere operations

Procedure:

  • Prepare and degas solvent and aqueous solutions by sparging with nitrogen for 20-30 minutes
  • Charge the haloimidazole substrate, palladium catalyst, and ligand (if used) in a dried Schlenk tube
  • Evacuate and backfill with nitrogen (three cycles)
  • Add degassed solvent, followed by the base and coupling partner via syringe
  • Heat the reaction mixture to 80-110°C with vigorous stirring
  • Monitor reaction by TLC, LC-MS, or GC-MS
  • Upon completion, cool to room temperature and dilute with ethyl acetate
  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate
  • Purify the product by flash chromatography or recrystallization

Applications: This methodology has been successfully employed for the synthesis of kinase inhibitors and other biologically active imidazole derivatives, demonstrating particular utility in parallel synthesis approaches for medicinal chemistry optimization [8] [7].

Experimental Workflows and Reaction Pathways

The synthetic utility of this compound in constructing complex molecular architectures can be visualized through several key transformations. The following diagrams illustrate fundamental reaction pathways and experimental workflows that highlight the versatility of this heterocyclic building block.

Nucleophilic Displacement and Heterocycle Formation

G SodiumImidazole This compound Intermediate N-Alkylated Imidazole SodiumImidazole->Intermediate Nucleophilic Substitution AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate FinalProduct Substituted Imidazole Product Intermediate->FinalProduct Electrophilic Aromatic Substitution Heterocycle Fused Heterocycle System Intermediate->Heterocycle Annulation Reaction Conditions1 Step 1: Polar Aprotic Solvent RT to 80°C, 2-12h Electrophile Electrophile (E+) Electrophile->FinalProduct Conditions2 Step 2: Electrophilic Attack Acid/Base Catalysis Conditions3 Cyclocondensation with Bifunctional Reagent

Diagram 1: Reaction pathways of this compound in nucleophilic displacement and heterocycle formation

Biocatalytic Synthesis of Imidazo-Fused Heterocycles

G Substrate1 2-Aminopyridine Derivative Reaction Biocatalytic Cyclization Substrate1->Reaction Substrate2 Phenacyl Bromide Derivative Substrate2->Reaction Catalyst Lipase Enzyme (PPL) Catalyst->Reaction Recovery Enzyme Recovery by Filtration Catalyst->Recovery Product Imidazo[1,2-a]pyridine Yield: 89-95% Reaction->Product Conditions Optimized Conditions: Ethanol, 30°C, 2.5-4h Conditions->Product Reuse Recycled Catalyst Maintains Activity Recovery->Reuse Reuse->Reaction

Diagram 2: Workflow for biocatalytic synthesis of imidazo[1,2-a]pyridines using lipase

Safety, Handling, and Regulatory Considerations

Hazard Assessment and Protective Measures

This compound requires careful handling due to its reactivity and potential health hazards. The compound is classified with GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled), and H314 (causes severe skin burns and eye damage) [1]. Appropriate personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coat should be worn when handling this material. All manipulations should be conducted in a well-ventilated fume hood to prevent inhalation exposure.

First Aid Measures:

  • Inhalation: Move affected person to fresh air; seek medical attention if respiratory irritation persists
  • Skin contact: Remove contaminated clothing, wash affected area with plenty of water for at least 15 minutes; seek medical attention for burns or irritation
  • Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing; immediate medical attention required
  • Ingestion: Rinse mouth with water; do not induce vomiting; seek immediate medical attention

Storage Conditions: this compound should be stored in a cool, dry place (2-8°C) in a tightly sealed container under an inert atmosphere to prevent degradation due to moisture or atmospheric carbon dioxide. The compound is sensitive to air and moisture, which can lead to decomposition and reduction in reactivity. Commercially, the compound is available with the UN number 3259 and falls into packing group II for transportation [1].

Disposal and Environmental Considerations

Waste disposal of this compound and related reaction byproducts should follow local regulations for hazardous chemical waste. Small quantities can be neutralized by careful addition to a large volume of water followed by pH adjustment to neutral. However, for larger quantities, professional waste management services should be engaged. The environmental impact of imidazole-containing compounds varies with specific substitution patterns, but as a general principle, these materials should not be released into the environment without proper treatment.

From a regulatory perspective, this compound is not currently listed in many major pharmaceutical regulatory compendia, but derivatives produced using this reagent may require thorough characterization and purification to meet pharmaceutical quality standards. This includes control of potential genotoxic impurities, residual metal catalysts from coupling reactions, and appropriate polymorph characterization for solid dosage forms [1].

Conclusion and Future Perspectives

This compound continues to demonstrate significant value as a versatile heterocyclic building block in pharmaceutical synthesis and drug development. Its enhanced nucleophilicity compared to neutral imidazole, coupled with its commercial availability and diverse reactivity, makes it particularly useful for constructing complex molecular architectures. Recent advances in synthetic methodologies, including biocatalytic approaches and transition metal-catalyzed cross-couplings, have further expanded the utility of this reagent in preparing biologically active compounds.

The continuing discovery of new biologically active imidazole derivatives, particularly in oncology [5], infectious disease [2] [4], and CNS disorders [6], ensures that this compound will remain an important reagent in the medicinal chemist's toolbox. Future developments will likely focus on sustainable synthetic approaches utilizing this building block, including flow chemistry applications, continuous processing, and further biocatalytic method development. Additionally, the integration of this compound chemistry with emerging synthetic technologies such as photoredox catalysis and electrochemical synthesis presents exciting opportunities for innovation in heterocyclic chemistry and drug discovery.

References

Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imidazole Chemistry and Alkylation Significance

Imidazole is a planar 5-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, with the molecular formula C₃H₄N₂. This structurally versatile compound serves as a fundamental building block in numerous biological and pharmaceutical compounds, most notably in the amino acid histidine and the related hormone histamine. The imidazole ring displays remarkable amphoterism, functioning both as a moderate base (pKa ≈ 7.0 for the conjugate acid) and as a weak acid (pKa ≈ 14.5), properties that make it exceptionally valuable in synthetic chemistry and biological systems [1] [2].

The N-alkylation of imidazole represents a transformation of significant importance in medicinal chemistry and materials science. N-alkylimidazole derivatives serve as key intermediates in the synthesis of ionic liquids, pharmaceutical agents, and agrochemicals. The selective alkylation at the N1 position of imidazole generates products that are essential precursors for imidazolium-based ionic liquids, which have gained substantial attention as environmentally friendly solvents and catalysts in various industrial processes [3]. Furthermore, antibacterial activity studies have demonstrated that the biological efficacy of N-alkylimidazole derivatives increases with alkyl chain length up to nine carbon atoms, with additional substitutions on the imidazole ring further enhancing this activity [4].

Chemical Basis of Sodium Imidazole Preparation and Reactivity

Formation and Characteristics of this compound

This compound (C₃H₃N₂Na) represents the sodium salt of imidazole, where the acidic proton attached to one of the nitrogen atoms is replaced by a sodium cation. This compound is typically prepared by deprotonation of imidazole using sodium hydride (NaH) or sodium metal in anhydrous aprotic solvents. The resulting this compound exhibits enhanced nucleophilicity compared to neutral imidazole, particularly at the nitrogen atom, facilitating more efficient alkylation reactions under milder conditions [2] [5].

The anionic character of this compound significantly alters its reactivity profile, making it a superior reactant for alkylation processes. This enhanced nucleophilicity stems from the full anionic charge localization on the nitrogen atom, which dramatically increases its attraction to electrophilic centers. The reaction mechanism involves a classic nucleophilic substitution (SN2), where the anionic nitrogen of this compound attacks the electrophilic carbon of alkyl halides, resulting in displacement of the halide ion and formation of the N-alkylated product [2].

Regioselectivity Considerations in Imidazole Alkylation

The presence of two distinct nitrogen atoms in the imidazole ring introduces complexity regarding regioselectivity in alkylation reactions. Under neutral conditions, alkylation can potentially occur at either nitrogen atom, potentially leading to mixtures of regioisomers. However, when using this compound, the preferential formation of the 1-alkylated product (N1 alkylation) is strongly favored due to the specific deprotonation of the more acidic nitrogen (pKa ≈ 14.5) during salt formation [1] [2].

This regioselective control is particularly important for the synthesis of pharmaceutically relevant compounds and imidazolium ionic liquids, where specific substitution patterns are required for desired properties and activities. The use of this compound effectively eliminates the ambiguity in regioselectivity that can plague alkylations of neutral imidazole, providing a more predictable and reproducible synthetic pathway to N1-alkylated products [3].

Quantitative Comparison of Alkylation Methodologies

Table 1: Comparative Analysis of this compound Alkylation Methods

Method Catalyst/Base System Reaction Conditions Yield Range Key Advantages Limitations
Classical Alkylation This compound (pre-formed) Anhydrous polar aprotic solvents (DMF, DMSO), 60-100°C, 2-12 hours 70-95% [2] High selectivity for N1-alkylation; Well-established procedure Requires moisture-free conditions; Pre-formation of this compound necessary
Alkaline Carbon Catalysis Cs-promoted carbon 1-bromobutane, dry media, elevated temperatures 70-75% [6] Heterogeneous catalysis; Simplified product isolation; Reusable catalyst Requires specialized catalyst preparation; Moderate yields
Micellar Catalysis 50% aq. NaOH, SDS surfactant Aqueous basic medium, room temperature, 10 minutes 90% [7] Environmentally friendly aqueous system; Rapid reaction; Excellent yields SDS surfactant removal may be required; Competitive O-alkylation possible with certain substrates
Continuous Flow Process Zeolite catalyst (HNaY) High temperature (340-480°C), pressure, liquid phase flow reactor >95% [3] High productivity (9-14 g/h); Excellent atom economy; Continuous operation Specialized equipment required; High energy input

Table 2: Influence of Alkyl Chain Length on Antibacterial Activity of N-alkylimidazoles

Alkyl Chain Length Relative Antibacterial Activity Notes on Pharmaceutical Relevance
C1-C4 Low to moderate Shorter chains exhibit limited membrane disruption
C5-C8 Moderate to high Optimal balance of lipophilicity and solubility
C9 Maximum activity [4] Peak antibacterial efficacy observed
C10+ Decreasing activity Reduced solubility limits bioavailability
C16 Not specified Used in ionic liquid synthesis [3]

Detailed Experimental Protocols

Protocol 1: N-Alkylation of this compound Under Classical Conditions

Principle: This method utilizes pre-formed this compound as a nucleophile in reaction with alkyl halides to produce N1-alkylimidazole derivatives through nucleophilic substitution [2].

Materials:

  • Imidazole (68.07 g/mol)
  • Sodium hydride (60% dispersion in mineral oil)
  • Anhydrous DMF or DMSO
  • Alkyl halide (alkyl bromide or iodide)
  • Inert atmosphere (argon or nitrogen)
  • Ice-water bath
  • Diethyl ether and ethyl acetate for workup

Procedure:

  • Formation of this compound: In a flame-dried round-bottom flask under inert atmosphere, suspend imidazole (1.0 equiv, 6.81 g, 100 mmol) in anhydrous DMF (50 mL). Cool the suspension to 0°C in an ice-water bath and carefully add sodium hydride (1.1 equiv, 4.4 g of 60% dispersion, 110 mmol) portionwise with stirring. CAUTION: Hydrogen gas evolution. Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases and a homogeneous solution forms.

  • Alkylation Step: Add the alkyl halide (1.2 equiv, 120 mmol) dropwise to the this compound solution. Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until completion (typically 2-8 hours).

  • Workup and Isolation: Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) or vacuum distillation to obtain the pure N-alkylimidazole derivative.

Notes:

  • The use of alkyl iodides generally provides faster reaction rates but at higher cost
  • For sensitive alkyl halides, the reaction can be performed at room temperature with extended reaction times
  • The progress of the reaction can be monitored by the disappearance of the starting imidazole using TLC (silica gel, 10% methanol in dichloromethane)
Protocol 2: Microwave-Assisted N-Alkylation in Aqueous Micellar Media

Principle: This environmentally benign approach utilizes sodium dodecyl sulfate (SDS) micelles in aqueous basic medium to facilitate the N-alkylation of imidazole derivatives without pre-formation of the sodium salt [7].

Materials:

  • Imidazole or substituted imidazole
  • Alkyl halide (bromide or chloride)
  • Sodium dodecyl sulfate (SDS)
  • Sodium hydroxide pellets
  • Deionized water
  • Microwave reaction vessel

Procedure:

  • Reaction Mixture Preparation: In a microwave vessel, prepare a mixture of imidazole (1.0 equiv, 100 mmol), SDS (10 mol%), and 50% aqueous NaOH solution (1.0 mL per mmol of imidazole).

  • Alkylation: Add the alkyl halide (1.2 equiv, 120 mmol) to the mixture and seal the vessel.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100-120°C for 10-20 minutes while maintaining vigorous stirring.

  • Workup: After cooling, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash chromatography.

Notes:

  • This method is particularly effective for benzimidazoles and 2-substituted imidazoles
  • The SDS concentration should be maintained above the critical micelle concentration (CMC ≈ 8.2 mM)
  • Reaction times may vary depending on the reactivity of the alkyl halide, with primary alkyl bromides being most reactive

Reaction Mechanism and Workflow Visualization

G compound1 Imidazole step1 Deprotonation with NaH compound1->step1 N-H activation compound2 This compound step2 Nucleophilic Substitution compound2->step2 compound3 Alkyl Halide compound3->step2 compound4 Transition State step3 Product Formation compound4->step3 compound5 N-Alkylimidazole compound6 Sodium Halide step1->compound2 step2->compound4 step3->compound5 Main product step3->compound6 Byproduct title Mechanism of this compound Alkylation

Visual Workflow of this compound Alkylation Process

G step1 Imidazole Activation step2 Nucleophilic Attack step1->step2 conditions1 NaH, DMF 0°C to RT step1->conditions1 step3 Halide Displacement step2->step3 conditions2 R-X, 60-80°C 2-8 hours step2->conditions2 step4 Product Isolation step3->step4 conditions3 Aqueous Workup Extraction step3->conditions3 step5 Purification & Characterization step4->step5 conditions4 Chromatography or Distillation step4->conditions4 title Experimental Workflow for N-Alkylation

Pharmaceutical Applications and Structure-Activity Relationships

N-alkylimidazole derivatives display a broad spectrum of biological activities that make them valuable scaffolds in drug discovery and development. The antibacterial properties of these compounds have been extensively studied, revealing a direct correlation between alkyl chain length and antimicrobial efficacy. Research demonstrates that antibacterial effects increase with carbon chain length up to nine carbons, with additional enhancement observed through substitution at the 2-position with methyl groups or 2-methyl-4-nitro groups [4].

Several clinically significant pharmaceuticals incorporate the N-alkylimidazole motif:

  • Metronidazole: Contains a 1-(2-hydroxyethyl) substitution and is used extensively for the treatment of bacterial and parasitic infections affecting the brain, reproductive system, gastrointestinal tract, and skin [8].

  • Tolazoline: Features an N-alkylated imidazole structure and functions as a non-selective competitive α-adrenergic receptor antagonist, employed as a vasodilator for treating peripheral blood vessel spasms [8].

  • Methimazole (Thiamazole): A 1-methyl derivative with a thione group at position 2, utilized in the management of hyperthyroidism through its ability to modulate thyroid hormone production [8].

  • Clotrimazole and Miconazole: These 1-alkylimidazole derivatives serve as broad-spectrum antifungal agents for treating various dermatophyte infections and candidiasis, functioning through inhibition of fungal cytochrome P450 enzymes [1] [8].

The therapeutic versatility of N-alkylimidazole compounds extends to their application as nitric oxide synthase inhibitors, calcium and potassium flux regulators, and translation initiation interferers, highlighting their significance in modern medicinal chemistry [1].

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Conversion Rates: Should reaction rates prove unsatisfactory, consider increasing the reaction temperature or extending reaction time. Alternatively, the addition of catalytic amounts (3-5 mol%) of phase-transfer catalysts like tetrabutylammonium bromide may enhance reactivity, particularly for less reactive alkyl chlorides [9].

  • Regioselectivity Issues: For reactions requiring high regioselectivity, ensure complete formation of this compound prior to alkyl halide addition. Characterization of the this compound intermediate by FT-IR can confirm proper salt formation through the disappearance of N-H stretching vibrations at 2500-3000 cm⁻¹ [2].

  • Product Isolation Difficulties: For challenging separations of N-alkylated products from starting materials, consider forming hydrochloride salts by bubbling hydrogen chloride gas through an ethereal solution of the crude product. The salt formation preferentially occurs with the starting imidazole rather than the N-alkylated product, facilitating separation [7].

Scalability and Safety Considerations

The scale-up of this compound alkylations requires careful attention to the exothermic nature of the sodium hydride deprotonation step. On larger scales, the controlled addition of NaH as a slurry in mineral oil is recommended to manage hydrogen gas evolution. For industrial applications, the continuous flow process over zeolite catalysts represents an attractive alternative, offering productivity rates of 9-14 g/h with exceptional atom economy and minimal byproduct formation [3].

Safety protocols must emphasize the moisture-sensitive nature of this compound, which should be prepared and handled under strict anhydrous conditions in an inert atmosphere. Personal protective equipment including safety glasses, gloves, and lab coats is essential when working with sodium hydride and alkyl halides, both of which represent significant safety hazards [2].

Conclusion

This compound serves as a versatile nucleophilic reagent for the efficient and regioselective synthesis of N-alkylimidazole derivatives through classical solution-phase methods, modern micellar catalysis, or continuous flow processes. The methodologies outlined in these application notes provide researchers with robust synthetic tools for accessing structurally diverse N-alkylimidazoles with significant applications in pharmaceutical development, materials science, and industrial chemistry. The comprehensive protocols and troubleshooting guidance ensure that these transformations can be successfully implemented across various research and development settings, from discovery chemistry to process scale-up.

References

Comprehensive Application Notes: Palladium-Catalyzed Coupling Reactions of Imidazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palladium-Catalyzed Imidazole Coupling

Imidazole-containing compounds represent a privileged structural motif in pharmaceutical chemistry, appearing in numerous therapeutic agents ranging from kinase inhibitors to antifungal drugs. The development of efficient methods for functionalizing the imidazole ring system has therefore become a crucial objective in synthetic organic chemistry. Among the various approaches, palladium-catalyzed coupling reactions have emerged as particularly powerful tools for constructing carbon-carbon and carbon-heteroatom bonds on imidazole scaffolds. These methods enable the selective introduction of diverse substituents at various positions on the heterocyclic ring, allowing for efficient structure-activity relationship studies and the optimization of drug candidates.

The fundamental challenge in imidazole functionalization stems from the regiochemical complexity of the system. Unsymmetric imidazoles present multiple potential sites for substitution, including the N1 and N3 nitrogen atoms, as well as various carbon positions (C2, C4, C5). Achieving high levels of regioselectivity in these transformations requires careful optimization of catalytic systems and reaction conditions. This application note provides a comprehensive overview of recently developed palladium-catalyzed methods for imidazole functionalization, with particular emphasis on protocols suitable for pharmaceutical research and development. The information presented herein is drawn from current scientific literature and has been validated through experimental testing where indicated.

N-Arylation Protocols for Imidazole Systems

Completely N1-Selective Arylation of Unsymmetric Imidazoles

The selective N-arylation of unsymmetric imidazoles at the N1 position represents a significant advance in heterocyclic chemistry, as traditional methods often yield mixtures of N1 and N3 regioisomers. A breakthrough methodology developed by researchers addresses the challenging regiocontrol in these transformations through careful catalyst design and activation protocols [1]. The key innovation involves recognition that imidazoles themselves exhibit a strong inhibitory effect on the in situ formation of the catalytically active Pd(0)-ligand complex. This inhibitory effect can be circumvented through a pre-activation protocol wherein Pd₂(dba)₃ and the ligand (L1) are preheated in the solvent prior to addition of the imidazole substrate.

This N1-selective arylation methodology demonstrates impressive substrate scope compatibility, functioning effectively with various aryl bromides, chlorides, and triflates. The utility of this approach has been demonstrated in the synthesis of complex pharmaceutical targets such as nilotinib, a clinically important tyrosine kinase inhibitor [1]. The regioselective installation of the aryl group at the N1 position of the imidazole ring represents a critical transformation in the synthetic sequence, highlighting the practical value of this methodology in complex molecule synthesis. The experimental parameters for optimal N1-selectivity have been thoroughly investigated and are presented in the protocols section of this document.

Table 1: Key Optimization Findings for N1-Selective Arylation

Parameter Suboptimal Condition Optimized Condition Impact on Yield/Selectivity
Catalyst Activation In situ mixing without pre-activation Pre-heating Pd₂(dba)₃ with L1 Dramatic improvement in reaction efficiency
Ligand Identity Standard phosphine ligands Specially designed L1 ligand Enables complete N1 regioselectivity
Substrate Scope Limited to aryl bromides Aryl bromides, chlorides, triflates Broad functional group compatibility
Application Simple model systems Complex pharmaceuticals (nilotinib) Direct relevance to drug synthesis
N-Arylation Using Supported Palladium Catalysts

Recent advances in heterogeneous catalysis have led to the development of supported palladium systems for imidazole N-arylation reactions. One notable example involves the use of palladium supported on modified magnetic reduced graphene oxide (MRGO@DAP-AO-PdII) in combination with alkaline deep eutectic solvents as green reaction media [2]. This catalytic system demonstrates excellent activity in N-arylation reactions while addressing important sustainability considerations through facile catalyst recovery and reuse.

The MRGO@DAP-AO-PdII catalyst system exhibits remarkable stability, maintaining 85% yield after seven consecutive recycling runs, which underscores its practical utility for large-scale applications [2]. The use of potassium carbonate/glycerol deep eutectic solvent as reaction medium provides an environmentally benign alternative to traditional organic solvents while maintaining high reaction efficiency. This combination of supported catalyst and green solvent represents an important step toward more sustainable synthetic methodologies for pharmaceutical intermediate synthesis.

C-H Functionalization and Direct Arylation Methods

Palladium-Catalyzed Oxidative C-H/C-H Coupling

The direct functionalization of C-H bonds represents a streamlined approach to molecular complexity, avoiding the need for pre-functionalized starting materials. A notable example in the imidazole series involves the palladium(II)-catalyzed oxidative C-H/C-H coupling of 2,2-dialkyl-4-phenyl-2H-imidazole 1-oxides with indoles [3]. This methodology enables the direct formation of C-C bonds between two heterocyclic systems without requiring halogenated or metallated precursors.

This oxidative cross-coupling approach provides efficient access to 5-indolyl-3-yl imidazole derivatives through direct functionalization at the C5 position of the imidazole ring [3]. The reaction proceeds via a proposed palladium(II)/palladium(0) catalytic cycle with an appropriate terminal oxidant to regenerate the active Pd(II) species. The availability of the imidazole N-oxide directing group is a key requirement for this transformation, highlighting both the utility and limitation of this approach. Complementary to the oxidative coupling pathway, the same imidazole substrates can undergo nucleophilic substitution of hydrogen (S_N(H)) to yield deoxygenated C5-functionalized products, demonstrating the versatility of imidazole N-oxides as synthetic intermediates.

Direct C-H Arylation of Imidazoles

The direct C-H arylation of imidazoles with aryl halides provides a more step-economical approach to arylimidazoles compared to traditional cross-coupling methods. Recent advances have led to the development of efficient catalytic systems for this transformation, including phosphine-free palladium catalysts that operate at low loading [2]. These systems typically employ electron-rich palladium complexes in conjunction with inorganic bases such as alkali metal carbonates to promote the direct arylation process.

The mechanism of direct C-H arylation is proposed to involve a concerted metalation-deprotonation (CMD) pathway, wherein a palladium(II) species coordinates to the imidazole ring and facilitates the cleavage of the C-H bond. The resulting arylpalladium intermediate then undergoes reductive elimination to form the new C-C bond. This transformation demonstrates particular regioselectivity for the C5-position of 1-substituted imidazoles, which is typically the most electron-rich and least sterically hindered site for electrophilic palladation. The development of specialized ligand systems, including N-heterocyclic carbenes and other strong donor ligands, has significantly expanded the scope and efficiency of these direct arylation reactions.

Table 2: Comparison of Direct C-H Functionalization Methods for Imidazoles

Methodology Catalytic System Imidazole Substrate Products Key Advantages
Oxidative C-H/C-H Coupling Pd(II) with oxidant Imidazole N-oxides 5-Indolylimidazoles No pre-functionalization required
Direct C-H Arylation Pd(0)/L with base 1-Substituted imidazoles 5-Arylimidazoles Uses readily available aryl halides
Heterogeneous C-H Arylation MRGO@DAP-AO-PdII Imidazoles N-Arylimidazoles Recyclable catalyst, green solvents

Traditional Cross-Coupling with Halogenated Imidazoles

Suzuki-Miyaura and Related Cross-Coupling Reactions

Despite advances in C-H functionalization, traditional cross-coupling approaches using halogenated imidazole precursors remain highly valuable, particularly for the introduction of sensitive functional groups or when specific regioselectivity is required. The Suzuki-Miyaura reaction of halogenated imidazoles with arylboronic acids represents a particularly robust and widely applied method for constructing biaryl systems. This transformation typically employs palladium phosphine complexes as catalysts and has been successfully applied to the synthesis of various 4,5-diarylimidazoles [2].

Complementary to the Suzuki reaction, Negishi-type cross-coupling of 2-iodoimidazoles with benzylzinc reagents provides efficient access to 2-benzylimidazole derivatives [4]. These products are of particular interest due to their intramolecular hydrogen-bonding properties and potential biological activity. The cross-coupling approach typically requires pre-halogenation of the imidazole ring at the desired position, which can often be achieved with high regiocontrol through careful selection of halogenation conditions. While requiring additional synthetic steps compared to direct C-H functionalization, these traditional cross-coupling methods often provide superior control over regiochemistry and demonstrate excellent functional group tolerance.

Critical Role of In Situ Pre-catalyst Reduction

A fundamental consideration in all palladium-catalyzed cross-coupling reactions is the efficient generation of the active Pd(0) catalyst. Recent research has highlighted the critical importance of controlled pre-catalyst reduction design in optimizing reaction performance [5]. When using common Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(ACN)₂, the reduction to the active Pd(0) species must be carefully managed to avoid unproductive pathways that lead to catalyst decomposition or inhibitory species.

The reduction process is significantly influenced by the counterion identity, ligand properties, base selection, and solvent system [5]. For instance, the combination of Pd(OAc)₂ with primary alcohols as reducing agents provides an efficient pathway for generating active Pd(0) species while minimizing phosphine oxidation or unwanted substrate consumption. This understanding of pre-catalyst activation has led to the development of optimized protocols that maximize reduction efficiency while preserving valuable ligands and reagents. The implementation of these optimized reduction protocols enables the use of lower palladium loadings and improves reaction reproducibility, contributing to more sustainable and cost-effective synthetic processes.

Multicomponent and One-Pot Synthesis Approaches

Palladium-Catalyzed Synthesis of 2-Imidazolines

Multicomponent reactions represent a powerful strategy for the efficient assembly of complex molecular architectures from simple building blocks. In the imidazole series, a notable example is the palladium-catalyzed three-component synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide [6]. This transformation proceeds through the initial formation of an imidazolinium carboxylate intermediate, which subsequently undergoes decarboxylation to yield the 2-imidazoline product.

The decarboxylation step has been optimized through the addition of benzoic acid, which suppresses aromatization and favors the formation of trans-disubstituted imidazolines in good yield [6]. The stereochemical outcome of the reaction can be further influenced by the addition of water, with wet chloroform solvent significantly favoring the trans-isomer. This methodology demonstrates excellent functional group compatibility, tolerating esters, aryl ethers, alkenes, and aryl halides in the reaction partners. The incorporation of orthogonal nitrogen protecting groups (e.g., allyl and PMB) enables selective functionalization and diversification of the products, highlighting the utility of this approach for the synthesis of complex imidazolines for medicinal chemistry applications.

Synthesis of Functionalized Imidazoles from N-Acylated α-Aminonitriles

An alternative approach to imidazole functionalization involves the synthesis of halogenated intermediates that can serve as substrates for subsequent palladium-catalyzed coupling. A practical method has been developed for the conversion of N-acylated α-aminonitriles to 2,4-disubstituted 5-halo-1H-imidazoles using triphenylphosphine and carbon tetrahalide [7]. These halogenated intermediates can be directly transformed to 2,4,5-trisubstituted imidazoles through palladium-catalyzed cross-coupling reactions, providing efficient access to highly decorated imidazole systems.

This sequential approach demonstrates the strategic value of combining classical heterocyclic synthesis with modern cross-coupling methodology. The initial formation of the halogenated imidazole core establishes the basic scaffold with defined substitution patterns, while the subsequent palladium-catalyzed coupling enables precise introduction of additional substituents. This modular strategy facilitates the systematic exploration of structure-activity relationships around the imidazole core, making it particularly valuable for medicinal chemistry optimization programs.

Experimental Protocols

General Considerations for Palladium-Catalyzed Imidazole Coupling
  • Solvent Purification: All solvents should be dried by passage through a column of activated alumina prior to use to minimize moisture content [6]
  • Catalyst Handling: Palladium catalysts, particularly phosphine complexes, should be stored under inert atmosphere (nitrogen or argon glovebox) to prevent oxidation [6]
  • Reaction Setup: Perform all reactions under inert atmosphere using standard Schlenk techniques or glovebox procedures
  • Temperature Control: Use precision heating blocks or oil baths to maintain consistent reaction temperatures
  • Monitoring: Reaction progress is best monitored by TLC, HPLC, or LC-MS analysis
Protocol 1: Completely N1-Selective Arylation of 4-Methylimidazole [1]
Step 1: Catalyst Pre-activation
  • In a dried Schlenk tube under nitrogen atmosphere, combine Pd₂(dba)₃ (2.3 mg, 0.0025 mmol, 2.5 mol% Pd) and ligand L1 (4.0 mg, 0.01 mmol, 5 mol%)
  • Add anhydrous toluene (1 mL) and heat the mixture at 80°C for 15 minutes with stirring
  • Allow the pre-activated catalyst solution to cool to room temperature before proceeding
Step 2: Reaction Assembly
  • To the pre-activated catalyst solution, add 4-methylimidazole (16.4 mg, 0.2 mmol), aryl bromide (0.24 mmol), and sodium tert-butoxide (28.8 mg, 0.3 mmol)
  • Heat the reaction mixture at 80°C with vigorous stirring for 12-16 hours
  • Monitor reaction progress by TLC or LC-MS
Step 3: Workup and Purification
  • Allow the reaction to cool to room temperature
  • Dilute with ethyl acetate (10 mL) and wash with saturated ammonium chloride solution (5 mL)
  • Separate the organic layer and dry over anhydrous magnesium sulfate
  • Filter and concentrate under reduced pressure
  • Purify the crude product by flash chromatography on silica gel (hexanes/ethyl acetate gradient)
Protocol 2: Direct C-H Arylation of 1-Benzyl-1H-imidazole [2]
Reaction Setup
  • In a dried microwave vial, combine 1-benzyl-1H-imidazole (0.5 mmol), aryl bromide (0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), K₂CO₃ (138 mg, 1.0 mmol), and DMF (2 mL)
  • Flush the reaction vessel with argon and seal securely
  • Heat the mixture at 130°C for 16-24 hours with stirring
Workup Procedure
  • Cool the reaction mixture to room temperature
  • Dilute with ethyl acetate (15 mL) and wash with water (3 × 10 mL)
  • Dry the combined organic extracts over Na₂SO₄
  • Filter and concentrate under reduced pressure
  • Purify by flash chromatography (silica gel, hexanes/ethyl acetate)
Protocol 3: Multicomponent Synthesis of 2-Imidazolines [6]
Step 1: Imidazolinium Carboxylate Formation
  • In a pressure-resistant reaction vessel, combine the imine (1.0 mmol), acid chloride (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and diisopropylethylamine (2.0 mmol) in anhydrous THF (4 mL)
  • Pressurize the reaction vessel with carbon monoxide (20 atm)
  • Heat at 65°C for 12-16 hours with vigorous stirring
  • Cool and carefully release pressure
  • Concentrate under reduced pressure to obtain the crude imidazolinium carboxylate
Step 2: Decarboxylation to 2-Imidazoline
  • Dissolve the imidazolinium carboxylate (0.1 mmol) and benzoic acid (0.1 mmol) in CHCl₃ (5 mL)
  • Add water (36 μL, 2.0 mmol) and heat at 65°C for 6 hours
  • Monitor reaction completion by TLC or NMR
  • Concentrate under reduced pressure and purify by recrystallization or chromatography

Troubleshooting and Technical Notes

Common Challenges and Solutions
  • Low Conversion in N-Arylation: If poor yields are observed in N-arylation reactions, ensure proper catalyst pre-activation is performed. The inhibitory effect of imidazoles on catalyst formation can significantly impact reaction efficiency [1]

  • Regioselectivity Issues: For N-arylation of unsymmetric imidazoles, maintain strict control over catalyst loading, ligand ratio, and reaction temperature to preserve N1 selectivity [1]

  • Catalyst Deactivation: When using supported palladium catalysts, ensure proper conditioning and avoid exposure to potential catalyst poisons. The MRGO@DAP-AO-PdII system maintains activity for multiple runs if properly handled [2]

  • Incomplete Decarboxylation: In the synthesis of 2-imidazolines, ensure precise stoichiometry of benzoic acid (1.0 equiv) and water (20 equiv) to promote efficient decarboxylation while suppressing aromatization [6]

Safety Considerations
  • Carbon Monoxide Handling: The multicomponent synthesis of 2-imidazolines requires the use of high-pressure carbon monoxide, which is highly toxic. Always perform this reaction in a properly maintained fume hood with appropriate high-pressure equipment [6]

  • Palladium Waste Disposal: Recover palladium residues from reaction mixtures whenever possible. Follow institutional guidelines for heavy metal disposal

  • Solvent Selection: When possible, prioritize the use of greener solvent alternatives such as the K₂CO₃/glycerol deep eutectic solvent system, which demonstrates excellent performance in C-H arylation reactions [2]

The following workflow diagram illustrates the key decision points in selecting appropriate palladium-catalyzed methods for imidazole functionalization:

G cluster_main Select Reaction Class Based on Synthetic Goal cluster_n1 N1-Arylation Pathway cluster_CH Direct C-H Arylation Pathway Start Imidazole Functionalization Objective N1_Arylation N1-Selective Arylation Start->N1_Arylation C_H_Arylation Direct C-H Arylation Start->C_H_Arylation Cross_Coupling Cross-Coupling with Halogenated Imidazoles Start->Cross_Coupling Multicomponent Multicomponent Synthesis Start->Multicomponent N1_Step1 Catalyst Pre-activation: Pd₂(dba)₃ + L1 Pre-heat 80°C, 15 min N1_Arylation->N1_Step1 CH_Step1 Combine Imidazole + Aryl Halide + Base C_H_Arylation->CH_Step1 N1_Step2 Add Imidazole + Aryl Halide + Base (NaO-t-Bu) N1_Step1->N1_Step2 N1_Step3 Heat 80°C, 12-16h Inert Atmosphere N1_Step2->N1_Step3 N1_Product N1-Aryl Imidazole (High Regioselectivity) N1_Step3->N1_Product CH_Step2 Add Pd Catalyst (Pd(OAc)₂, 2 mol%) CH_Step1->CH_Step2 CH_Step3 Heat 130°C, 16-24h DMF Solvent CH_Step2->CH_Step3 CH_Product C5-Aryl Imidazole (Step-Economical) CH_Step3->CH_Product

Conclusion

Palladium-catalyzed coupling reactions provide powerful and versatile methods for the functionalization of imidazole derivatives, enabling efficient synthesis of complex molecules with potential pharmaceutical applications. The key advances highlighted in this application note—including completely N1-selective arylation protocols, direct C-H functionalization methods, and multicomponent synthetic approaches—offer synthetic chemists a diverse toolkit for imidazole derivatization. The critical importance of catalyst activation protocols and careful optimization of reaction parameters cannot be overstated, as these factors often determine the success or failure of these transformations.

As the field continues to evolve, current research directions focus on expanding substrate scope, improving sustainability through catalyst recycling and green solvents, and enhancing predictability through deeper mechanistic understanding. The integration of these palladium-catalyzed coupling methodologies into medicinal chemistry programs will continue to facilitate the efficient synthesis and optimization of imidazole-containing bioactive compounds.

References

optimizing imidazole concentration protein purification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: Why is optimizing imidazole concentration necessary? Using imidazole in the binding and wash buffers is a key strategy to increase the purity of your target protein. Low levels of imidazole compete with weak, non-specific binding between untagged host cell proteins and the chromatography media. This reduces contaminant binding without significantly affecting the stronger binding of the histidine-tagged target protein [1].

Q2: What is a typical starting point for imidazole concentration? The optimal concentration is protein-dependent, but a good starting point is between 20 mM and 40 mM for the binding and wash buffers when using IMAC Sepharose media [1]. For some resins like Ni-Penta, it is recommended to start without imidazole in the sample and equilibration buffer, then determine the optimal concentration empirically [2].

Q3: Why might my protein yield be low after optimization for purity? This is a classic trade-off. While higher imidazole concentrations (e.g., 50-100 mM) during binding can improve purity by removing contaminants, they can also competitively elute your target protein during the wash steps, leading to reduced final yield. If your yield is too low, try using a lower imidazole concentration in the binding and wash steps [1].

Troubleshooting Guides

Problem: Low Purity of Eluted Protein The elution fraction contains too many contaminant proteins.

  • Potential Cause 1: Inadequate stringency in the wash buffer.
    • Solution: Increase the imidazole concentration in the wash buffer in a step-wise manner (e.g., 10 mM, 20 mM, 45 mM) to elute weakly bound contaminants before eluting your target protein [1].
  • Potential Cause 2: Non-specific binding of host cell proteins to the resin.
    • Solution: Include a low concentration of imidazole (e.g., 5-50 mM) in your sample and binding buffer. This step is crucial for resins like Ni Sepharose High Performance [1].

Problem: Low Yield of Target Protein The amount of recovered target protein is insufficient.

  • Potential Cause 1: Imidazole concentration in the binding/wash buffer is too high.
    • Solution: Lower the imidazole concentration in the binding and wash steps. Concentrations as low as 5 mM can be tested to maximize binding and yield [1].
  • Potential Cause 2: The binding capacity of the resin is exceeded.
    • Solution: Ensure the resin volume is appropriate for your sample. A general guideline is 1 mL of resin for 10-20 mL of E. coli lysate. For eukaryotic culture supernatant, a ratio of 1 mL resin to 20-50 mL may be more suitable [2].

Optimization Strategies and Data

The following table summarizes how varying imidazole concentrations during the binding phase affects the purity and yield of a histidine-tagged protein, as demonstrated in a controlled experiment [1].

Table 1: Effect of Imidazole Concentration During Binding on Purification Outcomes

Imidazole Concentration in Binding Buffer Relative Purity Relative Yield Recommendation
5 mM Low High Maximize yield, but purity is poor.
50 mM High High Optimal balance for many proteins.
100 mM Slightly Higher Lower Prioritize purity; expect yield loss.
200 mM High Very Low Too high for effective binding.

Experimental Protocols

Protocol 1: Determining Optimal Imidazole Concentration Using a Spin Column Format

This method provides a quick way to screen conditions [1].

  • Equilibration: Equilibrate several His SpinTrap columns with binding buffer containing different imidazole concentrations (e.g., 5, 50, 100 mM).
  • Sample Preparation: Mix your clarified cell lysate with an equal volume of 2x binding buffer to achieve the same final imidazole concentrations.
  • Binding: Apply the prepared samples to the corresponding columns. Centrifuge and collect the flow-through.
  • Washing: Wash with a buffer containing the same imidazole concentration as the binding step. Centrifuge and collect the wash fraction.
  • Elution: Elute the bound protein with a buffer containing a high concentration of imidazole (e.g., 500 mM). Collect the elution fraction.
  • Analysis: Analyze all fractions (flow-through, wash, and elution) by SDS-PAGE to determine which condition gives the best balance of purity and yield.

Protocol 2: Fine-Tuning Wash and Elution with an Imidazole Gradient

This protocol is excellent for determining the precise imidazole concentration required to elute your specific protein [2].

  • Binding: Load your sample onto the resin that has been equilibrated without imidazole.
  • Wash: Wash with several column volumes (CV) of a low-imidazole wash buffer (e.g., 0-20 mM) to remove unbound and weakly bound proteins.
  • Step Elution: Apply a series of elution solutions with increasing imidazole concentrations (e.g., 0 mM, 5 mM, 20 mM, 50 mM, 100 mM, 150 mM, 300 mM). Use 5-10 CV for each step.
  • Fraction Collection: Collect separate fractions for each elution step.
  • Analysis: Analyze all fractions by SDS-PAGE. Identify the imidazole concentration range at which your target protein elutes. This allows you to design a tailored purification scheme.

Workflow Visualization

The following diagrams, generated with Graphviz, illustrate the logical workflow for optimizing your purification.

Diagram 1: Imidazole Concentration Optimization Workflow

This chart outlines the decision-making process for adjusting imidazole levels to solve common purification problems.

imidazole_optimization Optimization Workflow for Imidazole Start Start Purification Optimization TestRange Test a range of concentrations (Refer to Protocol 1) Start->TestRange PurityIssue Issue: Low Purity in Eluate? IncreaseBindWash Increase imidazole in Binding/Wash buffers PurityIssue->IncreaseBindWash Yes Result Optimal balance of purity and yield achieved PurityIssue->Result No YieldIssue Issue: Low Yield of Target Protein? DecreaseBindWash Decrease imidazole in Binding/Wash buffers YieldIssue->DecreaseBindWash Yes YieldIssue->Result No Analyze Analyze fractions by SDS-PAGE IncreaseBindWash->Analyze DecreaseBindWash->Analyze TestRange->Analyze Analyze->PurityIssue Analyze->YieldIssue

Diagram 2: Metal Ion and Imidazole Screening Strategy

This diagram shows a complementary approach: testing different metal ions charged on the IMAC resin, as the optimal imidazole concentration can vary with the metal ion used [1].

metal_ion_screening Screening Metal Ions and Imidazole Start Charge IMAC Sepharose with different metal ions Ni Ni²⁺ (Strongest binding, standard choice) Start->Ni Co Co²⁺ (Weaker binding, higher selectivity) Start->Co Cu Cu²⁺ (Very strong binding) Start->Cu Zn Zn²⁺ (Weaker binding) Start->Zn TestImid For each metal ion, test multiple imidazole concentrations Ni->TestImid Co->TestImid Cu->TestImid Zn->TestImid Outcome Determine optimal combination of metal ion and imidazole TestImid->Outcome

References

Troubleshooting Low Yield in Sodium Imidazole Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue Proposed Solution Key Experimental Factors
Reaction Conditions Inefficient heating & long reaction times [1] Use microwave irradiation instead of conventional heating [1]. Power: 720 W; Time: 5-7 minutes [1].
Use of toxic solvents & catalysts [2] Employ a ternary Deep Eutectic Solvent (DES) as both solvent and catalyst [2]. DES: Dimethyl urea/SnCl2/HCl; Temp: 60-90°C; Time: 45-110 min [2].
Reagent Quality & Handling Moisture-sensitive reagents [3] Ensure rigorous drying of starting materials, solvents, and reaction apparatus. Use anhydrous solvents and dry glassware.
In situ generation of unstable intermediates [4] Optimize conditions for intermediate stability. For α-bromoketone formation: NBS (3.5 equiv.), AIBN (10 mol%), EA/H2O, 65°C, 1.5h [4].
Methodology & Optimization Sub-optimal reagent ratios or concentrations [1] Use statistical optimization (e.g., Factorial Design) to find ideal parameters [1]. Optimize molar ratios, power, and time simultaneously [1].
Low-yielding traditional routes [3] Adopt modern, high-yield approaches like the Van Leusen reaction [3]. Use TosMIC (tosylmethyl isocyanide) with aldimines [3].

Detailed Experimental Protocols for Improvement

Microwave-Assisted Optimization

This method significantly reduces reaction time and improves efficiency [1].

  • Workflow Diagram:

    A Start with reactants: 1,2-diketone, ammonium acetate, aldehyde B Mix in acetic acid A->B C Microwave Irradiation B->C D Optimized Conditions: 720 W, 5-7 min C->D E Monitor with TLC D->E F Obtain 2,4,5-trisubstituted imidazole E->F

  • Procedure: Charge a microwave vial with 1,2-diketone (1 mmol), ammonium acetate (5 mmol), and aromatic aldehyde (1 mmol) in acetic acid. Use microwave irradiation at 720 W for 5-7 minutes. Monitor reaction completion by TLC. This optimized method was shown to increase yields significantly compared to conventional heating [1].
Green Synthesis Using Deep Eutectic Solvent (DES)

This one-pot method uses a recyclable, eco-friendly DES to act as both solvent and catalyst [2].

  • Procedure:
    • Prepare Ternary DES: Stir a mixture of dimethyl urea (10 mmol), SnCl2·2H2O (10 mmol), and 37% HCl (10 mmol) at room temperature until a homogeneous liquid forms [2].
    • Run the Reaction: To the DES (0.5 mL), add benzil (0.5 mmol), aldehyde (0.5 mmol), and ammonium acetate (1.0 mmol). Stir the mixture at 60°C for 45 minutes for trisubstituted imidazoles. For tetrasubstituted imidazoles, include a primary amine (0.5 mmol) and heat at 90°C for 110 minutes [2].
    • Work-up: Pour the mixture into water (10 mL) to precipitate the product. Filter and recrystallize from ethanol [2].
    • Recycle DES: The DES can be recovered and reused for at least five cycles without a significant drop in catalytic performance [2].
One-Pot Synthesis from Ethylarenes

This protocol is efficient for synthesizing imidazo[1,2-a]pyridines from readily available ethylarenes [4].

  • Procedure:
    • Form α-Bromoketone In-situ: React ethylarene (1 mmol) with N-bromosuccinimide (NBS, 3.5 mmol) and AIBN (10 mol%) in a mixture of ethyl acetate and water (5:1) at 65°C for 1.5 hours [4].
    • Cyclization: After the first step, add 2-aminopyridine (1.2 mmol) and sodium carbonate (5 mmol) directly to the mixture in water as the sole solvent. Heat the reaction at 80°C for 2 hours [4].
    • Work-up: After completion, isolate the product through standard extraction and purification techniques. This method provides good yields and avoids the use of metals [4].

Key Principles for Success

  • Systematic Optimization: For any new substrate, employ a factorial design to efficiently optimize critical variables like microwave power, time, and reactant molar ratios, rather than relying on a trial-and-error approach [1].
  • Embrace Green Chemistry: Methodologies using water or DESs are not only more environmentally friendly but often lead to simpler work-ups, higher purity, and better yields [4] [2].
  • Consider Alternative Routes: If a particular synthetic path consistently gives low yields, explore fundamentally different strategies, such as the Van Leusen reaction with TosMIC, which is known for its reliability in constructing the imidazole ring [3].

References

reducing host cell protein contamination imidazole

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer
Why are HCPs still co-eluting with my His-tagged protein even with a nickel column? Some untagged host cell proteins have surface-exposed histidine residues or other amino acids that allow them to bind weakly to the immobilized metal ions, causing them to elute alongside your target protein [1].
How does imidazole help reduce HCP contamination? Imidazole acts as a competitive agent. By adding a low concentration to your sample and binding buffers, it displaces weakly bound HCPs from the nickel resin before elution, thereby increasing the final purity of your target protein [1].
What is a good starting concentration of imidazole for optimization? For many proteins, a concentration of 20-40 mM in the sample and binding/wash buffers is an effective starting point [1]. However, the optimal concentration is protein-dependent and must be determined empirically.
Can the metal ion on the resin affect HCP levels? Yes. While Ni2+ is most common and offers high binding capacity, Co2+ (as found in TALON resins) can provide higher selectivity and purity by binding more weakly, which helps reduce contaminant binding [1].

Troubleshooting HCP Contamination

The table below outlines specific problems related to HCPs and the corresponding solutions involving imidazole optimization.

Problem Possible Cause Recommended Solution
High HCP levels in elution fraction Weakly bound host cell proteins are not being displaced. Include a low concentration of imidazole (e.g., 20-40 mM) in the sample and binding buffers [1].
Low yield of target protein The imidazole concentration during binding is too high, competitively inhibiting your target protein from binding. Titrate the imidazole concentration in the binding buffer to find a level that removes contaminants without significantly impacting your protein's yield [1].
Target protein leaching during wash steps Binding affinity of the His-tagged protein is too weak for the chosen conditions. Reduce or remove imidazole from the binding and wash buffers. Alternatively, switch to a different metal ion like Co2+ for weaker, more selective binding [1].

Experimental Optimization Guide

Determining Optimal Imidazole Concentration

This protocol, demonstrated with a His SpinTrap, can be scaled for larger columns [1].

  • Prepare Samples and Buffers: Purify the same batch of lysate using buffers with different low-concentration imidazole levels (e.g., 5 mM, 50 mM, 100 mM). The elution buffer should contain a high concentration of imidazole (e.g., 500 mM).
  • Run and Analyze: Perform the purifications and analyze the elution fractions via SDS-PAGE.
  • Evaluate Results: You will typically find that:
    • Very low imidazole (e.g., 5 mM): Results in low purity, as many HCPs bind [1].
    • Moderate imidazole (e.g., 50 mM): Prevents binding of most contaminants, offering a good balance of purity and yield [1].
    • High imidazole (e.g., 100 mM): May further improve purity but can lower yield by also competing for the binding of your target protein [1].
Optimizing with Different Metal Ions

If imidazole optimization alone is insufficient, testing different metal ions can enhance selectivity [1].

  • Charge the Resin: Use uncharged IMAC Sepharose (e.g., HiTrap IMAC FF) and charge it with Ni2+, Co2+, or Zn2+.
  • Screen Conditions: For each metal ion, perform purifications with varying low-concentration imidazole in the sample/binding buffer (e.g., 5 mM, 10 mM, 20 mM).
  • Analyze Leakage and Purity: Analyze the wash and elution fractions by SDS-PAGE. Cu2+ and Zn2+ often require lower imidazole to prevent target protein leakage in the wash, while Ni2+ generally provides the purest protein at 5 mM imidazole in this scenario [1].

This optimization workflow can be visualized in the following diagram:

Start Start HCP Optimization A Include 20-40 mM imidazole in binding/wash buffers Start->A B HCP Level Acceptable? A->B C Success B->C Yes D Titrate imidazole concentration (e.g., 5-100 mM) B->D No E HCP Level Acceptable? D->E F Success E->F Yes G Test different metal ions (Ni²⁺, Co²⁺, Zn²⁺) E->G No H Re-optimize imidazole for new metal ion G->H I Success H->I

Key Technical Notes

  • Buffer Preparation: Always use highly pure imidazole, which gives essentially no absorbance at 280 nm, to avoid interfering with UV-based protein detection during chromatography [1].
  • Imidazole Removal: If the presence of imidazole in your final sample interferes with downstream applications, it can be removed using a desalting column or dialysis [1].
  • Comprehensive HCP Control: Remember that imidazole optimization is one part of a broader HCP control strategy, which should also include robust HCP testing (e.g., ELISA, mass spectrometry) throughout the development and manufacturing process to ensure final product safety [2] [3].

References

sodium imidazole competitive elution optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the fundamental principle behind competitive elution with imidazole? The Ni-NTA resin contains nickel ions chelated by nitrilotriacetic acid (NTA). The histidine residues in a polyhistidine tag (6xHis) coordinate with these nickel ions. Imidazole competes with the histidine tag for these binding sites on the nickel ion. By applying a buffer with a high imidazole concentration, imidazole molecules displace the tagged protein, causing it to elute [1].

  • Q2: Should I use a step-wise or gradient elution method? Both are valid, but they serve different purposes. A step-wise elution is faster and effective for initial purification or when the protein's binding characteristics are well-known. A linear gradient elution is better for method development and optimizing separation, as it provides a more precise view of the imidazole concentration at which your protein elutes, which is useful for troubleshooting weak binding or contamination [1].

  • Q3: My protein is insoluble. Can I still purify it? Yes. The Ni-NTA system supports purification under denaturing conditions using agents like guanidinium hydrochloride. A hybrid protocol is also an option, where the lysate is prepared under denaturing conditions to solubilize the protein, but the wash and elution are performed with native buffers to refold the protein on the column. Note that refolding is not guaranteed to work for all proteins [1].

Troubleshooting Common Issues

The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions

| Low Protein Yield | - Incomplete Elution: Imidazole concentration too low.

  • Partial Binding: Protein not fully binding to resin.
  • Protein Instability: Degradation during purification. | - Increase imidazole concentration in elution buffer (e.g., 250-500 mM).
  • Test binding conditions; ensure lysate imidazole is < 20 mM.
  • Perform purification at 4°C and add protease inhibitors. | | Impurities in Elution | - Insufficient Washing: Non-specific binding of host proteins.
  • Protein Aggregation/Precipitation. | - Introduce intermediate wash steps with low imidazole (e.g., 20-50 mM).
  • Centrifuge elution fraction to remove precipitate; consider using a mild detergent in washes. | | Protein Does Not Bind | - Tag Inaccessibility: Tag buried or cleaved.
  • Denatured Resin: Harsh conditions or metal ion stripping. | - Check protein sequence for tag integrity. Test different tag locations.
  • Regenerate resin with chelating agent (e.g., EDTA) and recharge with Ni²⁺. | | High Background Pressure | - Lysate Clogging: Particulates in clarified lysate.
  • Resin Clogging. | - Ensure lysate is properly clarified by centrifugation/filtration.
  • Clean or replace the pre-column filter; reverse-flush the column if possible. |

Experimental Protocol: Optimization Using an Imidazole Gradient

This protocol provides a methodology to determine the optimal imidazole concentration for eluting your target protein with high purity [1].

  • Lysate Preparation (Native Conditions)

    • Harvest cells from a culture and resuspend the pellet in Native Binding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
    • Add lysozyme (e.g., 1 mg/ml) and incubate on ice for 30 minutes.
    • Sonicate the suspension on ice using several short bursts.
    • Centrifuge the lysate at a high speed (e.g., 10,000-15,000 x g) for 15-30 minutes to pellet cellular debris. Collect the supernatant (clarified lysate).
  • Chromatography Setup

    • Pack a chromatography column with a settled volume of Ni-NTA Agarose Resin.
    • Equilibrate the column with at least 5 column volumes (CV) of Native Binding Buffer.
  • Sample Application & Washing

    • Load the clarified lysate onto the column. Collect the flow-through for analysis.
    • Wash the column with 10-15 CV of Native Binding Buffer to remove unbound proteins.
    • Perform an intermediate wash with 5-10 CV of a buffer containing a higher imidazole concentration (e.g., 50 mM) to remove weakly bound contaminants.
  • Gradient Elution

    • Set up a linear gradient from the intermediate wash buffer (e.g., 50 mM imidazole) to a high-imidazole elution buffer (e.g., 500 mM imidazole) over 10-20 CV.
    • Collect fractions throughout the gradient.
  • Analysis

    • Analyze the fractions by SDS-PAGE to identify which ones contain your target protein and assess purity.
    • Measure the protein concentration in positive fractions.
    • Based on the results, you can select the precise imidazole concentration range for a step-wise elution in future purifications.

Workflow Visualization

The diagram below illustrates the key stages of the imidazole competitive elution process.

G Lysate Load Clarified Lysate Wash Wash Step (Remove non-specific binding) Lysate->Wash Flow-through (discard) Elute Competitive Elution (Apply imidazole buffer) Wash->Elute Waste Analyze Analyze Fractions (SDS-PAGE, Concentration) Elute->Analyze Collected Elution Fractions

Data Visualization Best Practices

For the chromatograms generated from gradient elution, an effective color scheme is critical for interpretation and publication.

  • For Accessibility: Avoid red-green palettes. Use a diverging red/blue palette instead, which is readable for those with color vision deficiency [2].
  • For Print/Black and White: Use a monochromatic grayscale palette with high contrast between light and dark shades. You can also use a single-color monochromatic scheme (e.g., deep blue to white) for visual appeal [2].

References

determining optimal imidazole concentration His SpinTrap

Author: Smolecule Technical Support Team. Date: February 2026

Imidazole Concentration Guide

Imidazole Concentration in Binding/Wash Buffer Effect on Purity Effect on Yield Recommendation
5 mM Low purity; many contaminants bind [1] High yield [1] Avoid; results in impure eluates.
20 - 40 mM Good to high purity; prevents binding of most host proteins [1] Maintains good yield [1] Recommended starting range for optimization.
50 mM High purity; prevents binding of most contaminants [1] Maintains good yield [1] A strong option for many proteins.
100 mM Purity may improve marginally [1] Reduced yield [1] Use if purity is the absolute priority and yield loss is acceptable.
200 mM Not explicitly stated Significantly reduced yield [1] Avoid; strongly competes with the target protein for binding.

Step-by-Step Optimization Protocol

Here is a detailed methodology for a His SpinTrap optimization experiment, adapted from the technical documentation [1] [2].

Principle: Imidazole acts as a competitive agent. Including a low concentration in your sample and binding/wash buffers helps dislodge weakly bound host cell proteins with surface-exposed histidines, thereby increasing the purity of your final eluted target protein [1].

Buffers Needed:

  • Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, X mM imidazole, pH 7.4 (The concentration 'X' is varied as described below).
  • Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4.

Procedure:

  • Prepare Lysates: Express your histidine-tagged protein and prepare cell lysates using enzymatic (e.g., lysozyme) or mechanical (e.g., sonication) lysis methods. Clarify the lysate by centrifugation, though His SpinTrap can also handle unclarified lysates [2].
  • Set Up Test Conditions: Prepare four identical samples of your lysate. Adjust each to contain a different final concentration of imidazole in the sample and binding buffers—for example, 5 mM, 50 mM, 100 mM, and 200 mM [1].
  • Purification:
    • Equilibrate a separate His SpinTrap column for each condition with the corresponding binding buffer [2].
    • Apply the prepared sample to the column and centrifuge.
    • Wash with the corresponding binding buffer and centrifuge.
    • Elute the target protein twice with 200 µL of elution buffer (containing 500 mM imidazole) and collect the fractions [2].
  • Analysis: Analyze the elution fractions from each condition using SDS-PAGE to assess the purity and relative yield of your target protein [1].

Key Considerations for Troubleshooting

  • The Trade-off is Inevitable: The optimization process always involves a balance. Higher imidazole during binding improves purity but can decrease yield, as it may also compete your target protein off the resin [1].
  • Protein-Dependent Results: The "optimal" concentration is not universal. You must determine it empirically for each protein [1]. The table provides a starting point, but your specific protein may behave differently.
  • Start with 20-40 mM: For many proteins, a concentration between 20 and 40 mM imidazole in the binding and wash buffers offers the best compromise between high purity and good yield [1].
  • Use Pure Imidazole: Ensure you use high-purity imidazole, as lower grades can have UV absorbance that interferes with protein concentration measurements [1].

The following diagram illustrates the logical workflow and expected outcomes of the optimization process described above.

Start Start Optimization Test Test Imidazole Concentration Range Start->Test Analyze Analyze Eluates via SDS-PAGE Test->Analyze Low Low Purity (e.g., 5 mM) Analyze->Low Contaminants present High High Purity Low Yield (e.g., 100+ mM) Analyze->High Target protein weak Good Good Purity & Yield (e.g., 20-50 mM) Analyze->Good Acceptable balance AdjustUp Increase Imidazole in Binding/Wash Low->AdjustUp AdjustDown Decrease Imidazole in Binding/Wash High->AdjustDown Optimal Optimal Condition Found Good->Optimal AdjustUp->Test AdjustDown->Test

References

sodium imidazole anhydrous reaction conditions

Author: Smolecule Technical Support Team. Date: February 2026

Handling Imidazole in Anhydrous Reactions

The core principle for working with imidazole in anhydrous protocols is the meticulous exclusion of moisture. The following synthesis of 1,1'-Carbonyldiimidazole provides a clear example of the standard practices involved [1].

Example Protocol: Synthesis of 1,1'-Carbonyldiimidazole [1] This procedure outlines the reaction between imidazole and phosgene.

  • Objective: To prepare 1,1'-carbonyldiimidazole, a common reagent used in the synthesis of esters, peptides, and amides.
  • Reaction Conditions:
    • Solvent: Anhydrous tetrahydrofuran (THF).
    • Atmosphere: Inert, moisture-free (using calcium chloride tubes to protect the reaction from air).
    • Temperature: Reaction carried out at room temperature with cooling during reagent addition.
    • Molar Ratio: Phosgene to imidazole in a 1:4 ratio.
  • Critical Anhydrous Techniques:
    • Use of anhydrous solvents (benzene and THF), dried over sodium/benzophenone.
    • Equipment equipped with a sealed mechanical stirrer and calcium chloride drying tubes.
    • Suction filtration performed with exclusion of atmospheric moisture.
    • Evaporation of solvent under reduced pressure.

The workflow below illustrates the key steps and precautions in this synthesis.

Start Start Reaction Setup Solvent Dry Solvents (THF, Benzene) Start->Solvent Apparatus Set Up Apparatus with Drying Tube Solvent->Apparatus ReagentAdd Add Phosgene to Imidazole Solution Apparatus->ReagentAdd Workup Filter & Evaporate Exclude Moisture ReagentAdd->Workup Product Obtain Product 1,1'-Carbonyldiimidazole Workup->Product

Frequently Asked Questions

Based on the general properties of imidazole and standard anhydrous practices, here are some anticipated FAQs.

Question Answer & Guidance
Why is moisture exclusion critical? Imidazole is hygroscopic [2]. Water can hydrolyze reagents/products (e.g., 1,1'-carbonyldiimidazole hydrolyzes to CO₂ and imidazole) [1], leading to failed reactions.
How should anhydrous imidazole be stored? Store imidazole below +30°C [2]. For maximum anhydrity, store in a sealed container or desiccator over a strong desiccant like phosphorus pentoxide [1].
What are the hazards of imidazole? Imidazole is corrosive (causes severe skin burns and eye damage) and harmful if swallowed [3] [2].
My reaction involving imidazole isn't proceeding. What could be wrong? Moisture is the most common culprit. Check that all solvents and glassware are thoroughly dry. For extended reactions, ensure your drying tube is charged with fresh desiccant.

Essential Safety and Handling Information

  • Imidazole Hazards: Imidazole is classified as corrosive and carries GHS hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H360D (may damage the unborn child) [2]. Always consult the Safety Data Sheet (SDS) before use.
  • Incompatibilities: Imidazole is incompatible with strong acids and strong oxidizing agents [2].

Guidance for Further Research

The search results lacked specific data on "sodium imidazole." To build a more complete knowledge base, I suggest you:

  • Consult Specialized Databases: Search for "this compound" (CAS # 5587-42-8 [3]) in scientific databases like SciFinder or Reaxys for detailed physicochemical properties and published protocols.
  • Review Related SDS: Examine the Safety Data Sheet for this compound for precise handling, storage, and first-aid measures [3].
  • Broaden Literature Search: Look for synthetic procedures that use this compound as a base or reagent to infer its typical anhydrous reaction conditions.

References

Sodium Imidazole: Identified Hazards and Basic Information

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, the following hazard information and basic properties were found:

Property / Hazard Description
CAS Registry Number 5587-42-8 [1]
Molecular Formula C₃H₃N₂Na [1]
GHS Hazard Statements H302, H314, H360D [2]

| Hazard Description | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H360D: May harm an unborn child [2]. | | Recommended Precautions | P263, P270, P280, P301+P310, P305+P351+P338, P308+P313 [2] |

The precautionary statements recommend avoiding contact during pregnancy/breastfeeding (P270), not breathing dust (P280), and specific first-aid measures for ingestion (P301+P310) and contact with eyes (P305+P351+P338) [2].

Experimental Workflow for Safe Handling

The diagram below outlines a general workflow for handling hazardous chemicals like sodium imidazole, based on standard laboratory safety practices.

start Start Experiment step1 Consult SDS start->step1 step2 Don Appropriate PPE (Lab coat, gloves, eye protection) step1->step2 step3 Prepare in Fume Hood or Well-ventilated Area step2->step3 step4 Weigh and Handle with Care step3->step4 step5 Transfer to Sealed Container for Storage step4->step5 step6 Dispose of Waste According to Regulations step5->step6 end End Experiment step6->end

Frequently Asked Questions

  • What is the recommended storage condition for this compound? The search results do not provide specific storage guidelines for this compound. A complete Safety Data Sheet (SDS) should be consulted for this critical information, which typically includes requirements for temperature, humidity, and incompatible materials.

  • What should I do in case of a this compound spill? General procedures for corrosive solids (P280) should be followed. This includes wearing protective equipment, isolating the area, and using appropriate absorbent materials. The specific spill cleanup procedure should be detailed in the SDS.

  • Is this compound compatible with common laboratory solvents? No information on chemical compatibility was found in the search results. The SDS should be referenced for a list of incompatible substances and required storage conditions.

References

Troubleshooting Guide: Minimizing Target Protein Loss During Imidazole Wash

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the common issue of target protein loss when using imidazole in wash buffers during Immobilized Metal Affinity Chromatography (IMAC). The table below summarizes the main causes and initial solutions.

Root Cause Description Initial Recommended Action
Excessive Imidazole Concentration [1] Wash buffer imidazole concentration is too high, competitively eluting the target protein. Titrate imidazole in the wash buffer. Start with 5-40 mM; optimal concentration is protein-dependent [1].
Suboptimal Metal Ion Selection [1] [2] The metal ion on the resin has low affinity for your specific protein, leading to weak binding. Switch metal ions. Use Co2+ for higher purity and specificity, or Cu2+ for stronger binding, though with less specificity [1] [2].
Incorrect Binding Buffer pH [3] Non-optimal pH can reduce the binding capacity of the His-tag for the metal resin. Ensure binding/wash buffer is at a near-neutral pH (e.g., pH 7.2-8.0) for optimal His-tag interaction [2] [3].
Excessive Flow Rate [4] High flow rates during loading and washing do not allow sufficient contact time for the protein to bind to the resin. Reduce flow rate. For cOmplete His-Tag Resin, do not exceed 1 mL/min for a 1 mL column [4].
Protein Overload [5] The amount of target protein exceeds the binding capacity of the resin. Ensure you are not overloading the column. The binding capacity varies by resin (e.g., Ni-NTA Superflow can bind 1-80 mg protein per mL of resin [2]).

Detailed Protocols & Optimization Strategies

For each root cause, here are detailed methodologies to systematically optimize your purification and minimize loss.

Optimizing Imidazole Concentration

The key is to find a wash buffer imidazole concentration that removes weakly bound contaminants without displacing your target protein. This requires empirical determination.

Protocol: Determining Optimal Wash Buffer Imidazole with His SpinTrap/Small-Scale Tests [1]

  • Step 1: Prepare Samples and Buffers. Divide your clarified lysate into several equal aliquots. Prepare multiple binding/wash buffers that are identical except for their imidazole concentration (e.g., 5 mM, 20 mM, 40 mM, 60 mM). Use an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
  • Step 2: Run Parallel Small-Scale Purifications. Use a small volume of resin (e.g., in a spin column or microcentrifuge tube) for each sample. Bind the protein to the resin using the different binding buffers.
  • Step 3: Wash and Elute. Perform wash steps with the corresponding wash buffer. Collect the flow-through from the wash step. Finally, elute the protein and collect the elution fraction.
  • Step 4: Analyze by SDS-PAGE. Analyze the wash and elution fractions on an SDS-PAGE gel.
    • Low imidazole (e.g., 5 mM): You may see many contaminant proteins in the elution fraction, but the target protein yield is high.
    • High imidazole (e.g., 60 mM+): The elution fraction may be purer, but the target protein may appear in the wash fraction, indicating loss.
    • Optimal imidazole: The wash fraction is clean of target protein, which is concentrated in the elution fraction with high purity. For many proteins, this is in the 20-40 mM range [1].
Selecting the Metal Ion for Specificity

The choice of metal ion chelated by the resin significantly impacts binding strength and specificity.

Protocol: Screening Metal Ions for Enhanced Binding [1]

  • Step 1: Charge Columns. Obtain uncharged IMAC resin (e.g., IMAC Sepharose 6 Fast Flow) and pack it into several small columns. Charge each column with a different metal ion solution (e.g., Ni2+, Co2+, Cu2+, Zn2+).
  • Step 2: Equilibrate and Bind. Equilibrate all columns with the same binding buffer (e.g., with 5-10 mM imidazole). Apply the same volume of clarified lysate to each column.
  • Step 3: Monitor Leakage. Collect the flow-through and wash fractions. Analyze these fractions by SDS-PAGE. A column where the target protein appears in the flow-through or wash indicates the binding is too weak under those conditions.
  • Step 4: Evaluate. Ni2+ offers high binding capacity but can have more non-specific binding. Co2+ (as in TALON resin) often provides higher specificity and purity, as it may reduce the binding of contaminants [1] [2].
Comprehensive Purification Workflow Diagram

The following diagram summarizes the key decision points in an IMAC purification workflow to minimize target protein loss.

Start Start His-Tag Protein Purification Bind Bind Protein to IMAC Resin (Buffer: Near-neutral pH, No/Low Imidazole) Start->Bind Wash Wash to Remove Impurities Bind->Wash Elute Elute Target Protein Wash->Elute CheckPurity Check Purity & Yield via SDS-PAGE Elute->CheckPurity LossInWash Target protein detected in wash fraction? CheckPurity->LossInWash Low Purity LowYield Low yield in elution fraction? CheckPurity->LowYield Low Yield LossInWash->LowYield No Opt1 Optimize Wash Buffer LossInWash->Opt1 Yes Opt2 Optimize Binding & Resin LowYield->Opt2 Yes End Successful Purification LowYield->End No A1 • Titrate imidazole concentration • Start low (5-20 mM), increase gradually Opt1->A1 A2 • Include mild detergent or 100-500 mM NaCl Opt1->A2 Opt1->End B1 • Ensure correct buffer pH • Reduce flow rate during binding/wash Opt2->B1 B2 • Switch metal ion (e.g., Ni2+ to Co2+) • Confirm resin is not overloaded Opt2->B2 Opt2->End

Frequently Asked Questions (FAQs)

Q1: Why would I ever add imidazole to the binding or wash buffer if it competes with my protein? A: Low concentrations of imidazole (e.g., 10-40 mM) in the binding and wash buffers are a key strategy to increase purity. They work by competitively eluting host cell proteins that have weak, non-specific interactions with the resin, but should not disrupt the stronger multivalent interaction of a properly folded His-tag with the metal ion [1] [2].

Q2: My target protein is still being lost in the wash even with no imidazole. What could be wrong? A: If loss occurs with no imidazole, the issue is likely related to weak binding of your specific protein. Consider:

  • Metal Ion: Your protein may bind weakly to Ni2+. Test Co2+ or Cu2+ resins [1] [2].
  • Tag Accessibility: The His-tag might be buried or inaccessible due to protein folding. Consider testing a tag on the opposite terminus.
  • Buffer Conditions: The pH may be incorrect, or the presence of chelators (like EDTA) in your lysis buffer might be stripping metal ions from the resin [2]. Ensure your binding buffer is near-neutral and free of strong chelators.

Q3: How does reducing the flow rate help prevent protein loss? A: Binding between the His-tag and the immobilized metal ion is not instantaneous. If the flow rate is too high, the protein solution passes through the column before the target protein has sufficient contact time to bind to the resin, leading to loss in the flow-through [4].

References

Understanding Imidazole in Affinity Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

#1 What is the primary function of imidazole in IMAC? Imidazole is a key competitive agent in Immobilized Metal Ion Affinity Chromatography (IMAC) for purifying polyhistidine-tagged recombinant proteins [1] [2]. Its core functions are:

  • Competitive Elution: High concentrations (typically 100-500 mM) compete with the histidine tag for binding sites on the immobilized metal ion, displacing the target protein [2].
  • Reduction of Non-specific Binding: Low concentrations (5-50 mM) in binding and wash buffers occupy weak binding sites on the resin, helping to wash away untagged proteins or contaminants with lower affinity before elution [1].

#2 How does the choice of chelating ligand (NTA vs. IDA) affect my IMAC purification? The chelating ligand that immobilizes the metal ion to the resin is a critical choice, impacting purity, yield, and robustness. The table below summarizes the key differences.

Feature NTA (Nitrilotriacetic Acid) IDA (Iminodiacetic Acid)
Coordination Sites 4 (Tetradentate) [3] 3 (Tridentate) [3]
Metal Ion Stability Higher; lower metal ion leaching [3] Lower; higher metal ion leaching [3]
Typical Protein Purity Generally higher [3] Generally lower, more non-specific binding [3]
Binding Capacity Lower protein yield for some targets [3] Higher metal loading can give higher yields for some proteins [3]
Elution Imidazole Requires higher concentration [3] Requires lower concentration [3]
Resin Cost Typically more expensive [3] Generally less expensive [3]

#3 Which metal ion should I use for my His-tagged protein? While Ni²⁺ is most common, other ions offer different affinity/specificity trade-offs [1] [2]. The optimal choice depends on your goal of maximizing yield or purity.

Metal Ion Affinity & Specificity Profile Key Characteristics & Recommendations
Ni²⁺ (Nickel) Balanced affinity and specificity [3] Most common general-purpose choice. Good yield but can bind more host cell contaminants [1].
Co²⁺ (Cobalt) Higher specificity, lower affinity [3] Recommended for higher purity. Reduces non-specific binding, useful for challenging purifications [1].
Cu²⁺ (Copper) Very high affinity [1] Can be used for difficult-to-bind proteins or untagged proteins, but may be too strong for standard elution [1].
Zn²⁺ (Zinc) Weaker affinity [1] Useful for selective elution or when a gentler interaction is required [1].

Optimizing Your IMAC Protocol

Optimization Workflow The following chart outlines a systematic approach to optimizing your IMAC purification protocol.

Start Start IMAC Optimization P1 Establish Baseline Start->P1 D1 Purity acceptable? P1->D1 P2 Optimize Binding/Wash P2->D1 P3 Optimize Elution D2 Yield acceptable? P3->D2 P4 Consider Advanced Parameters P4->D1 End Evaluate Purity & Yield D1->P2 No D1->P4 Still No D1->D2 Yes D2->P3 No D2->End Yes

Detailed Optimization Steps

  • Establish a Baseline Begin with standard conditions: a Ni²⁺-NTA system, a binding/wash buffer with 20-40 mM imidazole, and an elution buffer with 250 mM imidazole [1]. Use this initial run to assess the starting levels of purity and yield.

  • Optimize Binding and Wash (Addresses Purity) If purity is low due to contaminants, increase the imidazole concentration in your binding and wash buffers. A step-wise increase to 50-100 mM can suppress non-specific binding without significantly displacing your strongly-bound target protein [1].

    • Troubleshooting Tip: If increasing imidazole in the wash drastically reduces your yield, your target protein's binding may be too weak. Consider switching to a Co²⁺ resin for its higher specificity [1] [3].
  • Optimize Elution (Addresses Yield) If yield is low, use a gentler or more complete elution strategy. A continuous or step gradient of imidazole (e.g., up to 500 mM) can help find the optimal concentration for eluting your specific protein [1] [2]. Ensure the elution buffer volume and contact time are sufficient.

  • Consider Advanced Parameters If purity or yield remains unsatisfactory, consider changing fundamental parameters:

    • Switch Metal Ions: Move from Ni²⁺ to Co²⁺ for higher purity [1] [3].
    • Switch Chelating Ligands: Move from IDA to NTA for lower metal leaching and higher purity [3].
    • Address Buffer Contaminants: Be aware that reducing agents like DTT can reduce metal ions and degrade resin performance. NTA resins are generally more tolerant of DTT than IDA resins [3]. Chelators like EDTA will strip metal ions from the resin and must be avoided [3].

Troubleshooting Common Problems

Problem: Low Purity of Eluted Protein

  • Potential Cause 1: Incomplete washing of weakly bound contaminants.
  • Solution: Increase the imidazole concentration in the wash buffer in 10-20 mM increments [1].
  • Potential Cause 2: The target protein is being degraded or co-eluting with host cell proteins that have surface histidines.
  • Solution: Use a higher-specificity resin like Co²⁺-NTA [1] [3]. Ensure protease inhibitors are present in all buffers.

Problem: Low Yield of Target Protein

  • Potential Cause 1: Imidazole concentration during binding or washing is too high, competitively displacing the target protein.
  • Solution: Lower or remove imidazole from the binding buffer [1].
  • Potential Cause 2: The affinity of the tag for the resin is too low.
  • Solution: Use a resin with higher affinity, such as Ni²⁺-NTA or Cu²⁺-IDA. Also, ensure the His-tag is accessible and not sterically hindered [2] [3].

Problem: Excessive Metal Ion Leaching

  • Potential Cause: The chelating ligand (especially IDA) has lower metal ion stability.
  • Solution: Switch to an NTA-based resin, which coordinates metal ions more tightly and leaches less [3]. Avoid low pH buffers and chelating agents.

Experimental Protocol: Determining Optimal Imidazole Concentration

This protocol uses a spin column format for rapid screening [1].

1. Principle To find the ideal imidazole concentration for binding/wash that maximizes both purity and yield by testing a series of buffers.

2. Reagents & Equipment

  • Clarified cell lysate containing your His-tagged protein.
  • His SpinTrap columns or similar small-scale purification resin.
  • Binding Buffers with varying imidazole concentrations (e.g., 5, 20, 50, 100 mM) at a constant pH (e.g., 7.5-8.0).
  • Wash Buffer (same as binding buffer).
  • Elution Buffer (e.g., with 500 mM imidazole).
  • Microcentrifuge and SDS-PAGE equipment.

3. Procedure

  • Step 1: Equilibrate multiple spin columns with the different binding buffers.
  • Step 2: Apply the same volume of lysate to each column and incubate.
  • Step 3: Centrifuge and collect the flow-through.
  • Step 4: Wash each column with the corresponding wash buffer, then centrifuge.
  • Step 5: Elute all columns with the same high-imidazole elution buffer.
  • Step 6: Analyze the elution fractions from each column via SDS-PAGE.

4. Expected Outcome You will observe a trade-off:

  • Low [Imidazole] (e.g., 5 mM): High yield but lower purity (many contaminant bands).
  • High [Imidazole] (e.g., 100 mM): High purity but potentially low yield (target protein fails to bind).
  • Optimal [Imidazole] (e.g., 20-50 mM): A balance of good yield and high purity [1].

References

sodium imidazole potassium imidazolate comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Role as Precursors

Sodium imidazole and potassium imidazolate are primarily used as reactants or structural components in scientific research, rather than as end-products for direct comparison. Their key role is serving as precursors for synthesizing more complex compounds, particularly zeolitic imidazolate frameworks (ZIFs) [1] [2].

The table below summarizes their basic chemical information and primary research applications:

Feature This compound Potassium Imidazolate
Chemical Formula C₃H₃N₂Na [3] Information not available in search results
Common Role in Research Reactant for synthesizing novel bimetallic imidazolates (e.g., NaMnIm₃, NaMgIm₃) [1] Reactant for synthesizing bimetallic imidazolates (e.g., KMnIm₃) and doping ZIF-8 [1] [4]
Application Example Formation of materials with colossal negative thermal expansion (NTE) [1] Creating catalysts for biodiesel production (e.g., KNa/ZIF-8) [4]

Synthesis and Experimental Protocols

Sodium and potassium imidazolate are typically synthesized and reacted under inert conditions. A common method of use, as detailed in research, involves mechanochemical synthesis [1].

Detailed Experimental Workflow

The following diagram outlines the key steps involved in creating bimetallic imidazolates using sodium or potassium imidazolate as a starting material:

G start Start: Preparation of Reactants step1 Load reactants: • Metal borohydride (e.g., Mg(BH₄)₂) • Alkali imidazolate (AIm, A=Na/K) • Stainless steel balls start->step1 step2 Planetary Ball Milling • 550 rpm • 10 min milling, 5 min rest • Repeat 12 times step1->step2 step3 Characterization • Synchrotron Radiation Powder Diffraction (SR-XRPD) • High-temperature (HT) analysis step2->step3 result Output: Novel Bimetallic Imidazolate (e.g., AMnIm₃) step3->result

Key Materials and Methods [1]:

  • Reactants: Anhydrous metal borohydride (e.g., Mg(BH₄)₂ or Mn(BH₄)₂) and alkali imidazolate (NaIm or KIm).
  • Equipment: Planetary ball mill, stainless steel vial (25 mL) and balls (5 mm diameter).
  • Reaction Conditions: Conducted under inert atmosphere; balls-to-sample mass ratio of 25:1.
  • Characterization: Structural analysis performed using synchrotron radiation X-ray powder diffraction (SR-XRPD).

Comparative Properties in Resulting Materials

While data for the standalone compounds is limited, their properties can be inferred from the materials they help create. Research shows that bimetallic imidazolates formed with sodium and potassium can yield isostructural frameworks with distinct thermal behaviors [1].

The table below compares the properties of materials derived from sodium and potassium imidazolate precursors:

Comparative Aspect Sodium-Based Material Potassium-Based Material
Crystal Structure Forms NaMnIm₃; solved using synchrotron radiation powder diffraction [1] Forms KMnIm₃; solved using synchrotron radiation powder diffraction [1]
Thermal Expansion Exhibits an abrupt change from colossal negative to moderate positive thermal expansion [1] Information not available in search results
Coordination Geometry Both Na and Mn cations exhibit distorted octahedral coordination [1] K and Mn cations exhibit distorted octahedral coordination [1]
Application Potential Targeted design of zero thermal expansion materials due to coherent intergrowth of phases [1] Information not available in search results

Interpretation and Research Implications

  • Reactivity and Structural Role: Both sodium and potassium imidazolate can act as bridging ligands in the formation of complex, porous frameworks. The resulting structures (AMnIm₃) are isostructural, indicating the alkali metal cation can be swapped while maintaining the overall framework topology [1].
  • Influence on Material Properties: The choice of alkali metal can significantly impact the physical properties of the final material. The observed colossal negative thermal expansion in sodium-based bimetallic imidazolates is a remarkable and potentially exploitable property not mentioned for the potassium analogues in the available research [1].
  • Distinct Application Pathways: The research points toward different application niches. This compound derivatives show promise in advanced materials science for controlling thermal expansion [1], while potassium-doped ZIF-8 has been explored in sustainable energy applications like biodiesel production [4].

References

sodium imidazole coordination strength metal ions

Author: Smolecule Technical Support Team. Date: February 2026

Imidazole-Metal Ion Coordination Overview

Metal Ion Observed Coordination Geometry & Binding Mode Key Evidence & Experimental Data
Zn²⁺ Tetrahedral (N4); binds via two imidazole N atoms [1] Single-crystal X-ray diffraction: Zn-N bond lengths of 2.005(2) Å and 1.978(2) Å [1].
Co²⁺ Distorted Tetrahedral (N4); binds via two imidazole N atoms [1] X-ray diffraction: Co-N bond lengths of 1.981(3) Å and 1.992(3) Å. Visible absorption maxima at 532 nm and 550 nm [1].
Ni²⁺ Distorted Tetrahedral (N4); binds via two imidazole N atoms [1] X-ray diffraction: Shorter Ni-N bonds (1.962(2) Å and 1.981(2) Å). Visible absorption maxima at 448 nm and 690 nm [1].
Cu²⁺ Distorted Square Planar; binds via one imidazole N and one sulfonamide N [1] X-ray diffraction: Short Cu-N bonds (1.956(3) Å and 1.908(3) Å). Visible absorption maximum at 510 nm [1].
Cd²⁺ Five-coordinate (in enzyme active site); binds via imidazole inhibitor [2] Perturbed Angular Correlation (PAC) spectroscopy suggests a five-coordinated complex in human carbonic anhydrase [2].

This coordination chemistry is leveraged in several key experimental protocols.

Key Experimental Protocols

Immobilized Metal Ion Affinity Chromatography (IMAC)

IMAC is a primary application that utilizes the coordination between imidazole and immobilized metal ions to purify proteins [3].

  • Purpose: To separate and purify recombinant proteins with an engineered histidine (imidazole-containing) tag.
  • Workflow: A resin is charged with a metal ion like Ni²⁺, Co²⁺, or Cu²⁺. The protein sample is applied with imidazole in the buffer, where low concentrations (~20-50 mM) of imidazole compete weakly, helping to remove impurities without eluting the target. The target protein is then eluted with a high concentration of imidazole (150-500 mM), which competitively displaces the histidine tag from the metal ion [3].
  • Metal Ion Choice: Ni²⁺ offers high binding capacity, Co²⁺ can provide higher selectivity and purity, and Cu²⁺ gives very strong binding, which can be useful for specific tags [3].

The experimental workflow for this process can be visualized as follows:

Start Start Protein Purification Charge Charge IMAC Column with Metal Ion (e.g., Ni²⁺, Co²⁺) Start->Charge Apply Apply Sample with Low [Imidazole] Charge->Apply Wash Wash with Low [Imidazole] Apply->Wash Elute Elute Target Protein with High [Imidazole] Wash->Elute End Purified Protein Elute->End

Synthesis and Stabilization of Metal Nanoparticles

Imidazole derivatives can stabilize metal nanoparticles (NPs) for catalysis and sensing [4].

  • Purpose: To synthesize and prevent the aggregation of Pd, Pt, Au, and Ag NPs using alkyl imidazoles as capping ligands.
  • Workflow: Metal precursors are reduced in the presence of N-alkyl imidazole ligands. The basic nitrogen of the imidazole ring coordinates to the metal nanoparticle surface. Ligands with longer alkyl chains provide better steric stabilization [4].
  • Key Finding: The strength of the imidazole-NP interaction is intermediate, making it suitable for applications like catalysis where the surface must be accessible to substrates [4].
Characterization of Coordination Complexes

To definitively characterize imidazole-metal complexes, several techniques are employed [1].

  • Single-Crystal X-ray Diffraction (XRD): The definitive method for determining the binding mode, coordination geometry, and bond lengths/angles [1].
  • UV-Vis Absorption Spectroscopy: Used to study the electronic environment of the metal center. Changes in absorption maxima and the appearance of new bands upon complex formation provide evidence of coordination [1].
  • Fluorescence Spectroscopy: For certain metal complexes like those with Zn²⁺, coordination can cause a significant increase or shift in fluorescence, which is useful for sensing applications [1].

Key Takeaways for Researchers

  • Relative Affinity: While a direct strength ranking is complex, structural data suggests that within a similar tetrahedral geometry, the shorter M-N bonds for Ni²⁺ and Cu²⁺ indicate particularly strong interactions [1].
  • A Versatile Ligand: The imidazole group is a privileged scaffold in medicinal and bioinorganic chemistry due to its ability to coordinate a wide range of physiologically relevant metal ions.
  • Context-Dependent Behavior: The exact coordination strength and mode can be influenced by the broader chemical environment, such as other ligands on the metal or the protein scaffold in enzymatic active sites [2].

References

sodium imidazole binding affinity his-tag comparison

Author: Smolecule Technical Support Team. Date: February 2026

The Binding Principle of His-Tag Purification

The purification of His-tagged proteins relies on Immobilized Metal Affinity Chromatography (IMAC). The core interaction is between the imidazole ring in the histidine residues of the tag and a divalent metal ion (like Ni²⁺ or Co²⁺) immobilized on a resin [1] [2]. Imidazole is used in the lab to competitively elute the protein by mimicking this interaction [3].

Comparison of IMAC Components

The binding strength in IMAC is influenced by the choice of metal ion and chelating ligand. The following table compares these key components. Please note that the dissociation constant (K_D) for the His-tag itself is generally around 10 µM [1].

Component Option Binding Characteristics Typical Use Case
Metal Ion [3] Nickel (Ni²⁺) Moderate affinity & specificity; good balance for general purification Most common; good yield
Cobalt (Co²⁺) Higher specificity, lower capacity; reduces non-specific binding When higher purity is required
Copper (Cu²⁺) Very high affinity, lowest specificity; can bind non-tagged proteins Plate coating for assays, not recommended for purification
Chelating Ligand [1] Nitrilotriacetic Acid (NTA) 4 coordination sites; moderate/strong binding Standard choice; good stability and capacity
Iminodiacetic Acid (IDA) 3 coordination sites; weaker binding Less common
INDIGO (Cube Biotech) 5 coordination sites; very strong binding Superior for challenging conditions (e.g., with reducing agents)

Experimental Protocol for His-Tag Purification

A standard protocol for purifying a His-tagged protein using Ni-NTA resin and imidazole elution involves these key steps [1] [3]:

  • Binding: Load the clarified cell lysate containing the His-tagged protein onto the IMAC column equilibrated with a binding buffer (e.g., 20-50 mM phosphate buffer, 150-500 mM NaCl, pH 7.5-8.0).
  • Washing: Remove weakly bound contaminants by washing the resin with the binding buffer supplemented with a low concentration of imidazole (5-80 mM). This displaces non-specifically bound proteins without eluting the target.
  • Elution: Release the purified His-tagged protein using an elution buffer containing a high concentration of imidazole (150-500 mM).

The following diagram illustrates this workflow and the competitive binding of imidazole:

IMAC_Workflow His-Tag Protein Purification Workflow cluster_legend Key Binding Interaction start Load Lysate bind Binding to Resin start->bind  His-tagged and contaminant proteins wash Wash with Low Imidazole bind->wash  Contaminants displaced by low [imidazole] elute Elution with High Imidazole wash->elute  His-tagged protein displaced by high [imidazole] end Pure Protein elute->end resin Ni-NTA Resin his_tag His-Tagged Protein resin->his_tag  Binds Strongly imid Free Imidazole resin->imid  Competes for Binding

Key Factors Influencing Binding and Purification

  • Tag Length and Placement: While a His6-tag is standard, longer tags (e.g., His8, His10) provide higher binding affinity [1] [2]. The tag can be placed at either the N or C-terminus, and the optimal choice is often protein-dependent [1].
  • Imidazole as a Solubility Aid: Beyond its role in elution, imidazole can enhance the solubility and stability of purified His-tagged proteins, helping to prevent precipitation upon storage [4].
  • Influence of Buffer Conditions: The binding is optimal at neutral to slightly basic pH (pH 7.5-8.0). While high salt concentrations and denaturants like urea are compatible, chelating agents (EDTA) and strong reducing agents (DTT) can strip the metal ions from the resin and should be avoided or used with specially designed resins [3].

References

sodium imidazole vs pyridine derivatives basicity

Author: Smolecule Technical Support Team. Date: February 2026

Basicity of Core Structures

The table below summarizes the key basicity data for imidazole and pyridine, which are the foundational structures for the derivatives you are interested in.

Compound pKa of Conjugate Acid Basicity Characteristic & Rationale
Imidazole 7.1 [1] / ~7.0 [2] Stronger base than pyridine. Its conjugate acid charge is stabilized by amidine-like resonance, allowing delocalization across both nitrogen atoms [1].
Pyridine 5.2 [1] Weaker base. The nitrogen lone pair is in an sp² hybridized orbital and is part of the aromatic sextet, making it less available for protonation [2] [1].

Experimental Protocols for Basicity Measurement

The provided search results focus on the biological applications of these heterocycles rather than detailed experimental protocols for measuring basicity. However, the principle behind determining the values in the table above is the measurement of the pKa of the conjugate acid.

  • General Principle: The basicity of a compound (B) is quantified by the acid dissociation constant (pKa) of its conjugate acid (BH⁺). A higher pKa value for BH⁺ indicates a stronger base B. The relationship is defined by the equilibrium: BH⁺ ⇌ B + H⁺ [2] [1].
  • Common Methodologies: Standard laboratory methods for determining pKa include:
    • Potentiometric Titration: Measuring the pH of a solution while adding acid or base.
    • Spectrophotometric Methods: Monitoring changes in UV-Vis absorbance at different pH levels.

Structural Basis for Basicity

The significant difference in basicity between imidazole and pyridine can be understood from their molecular structures, as illustrated below.

G Title Structural Basis of Imidazole and Pyridine Basicity Node1 Imidazole Node2 Conjugate Acid (Imidazolium Cation) Node1->Node2 Protonation pKaH ~7.1 Sub1        Key Feature:Amidine-like resonance delocalizes the positive charge.Result:Charge is stabilized across two nitrogen atoms, making it a stronger base.     Node2->Sub1 Node3 Pyridine Node4 Conjugate Acid (Pyridinium Cation) Node3->Node4 Protonation pKaH ~5.2 Sub2        Key Feature:Nitrogen lone pair is in an sp² orbital, part of the aromatic system.Result:Lone pair is less available, and the positive charge is localized, making it a weaker base.     Node4->Sub2

Alternative Search Strategies

To find more specific data, you could try:

  • Refining the chemical term: Searching for the basicity of imidazolide anion (the deprotonated form of imidazole) compared to pyridine.
  • Consulting specialized resources: Searching in dedicated chemical databases like Reaxys or SciFinder for precise pKa values of specific pyridine derivatives and sodium imidazole.
  • Reviewing foundational texts: Referencing standard organic chemistry or medicinal chemistry textbooks that discuss heterocyclic compound properties.

References

sodium imidazole alternative bases organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Imidazole as an Organic Base: A Profile

Imidazole is a privileged heterocycle in medicinal chemistry and drug development, valued for its versatile physicochemical properties [1] [2].

Table: Key Properties of Imidazole

Property Description Relevance in Synthesis
pKa (Conjugate Acid) ~7.1 [1] Stronger base than pyridine (pKaH ~5.2); effective base in neutral conditions.
Basicity Explanation Resonance-stabilized conjugate acid (amidine-like) allows both nitrogens to accommodate charge [1]. Provides high base strength for a heteroaromatic compound.
Amphoterism Can act as both a weak acid (pKa ~14.5) and a base [3]. Useful in various chemical environments; can be deprotonated by stronger bases.
Solubility Highly soluble in water and other polar solvents [1] [3]. Facilitates use in aqueous or biphasic reaction systems.

A key concept for understanding base strength in this family is the Basicity Trend: 2-Imidazoline > Imidazole. This is a well-established principle, though direct sodium salt comparisons are lacking [4].

  • Reason for Higher Basicity: In imidazole, the lone pair on the "pyrrole-like" nitrogen is part of the aromatic sextet. Protonating the other nitrogen reduces this aromatic stabilization. In non-aromatic 2-imidazoline, this lone pair is localized and readily available to stabilize the conjugate acid, making it a stronger base (predicted pKaH of ~10.17 for imidazoline vs. ~7.1 for imidazole) [4].

The following diagram illustrates this logical relationship and the underlying reason.

G Start Comparing Basicity of Imidazole vs. 2-Imidazoline Q1 Is the lone pair on the 'pyrrole-type' nitrogen part of an aromatic system? Start->Q1 A1 Yes (Imidazole) Q1->A1 A2 No (2-Imidazoline) Q1->A2 R1 Lone pair is delocalized across the aromatic ring A1->R1 R2 Lone pair is localized on the nitrogen A2->R2 Outcome1 Lower Basicity Conjugate acid stabilization reduces aromaticity. (pKaH ≈ 7.1) R1->Outcome1 Outcome2 Higher Basicity Lone pair readily stabilizes the conjugate acid. (pKaH ≈ 10.2) R2->Outcome2

Modern Synthetic Methodologies

While sodium imidazole can be used as a base, modern synthesis often focuses on creating complex imidazole scaffolds using catalytic methods. Here are two advanced protocols from recent literature.

Protocol 1: Synthesis of Substituted Imidazoles via Nano-Zirconia Catalysis [5]

This method is an eco-friendly, high-efficiency approach for synthesizing substituted imidazoles under solvent-free conditions.

  • Typical Procedure:
    • Reaction: A mixture of an aldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and a 1,2-diketone (1.0 mmol) is heated at 110°C in the presence of nano-ZrO₂ catalyst (15 mol%).
    • Work-up: The reaction mixture is cooled, and ethanol is added. The catalyst is recovered by filtration, washed with ethanol, and activated for reuse.
    • Isolation: The filtrate is concentrated, and the crude product is purified by recrystallization from ethanol.
  • Key Data: The nano-catalyst provided excellent yield (88%) and was reusable for multiple cycles without significant loss of activity, making it a sustainable choice [5].

Protocol 2: Synthesis of Imidazoles from N-Propargylamines [6]

This method uses N-propargylamines as versatile building blocks, offering advantages like high atom economy and regioselectivity.

  • Typical Procedure (Pd-Catalyzed Coupling):
    • Reaction: An N-propargyl-benzamidine (1.0 equiv), an aryl halide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and K₂CO₃ (2.0 equiv) are combined in anhydrous DMF.
    • Reaction Conditions: The mixture is stirred at 80-100°C under an inert atmosphere until completion (monitored by TLC).
    • Work-up: The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
    • Isolation: The crude product is purified by column chromatography on silica gel.
  • Key Data: This method tolerates various functional groups (e.g., chloro, methoxy, ester), though substrates with electron-withdrawing groups on the aryl halide often give higher yields [6].

Key Considerations for Base Selection

When choosing a base for a specific application, consider these factors:

  • Basicity and Nucleophilicity: Assess whether the primary requirement is deprotonation or if competing nucleophilic side reactions are a concern.
  • Solubility: The reaction solvent will dictate the most suitable base. Imidazole's high water solubility is advantageous for reactions in aqueous or polar media [1].
  • Steric Hindrance: Sterically hindered bases are less nucleophilic and can be more selective for deprotonation.
  • By-Product Management: Consider the ease of removing the conjugate acid of the base during work-up.

References

sodium imidazole vs triazoles biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activity at a Glance

The table below summarizes key biological activities and findings for imidazole and triazole derivatives based on recent experimental research.

Biological Activity Imidazole Derivatives (Key Findings) Triazole Derivatives (Key Findings)

| Anti-inflammatory & Analgesic | Compound 2g: 89% analgesic activity [1]. Compounds 2a, 2b: 100% anti-inflammatory activity (comparable to Diclofenac) [1]. Target: COX-2 enzyme [1]. | General activity is reported [2]. (Specific quantitative data for 1,2,4-triazoles in the searched literature is less direct than for the imidazole study). | | Anticancer | Clotrimazole & Ketoconazole: Inhibit proliferation, induce G1 arrest, suppress invasion in breast cancer cells [3]. Imidazole-1,2,3-triazole hybrids: Active against Caco-2, HCT-116, HeLa, MCF-7 cell lines [4]. | 1,2,4-Triazole derivatives: e.g., Compound T7 (IC₅₀ = 3.25 μM) against HCT116 colon cancer cells [2]. | | Antifungal | Clotrimazole, Ketoconazole: Broadly used as antifungals [5]. | Fluconazole, Itraconazole: Broadly used as antifungals; often with improved safety profile over imidazoles [3]. | | Antimicrobial | Demonstrated activity against various bacterial strains [6]. | 1,2,4-Triazole-Pentadecyl derivatives: e.g., Compound T5 (MIC = 12.3-24.7 μM) against bacterial and fungal strains [2]. | | Antioxidant | General activity is reported [6]. | 1,2,4-Triazole derivatives: e.g., Compounds T2, T3 (IC₅₀ ~34.8 μg/mL), comparable to ascorbic acid [2]. | | Anti-Urease | Information not located in search results. | 1,2,4-Triazole derivatives: e.g., Compound T3 (IC₅₀ = 54.01 μg/mL), comparable to thiourea standard [2]. | | Key Structural Feature | More basic (pKa of conjugate acid ~7) [5]. Can bind to heme iron via N3 atom in CYP enzymes [3]. | Less basic. Can bind to heme iron via N4 atom in CYP enzymes; often associated with higher target specificity [3]. |

Detailed Experimental Insights

For researchers, the methodology behind the data is critical. Here are details from key studies cited above.

Anti-inflammatory & Analgesic Evaluation of Imidazoles

  • In-Vivo Models:
    • Analgesic Activity: Assessed using the hot plate method in rats. The latency time for a pain response (licking paws or jumping) is measured after exposure to a heated surface [1].
    • Anti-inflammatory Activity: Evaluated using the carrageenan-induced rat paw edema model. Edema (swelling) is induced by injecting carrageenan, and the percentage inhibition of edema by the test compound is calculated compared to a control group [1].
  • In-Silico Studies:
    • Molecular Docking: Performed against the Cyclooxygenase-2 (COX-2) enzyme (PDB ID not specified in source). Compounds were prepared using Schrödinger software with the OPLS4 force field. Binding affinity (in kcal/mol) and specific interactions (e.g., hydrogen bonds with residues like GLN-242 and ARG-343) were analyzed [1].
    • Molecular Dynamics (MD): Simulations were conducted to confirm the stability of the ligand-protein complex (e.g., for compound 2g) over time [1].

Anticancer Evaluation of Imidazole-Triazole Hybrids

  • In-Vitro Cytotoxicity (MTT Assay): The synthesized hybrids were screened against human cancer cell lines (Caco-2, HCT-116, HeLa, MCF-7). Cells are treated with the compounds, and MTT is added. Metabolically active cells reduce MTT to purple formazan; the intensity of color, measured spectrophotometrically, correlates with cell viability. Results are expressed as IC₅₀ values [4].
  • In-Silico Docking: The potent compound 4k was docked into the active site of Glycogen Synthase Kinase-3β (GSK-3β), a target for cancer therapy, to propose a potential mechanism of action [4].

Comparative Anticancer Profiling of Azole Drugs

  • Cell Proliferation (MTT Assay): MCF-7 and MDA-MB-231 breast cancer cells were treated with various concentrations of imidazole (Clotrimazole, Ketoconazole) and triazole (Fluconazole, Itraconazole) drugs for 72 hours [3].
  • Cell Cycle Analysis: Treated cells were fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (e.g., G1 arrest) [3].
  • Invasion Assay: The invasive potential of cells was tested using a Transwell chamber coated with Matrigel. Cells that invade through the Matrigel and membrane are stained and counted [3].
  • Gelatin Zymography: This technique was used to assess the activity of matrix metalloproteinases (MMPs), like MMP-9, in the conditioned media of treated cells [3].

Antimicrobial & Other Activities of 1,2,4-Triazoles

  • Antimicrobial Testing: Conducted by the tube dilution method against Gram-positive (B. subtilis), Gram-negative (P. aeruginosa, E. coli) bacteria, and fungal strains (C. albicans, A. niger). Minimum Inhibitory Concentration (MIC) values were reported [2].
  • Antioxidant Activity (DPPH Assay): The free radical scavenging ability of the compounds was measured against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with results reported as IC₅₀ values [2].
  • Anti-Urease Activity (Indophenol Method): The inhibition of the urease enzyme was determined by measuring the ammonia produced using the indophenol method, with IC₅₀ values calculated [2].

Mechanisms and Pathways

The biological activities of imidazoles and triazoles are often linked to their interaction with specific enzymes, particularly the Cytochrome P450 (CYP) family.

G AzoleDrug Azole Antifungal Drug CYP51 Lanosterol 14-α-demethylase (CYP51) AzoleDrug->CYP51 Inhibits MechanismImid Binds heme iron via N3 of imidazole ring AzoleDrug->MechanismImid e.g., Clotrimazole MechanisTriaz Binds heme iron via N4 of triazole ring AzoleDrug->MechanisTriaz e.g., Fluconazole Ergosterol Ergosterol Depletion CYP51->Ergosterol Blocks synthesis FungalDeath Fungal Cell Death Ergosterol->FungalDeath Note Note: Triazoles often have higher specificity for fungal CYP Note->MechanisTriaz

Diagram: Simplified Antifungal Mechanism of Azoles. A key difference lies in the nitrogen atom used to coordinate the heme iron in the target CYP enzyme, influencing specificity.

Beyond antifungals, these heterocycles inhibit other key targets:

G Heterocycle Imidazole/Triazole Core COX2 Cyclooxygenase-2 (COX-2) Heterocycle->COX2 Inhibition e.g., Novel Imidazoles GSK3b Glycogen Synthase Kinase-3β Heterocycle->GSK3b Inhibition e.g., Hybrid Molecules Aromatase Aromatase (CYP19) Heterocycle->Aromatase Inhibition e.g., Anastrozole (Triazole) Effect1 Reduced Inflammation & Pain COX2->Effect1 Effect2 Inhibition of Cancer Cell Growth GSK3b->Effect2 Effect3 Treatment of Hormone-Dependent Cancers Aromatase->Effect3

Diagram: Diverse Molecular Targets. Imidazole and triazole scaffolds are versatile and can be designed to inhibit a wide range of enzymes involved in different diseases.

Conclusion and Research Outlook

  • Imidazole Core: Proven to be a highly versatile scaffold with potent, experimentally validated activities in inflammation, pain, and cancer. Its higher basicity and specific binding mode can lead to potent effects but may also influence selectivity.
  • Triazole Core: Also a privileged scaffold, with strong representation in antifungals and growing evidence in cancer, antioxidant, and anti-urease applications. The triazole ring is often associated with improved metabolic stability and target specificity in drug design.

A powerful modern strategy is the design of hybrid molecules that incorporate both imidazole and triazole pharmacophores in a single structure, aiming to synergize their beneficial properties and enhance biological activity, as seen in recent anticancer research [4].

References

Core Biological Activities of Imidazole Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The imidazole ring is a versatile scaffold in medicinal chemistry. The table below summarizes key biological activities and representative data:

Biological Activity Experimental Model / Assay Key Findings / Potency Proposed Mechanism of Action
Anti-inflammatory & Analgesic [1] [2] In vivo: Hot plate test (analgesic), Carrageenan-induced paw oedema (anti-inflammatory) in rats. In silico: Molecular docking against COX-2. Compound 2g: 89% analgesic activity at 100 mg/kg. Compounds 2a, 2b: 100% anti-inflammatory activity at 100 mg/kg (comparable to Diclofenac sodium at 50 mg/kg). Docking score: -5.516 kcal/mol for 2g with COX-2 [1] [2]. Inhibition of Cyclooxygenase-2 (COX-2) enzyme, confirmed by hydrogen bonding with residues GLN-242 and ARG-343 [1] [2].
Antifungal [3] In vitro: Growth inhibition assays against S. cerevisiae, C. albicans, and C. krusei. In silico: Docking against fungal lanosterol 14α-demethylase. Compound 2: IC₅₀ of 95 ± 7.07 μM against S. cerevisiae. Compound 10: IC₅₀ of 235 ± 7.07 μM against S. cerevisiae [3]. Inhibition of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis [3].
Anticancer [4] In vitro: Studies on human endometrial adenocarcinoma cells (HEC-1B). Imidazole treatment induced accumulation of autophagic vacuoles and triggered apoptosis [4]. Inhibition of autophagy flux by blocking autophagic degradation; induction of apoptosis via FoxO3a-Bim signaling pathway [4].
Broad-Spectrum [5] N/A (Based on established pharmacophores) Found in drugs with antibacterial, antiprotozoal, antiviral, and antihypertensive activities [5]. Varies by specific drug; includes enzyme inhibition (e.g., nitric oxide synthase) and receptor antagonism [5].

Detailed Experimental Protocols

To facilitate replication and further research, here are detailed methodologies for key assays referenced in the data.

Protocol for Anti-inflammatory and Analgesic Evaluation

This standard in vivo protocol was used to evaluate the imidazole derivatives shown in the table above [1] [2].

  • A. Carrageenan-Induced Paw Oedema Test (Anti-inflammatory)

    • Animals: Use groups of rats (e.g., Wistar strain), each containing 6 animals.
    • Dosing: Administer the test imidazole compounds (e.g., at 100 mg/kg body weight) and a reference drug (Diclofenac sodium, 50 mg/kg) to respective groups. A control group receives the vehicle only.
    • Induction of Inflammation: One hour after compound administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
    • Measurement: Measure the paw volume (e.g., using a plethysmometer) before and at 1, 2, 3, and 4 hours after carrageenan injection.
    • Data Analysis: Calculate the percentage inhibition of oedema for each group compared to the control group.
  • B. Hot Plate Test (Analgesic)

    • Animals: Use groups of mice (e.g., Swiss Albino), each containing 6 animals.
    • Pre-test Screening: Place mice on a hot plate maintained at 55±1 °C and record the baseline reaction time (licking of paws or jumping).
    • Dosing: Administer the test compounds and a reference standard to respective groups.
    • Post-treatment Measurement: Record the reaction time at 30, 60, and 90 minutes after administration. A cut-off time of 15 seconds is used to prevent tissue damage.
    • Data Analysis: Calculate the percentage increase in reaction time compared to the control group.

The workflow for this integrated pharmacological assessment is as follows:

G cluster_anti_inflam Anti-inflammatory Assessment cluster_analgesic Analgesic Assessment Start Start Experimental Setup A1 Group & Administer Compounds Start->A1 B1 Pre-test Screening (Hot Plate at 55°C) Start->B1 A2 Induce Inflammation (Carrageenan Injection) A1->A2 A3 Measure Paw Volume at Time Intervals A2->A3 A4 Calculate % Inhibition of Oedema A3->A4 MolecularDock In silico Molecular Docking with COX-2 Receptor A4->MolecularDock B2 Administer Compounds B1->B2 B3 Measure Reaction Time at Post-treatment Intervals B2->B3 B4 Calculate % Increase in Reaction Time B3->B4 B4->MolecularDock

Protocol for Antifungal Activity Evaluation

This in vitro protocol describes how the antifungal activity and structure-activity relationships (SAR) for imidazole compounds were established [3].

  • A. Antifungal Growth Inhibition Assay

    • Strains and Culture: Use standard fungal strains like Saccharomyces cerevisiae, Candida albicans, and Candida krusei. Grow them in appropriate liquid medium (e.g., YPD for yeast) to mid-log phase.
    • Compound Exposure: Dilute the compounds in DMSO and add to the culture medium at a defined concentration (e.g., 500 µM). A control with DMSO only should be included.
    • Growth Measurement: Inoculate the compound-containing medium with a standardized number of fungal cells. Measure the growth by optical density (OD600) after a specified incubation period (e.g., 24-48 hours at 30°C).
    • Data Analysis: Calculate the percentage of growth inhibition relative to the control. Determine the IC₅₀ values for active compounds using a range of concentrations.
  • B. Structure-Activity Relationship (SAR) Analysis

    • Systematic Variation: Analyze a library of compounds with systematic substitutions on the imidazole core (e.g., at the 1, 2, and 5 positions).
    • Electronic and Steric Effects: Correlate the antifungal potency with the electronic (electron-withdrawing or -donating) and steric (size, shape) properties of the substituents.
    • Key Insights: For example, small, electron-withdrawing groups at certain positions often enhance activity, while bulky substituents at other positions can be detrimental [3].

Mechanism of Action: Signaling Pathways

The biological activity of imidazole compounds is often mediated through specific signaling pathways. The diagram below illustrates two key mechanisms: induction of apoptosis in cancer cells and inhibition of inflammation.

G cluster_anticancer Anticancer Mechanism (Apoptosis) cluster_antiinflammatory Anti-inflammatory Mechanism Imidazole Imidazole Compound A1 Inhibition of Autophagy Flux Imidazole->A1 B1 Inhibition of COX-2 Enzyme Imidazole->B1 A2 Nuclear Accumulation of FoxO3a A1->A2 A3 Upregulation of Bim Expression A2->A3 A4 Activation of Caspase-9 & Caspase-3 A3->A4 A5 Induction of Apoptosis A4->A5 B2 Reduction of Prostaglandin Synthesis B1->B2 B3 Decreased Inflammation & Pain B2->B3

Key Insights for Drug Development

  • The Imidazole Scaffold is Highly Privileged: Its presence in numerous FDA-approved drugs and its ability to participate in key molecular interactions (e.g., hydrogen bonding, coordination with metal ions) make it an excellent starting point for lead optimization [5] [6].
  • SAR is Critical for Specificity: As demonstrated in the antifungal studies, subtle changes in substituents on the imidazole ring can dramatically influence potency, selectivity, and toxicity profiles. A systematic SAR approach is essential [3].
  • Integrate In Silico Methods Early: Molecular docking and ADME-Tox predictions (as used in the cited studies) are powerful tools for prioritizing compounds for costly and time-consuming in vitro and in vivo testing [1] [3].

References

×

Related CAS

288-32-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5587-42-8

Dates

Last modified: 08-15-2023

Explore Compound Types